molecular formula C12H21NO5 B1668368 Celgosivir CAS No. 121104-96-9

Celgosivir

Cat. No.: B1668368
CAS No.: 121104-96-9
M. Wt: 259.30 g/mol
InChI Key: HTJGLYIJVSDQAE-VWNXEWBOSA-N
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Description

Celgosivir (CAS 121104-96-9), also known as 6-O-butanoylcastanospermine, is a novel alpha-glucosidase I inhibitor with significant research value for its broad-spectrum antiviral properties . Its mechanism of action is based on disrupting the host's endoplasmic reticulum (ER)-resident enzymes, alpha-glucosidase I and II, which are critical for the proper folding and maturation of N-linked glycoproteins of enveloped viruses . By inhibiting the trimming of terminal glucose residues from N-linked glycans, this compound treatment causes viral proteins, such as the dengue virus NS1 protein, to misfold and accumulate in the ER . This process induces endoplasmic reticulum stress and the unfolded protein response (UPR), ultimately disrupting the viral life cycle and leading to the production of non-infectious viral particles . Studies have demonstrated this compound's efficacy at nanomolar concentrations against a range of viruses, including all four serotypes of Dengue virus (DENV) , Hepatitis C virus (HCV) , and other enveloped viruses such as Influenza and SARS COV-2 . Its activity has been confirmed in vitro and in vivo, including in lethal challenge mouse models where it enhanced survival even when treatment was delayed . As a water-soluble oral prodrug of the natural alkaloid castanospermine, this compound is readily absorbed and converted to its active form, making it a valuable compound for virology research, particularly in investigating viral maturation processes, host-directed antiviral therapies, and the role of glycosylation in infectivity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJGLYIJVSDQAE-VWNXEWBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70153153
Record name Celgosivir
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Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121104-96-9
Record name Celgosivir
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Record name Celgosivir [INN]
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Record name Celgosivir
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Record name Celgosivir
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Record name CELGOSIVIR
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Celgosivir's Mechanism of Action on Viral Glycoproteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celgosivir, an oral prodrug of the natural iminosugar castanospermine, is a host-targeting antiviral agent with broad-spectrum activity against a range of enveloped viruses.[1][2] Its primary mechanism of action involves the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidase I, a key enzyme in the N-linked glycoprotein processing pathway.[1][3] By disrupting the proper folding and maturation of viral envelope glycoproteins, this compound effectively hinders the assembly and release of infectious virions. This guide provides an in-depth technical overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of α-Glucosidase I

The antiviral activity of this compound is not directed at the virus itself, but rather at a crucial host cellular process that many enveloped viruses depend upon for replication. This compound is rapidly converted in vivo to its active form, castanospermine, which acts as a potent inhibitor of ER α-glucosidase I.[1][2][4]

2.1 The N-Linked Glycosylation Pathway

Viral envelope glycoproteins, like many host proteins, undergo post-translational modification in the ER. A critical step is N-linked glycosylation, where a pre-formed oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to asparagine residues of the nascent polypeptide chain. For the glycoprotein to fold correctly, it must enter the calnexin/calreticulin (CNX/CRT) cycle. This requires the sequential trimming of the terminal glucose residues by two resident ER enzymes: α-glucosidase I and II.[5]

  • α-Glucosidase I removes the terminal α-1,2-linked glucose residue.

  • α-Glucosidase II removes the subsequent two α-1,3-linked glucose residues.

The resulting monoglucosylated glycoprotein is then recognized and bound by the ER chaperones calnexin and calreticulin, which facilitate its correct folding.

2.2 this compound's Point of Intervention

This compound (as castanospermine) inhibits α-glucosidase I, preventing the removal of the first terminal glucose residue.[1][3] This disruption has several downstream consequences:

  • Prevention of Chaperone Interaction: The unprocessed, triglucosylated high-mannose glycans on the viral glycoproteins cannot be recognized by the calnexin/calreticulin chaperones.[6]

  • Protein Misfolding: Without the assistance of these chaperones, the viral glycoproteins are unable to achieve their correct tertiary and quaternary structures.[7][8] This leads to the accumulation of misfolded proteins in the ER. For instance, in Dengue virus (DENV), this compound treatment leads to the misfolding and ER accumulation of the non-structural protein 1 (NS1).[8]

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the UPR.[8][9]

  • Inhibition of Virion Assembly and Egress: The improperly folded glycoproteins are either retained in the ER and targeted for degradation or are incorporated into virions that are non-infectious. This ultimately leads to a significant reduction in the yield of infectious viral particles.[10]

The following diagram illustrates this compound's mechanism of action within the N-linked glycosylation pathway.

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum Lumen cluster_Glucosidase α-Glucosidase Action NascentGP Nascent Viral Glycoprotein Glc3Man9 Glycan Transfer (Glc3Man9GlcNAc2) NascentGP->Glc3Man9 Glycosylation TriglucosylatedGP Triglucosylated Glycoprotein Glc3Man9->TriglucosylatedGP Glu_I α-Glucosidase I TriglucosylatedGP->Glu_I Glucose Trimming MisfoldedGP Misfolded Glycoprotein TriglucosylatedGP->MisfoldedGP No Trimming Glu_II α-Glucosidase II Glu_I->Glu_II MonoglucosylatedGP Monoglucosylated Glycoprotein Glu_II->MonoglucosylatedGP Calnexin Calnexin/ Calreticulin Cycle MonoglucosylatedGP->Calnexin Chaperone Binding FoldedGP Correctly Folded Glycoprotein Calnexin->FoldedGP VirionAssembly Virion Assembly & Egress FoldedGP->VirionAssembly This compound This compound (Castanospermine) This compound->Glu_I Inhibition UPR Unfolded Protein Response (UPR) MisfoldedGP->UPR Degradation ER-Associated Degradation MisfoldedGP->Degradation

Caption: this compound inhibits α-glucosidase I, halting glycoprotein processing and leading to misfolding.

Quantitative Data Summary

The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies against a variety of viruses.

Table 1: In Vitro Antiviral Activity of this compound

Virus TargetCell LineAssay TypeIC50 / EC50 (µM)Reference
Dengue Virus (DENV-1, 3, 4) Various-< 0.7[11]
Dengue Virus (DENV-2) VariousEC500.2[11]
Dengue Virus (DENV) Primary Human MacrophagesEC505[4]
Hepatitis C Virus (HCV) (via BVDV surrogate)MDBKIC50 (Plaque Assay)16[11]
Hepatitis C Virus (HCV) (via BVDV surrogate)MDBKIC50 (CPE Assay)47[11]
Human Immunodeficiency Virus (HIV-1) T cellsIC502.0 ± 2.3[11]
Bovine Viral Diarrhoea Virus (BVDV) MDBKIC501.27[11]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CPE: Cytopathic Effect.

Table 2: In Vivo Efficacy of this compound in a Lethal Dengue Mouse Model (AG129)

Dosing RegimenTreatment StartOutcomeReference
50 mg/kg (BID) for 5 daysDay 0100% protection from lethal infection[12]
50 mg/kg (BID) for 5 days48h post-infectionIncreased survival[8][12]
25 mg/kg (BID) for 3 daysDay 0Significant reduction in viremia[13]
33.3 mg/kg (TID)-Significant reduction in circulating viral load[14]

BID: Twice daily; TID: Three times daily.

Table 3: Pharmacokinetics of Castanospermine after this compound Administration in Humans (CELADEN Trial)

ParameterMean ValueUnitReference
Cmax (Peak Concentration) 5727 (30.2 µM)ng/mL[4][15]
Cmin (Trough Concentration) 430 (2.3 µM)ng/mL[4][15]
Half-life (t½) 2.5 (± 0.6)hours[4][15]

Data from a study with a 400 mg loading dose followed by 200 mg twice daily.[4]

Key Experimental Protocols

This section details the methodologies for critical experiments used to characterize the mechanism and efficacy of this compound.

4.1 α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity in vitro.

  • Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to enzyme activity.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • pNPG substrate

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • This compound or other test compounds

    • Sodium carbonate (Na₂CO₃) for stopping the reaction

    • 96-well microplate and reader

  • Procedure:

    • Prepare solutions of α-glucosidase (e.g., 0.1 U/mL) and pNPG (e.g., 1 mM) in phosphate buffer.

    • In a 96-well plate, add 20 µL of various concentrations of this compound to the test wells. Add buffer to control wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100. The IC50 value is determined by plotting percent inhibition against inhibitor concentration.[16][17]

4.2 Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of infectious virus plaques by 50% (PRNT50).

  • Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The formation of plaques (localized areas of cell death) is inhibited by effective antiviral concentrations.

  • Materials:

    • Susceptible cell line (e.g., Vero, BHK-21)

    • Virus stock of known titer

    • This compound

    • Culture medium (e.g., DMEM)

    • Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

    • Crystal violet or other vital stain

  • Procedure:

    • Seed cells in 6-well or 12-well plates and grow to confluency.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the confluent cell monolayers with the this compound dilutions for 1-2 hours.

    • Remove the medium and infect the cells with a dilution of virus calculated to produce 50-100 plaques per well.

    • Allow the virus to adsorb for 1 hour at 37°C.

    • Remove the inoculum and wash the cells.

    • Overlay the cells with the semi-solid medium containing the corresponding concentrations of this compound.

    • Incubate the plates for a period sufficient for plaques to develop (e.g., 3-10 days, depending on the virus).

    • Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.

    • Calculate the EC50 value as the drug concentration that reduces the plaque number by 50% compared to the untreated virus control.

The workflow for a typical plaque reduction assay is visualized below.

Plaque_Assay_Workflow A 1. Seed susceptible cells in multi-well plate B 2. Grow cells to confluent monolayer A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Infect cells with a known titer of virus C->D E 5. Add semi-solid overlay containing this compound D->E F 6. Incubate for several days to allow plaque formation E->F G 7. Fix and stain cells (e.g., with Crystal Violet) F->G H 8. Count plaques and calculate EC50 G->H

Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.

4.3 Analysis of Viral Glycoprotein Processing via Mass Spectrometry

Mass spectrometry (MS)-based glycoproteomics provides detailed, site-specific information on how this compound affects glycan structures.[18]

  • Principle: Viral glycoproteins are isolated, digested into peptides, and analyzed by high-resolution MS to identify the composition and structure of glycans at specific glycosylation sites. Inhibition by this compound would be expected to result in the detection of unprocessed high-mannose glycans retaining their terminal glucose residues.

  • Procedure Outline:

    • Sample Preparation: Infect cells with the virus in the presence or absence of this compound. Lyse the cells and immunoprecipitate the target viral glycoprotein.

    • Protein Digestion: Perform in-gel or in-solution digestion of the isolated glycoprotein using a protease like trypsin to generate glycopeptides.

    • Glycopeptide Enrichment (Optional): Use techniques like hydrophilic interaction liquid chromatography (HILIC) to enrich for glycopeptides from the complex peptide mixture.

    • LC-MS/MS Analysis: Analyze the glycopeptides using a high-resolution mass spectrometer (e.g., Orbitrap). Employ fragmentation methods like HCD (for peptide sequence) and ETD/EThcD (to preserve the labile glycan structure) for detailed characterization.

    • Data Analysis: Use specialized software (e.g., Byonic, pGlyco) to search the MS/MS data against protein databases to identify the peptide sequence, glycosylation site, and the attached glycan composition. Compare the glycan profiles between treated and untreated samples to identify the accumulation of triglucosylated structures.[19][20]

Logical Relationships and Signaling

This compound's primary action triggers a cascade of cellular events that culminate in an antiviral state. The relationship between these events is critical to its overall efficacy.

Logical_Pathway A This compound Treatment B Inhibition of α-Glucosidase I A->B C Accumulation of Triglucosylated Viral Glycoproteins B->C D Prevention of Calnexin/ Calreticulin Binding C->D E Glycoprotein Misfolding D->E F Induction of Unfolded Protein Response (UPR) E->F G ER-Associated Degradation (ERAD) E->G H Defective Virion Assembly & Egress E->H I Reduced Titer of Infectious Virus H->I

Caption: Logical cascade from this compound treatment to reduced viral titer.

Conclusion and Future Directions

This compound represents a compelling example of a host-targeting antiviral. Its mechanism, the inhibition of ER α-glucosidase I, disrupts a fundamental process required by numerous enveloped viruses for the proper folding of their surface glycoproteins.[3][21] This leads to impaired viral assembly and a reduction in infectious progeny. While robust preclinical data in both in vitro and in vivo models demonstrated significant antiviral activity, clinical trials in dengue patients did not show a significant reduction in viral load or fever.[22][23] This discrepancy has been attributed to factors such as the timing of treatment initiation and suboptimal dosing regimens.[24][25] Future research and development should focus on optimizing dosing strategies, exploring combination therapies, and applying this mechanism to other viral targets, such as SARS-CoV-2, where iminosugars have also shown inhibitory effects.[5][26] The detailed understanding of its core mechanism remains invaluable for the continued development of host-targeted antiviral therapeutics.

References

The Journey from a Bean to a Broad-Spectrum Antiviral: A Technical Guide to the Discovery and Origin of Celgosivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, an α-glucosidase I inhibitor, represents a compelling example of natural product drug discovery, originating from the seeds of the Australian chestnut tree, Castanospermum australe. This technical guide provides an in-depth exploration of the discovery of its parent compound, castanospermine, the subsequent development of this compound, its mechanism of action, and a summary of its evaluation as a potential antiviral agent. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.

Discovery and Origin: From Castanospermum australe to Castanospermine

The story of this compound begins with the isolation of its precursor, castanospermine, from the seeds of Castanospermum australe, a large leguminous tree native to the east coast of Australia. Castanospermine is a polyhydroxy alkaloid, specifically an indolizidine alkaloid, that was first isolated in 1981.[1] It is a potent inhibitor of several glucosidase enzymes.[1]

Initial Isolation of Castanospermine

Early methods for isolating castanospermine were often described as tedious and resulted in low yields.[2] A more efficient process was later developed to improve the overall yield and avoid the use of hazardous solvents like pyridine.[2]

Experimental Protocol: Isolation of Castanospermine from Castanospermum australe Seeds

The following protocol is a synthesis of described methods for the extraction and purification of castanospermine.[2][3]

Materials:

  • Mature seeds of Castanospermum australe

  • 75% Ethanol or a 3:7 (v/v) mixture of water and 2-propanol

  • Soxhlet apparatus

  • Petroleum ether

  • Dowex 50W-X4 (H+) ion-exchange resin

  • 2 N aqueous ammonium hydroxide

  • Distilled water

Procedure:

  • Extraction: Commercially available mature seeds of Castanospermum australe are ground. The ground material is then subjected to continuous extraction in a Soxhlet apparatus with a 75% ethanol solution or a 3:7 (v/v) mixture of water and 2-propanol for 24 hours.[2][3]

  • Concentration and Filtration: The resulting extract is concentrated in vacuo and then filtered to remove solid impurities.

  • Solvent Partitioning: The aqueous extract is washed with petroleum ether to remove lipophilic substances.

  • Ion-Exchange Chromatography: The aqueous extract is then subjected to column chromatography using a Dowex 50W-X4 (H+) ion-exchange resin.[2]

  • Washing: The column is washed with distilled water to remove unbound impurities.

  • Elution: The desired alkaloid, castanospermine, is eluted from the column using 2 N aqueous ammonium hydroxide.[2]

  • Further Purification: The eluted fractions containing castanospermine can be further purified using techniques such as recrystallization to achieve a high degree of purity (>98%).[4]

G cluster_extraction Extraction cluster_purification Purification cluster_chromatography Chromatography start Ground Seeds of Castanospermum australe soxhlet Soxhlet Extraction (Water/2-propanol or 75% Ethanol) start->soxhlet concentrate Concentrate Extract (in vacuo) soxhlet->concentrate filter Filter concentrate->filter pet_ether Wash with Petroleum Ether filter->pet_ether ion_exchange Dowex 50W-X4 (H+) Column pet_ether->ion_exchange wash Wash with Distilled Water ion_exchange->wash elute Elute with 2N Ammonium Hydroxide wash->elute end Purified Castanospermine elute->end

Caption: Workflow for the isolation of castanospermine.

Development of this compound: A Prodrug Approach

While castanospermine demonstrated interesting biological activity, including antiviral properties, its therapeutic potential was limited, in part due to its highly polar nature, which can affect cell permeability.[3] To address this, a prodrug of castanospermine, this compound (6-O-butanoylcastanospermine), was developed.[5] this compound is designed to be more readily absorbed in vivo and is then rapidly converted to the active compound, castanospermine, by endogenous esterases.[6][7][8] This modification enhances its antiviral potency.[9]

G castanospermum Castanospermum australe (Australian Chestnut Tree) castanospermine Castanospermine (Natural Alkaloid) castanospermum->castanospermine Isolation This compound This compound (6-O-butanoylcastanospermine) (Prodrug) castanospermine->this compound Butanoylation (Chemical Synthesis) This compound->castanospermine In vivo conversion (via Esterases)

Caption: Relationship between the source, natural product, and prodrug.

Mechanism of Antiviral Action

This compound's antiviral activity is host-directed, meaning it targets a host cell process that viruses exploit for their replication rather than targeting a viral protein directly.[8] The active form, castanospermine, is an inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[8][10]

The N-linked Glycosylation Pathway and Viral Evasion:

  • Many viruses, particularly enveloped viruses, have glycoproteins on their surface that are crucial for proper folding, assembly, and entry into host cells.

  • These glycoproteins undergo post-translational modification in the ER, a process known as N-linked glycosylation.

  • A key step in this pathway is the trimming of terminal glucose residues from a precursor oligosaccharide by α-glucosidases I and II.

  • This trimming allows the viral glycoproteins to interact with ER chaperones like calnexin and calreticulin, which ensure their correct folding.[11]

Inhibition by Castanospermine:

  • Castanospermine inhibits α-glucosidase I, preventing the removal of the terminal glucose residue from the N-linked glycans of newly synthesized viral glycoproteins.[11]

  • This disruption of the trimming process leads to misfolded glycoproteins.[4]

  • The accumulation of misfolded proteins can induce the unfolded protein response (UPR) in the host cell.[9]

  • Ultimately, the production of infectious viral particles is reduced because the improperly folded glycoproteins cannot be correctly assembled into new virions.[9]

G cluster_er Endoplasmic Reticulum (ER) viral_protein Nascent Viral Glycoprotein glucosidase_I α-Glucosidase I viral_protein->glucosidase_I Glucose Trimming glucosidase_II α-Glucosidase II glucosidase_I->glucosidase_II misfolding Misfolded Glycoprotein glucosidase_I->misfolding Disruption leads to chaperones Calnexin/ Calreticulin Chaperones glucosidase_II->chaperones folding Correct Protein Folding chaperones->folding reduced_virions Reduced Infectious Virions folding->reduced_virions Leads to This compound This compound (Prodrug) castanospermine Castanospermine (Active Drug) This compound->castanospermine Conversion by Esterases castanospermine->glucosidase_I Inhibition misfolding->reduced_virions Results in

Caption: this compound's mechanism of action via α-glucosidase I inhibition.

Quantitative Data Summary

This compound has been evaluated against a range of viruses in preclinical studies and in human clinical trials, most notably for dengue fever and hepatitis C.

In Vitro Antiviral Activity
VirusAssayCell LineIC50 / EC50Reference
HIV-1--2.0 ± 2.3 µM[12]
Bovine Viral Diarrhoea Virus (BVDV)Plaque Assay-16 µM[12]
Bovine Viral Diarrhoea Virus (BVDV)Cytopathic Effect Assay-47 µM[12]
Dengue Virus Serotype 2 (DENV-2)--0.2 µM[12]
Dengue Virus Serotypes 1, 3, & 4--< 0.7 µM[12]
In Vivo Efficacy in Animal Models

In a mouse model of lethal dengue infection (AG129 mice), this compound demonstrated significant protective effects.

Dosing RegimenOutcomeReference
50 mg/kg twice daily for 5 daysFull protection from lethal infection[12]
50, 25, or 10 mg/kg twice dailyMore protective than a single 100 mg/kg daily dose[12]
Human Clinical Trial Pharmacokinetics (CELADEN Trial)

The CELADEN trial was a Phase 1b, randomized, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with dengue fever.[6][13]

ParameterValue (Mean ± SD)Reference
Dosing Regimen 400 mg loading dose, then 200 mg twice daily for 5 days[6][7]
Castanospermine Cmax 5730 ng/mL (30.2 µM)[7]
Castanospermine Cmin 430 ng/mL (2.23 µM)[7]
Castanospermine Half-life 2.5 ± 0.6 hours[7]
Oral Clearance (CL/F) 132 ± 28 mL/min[7]
Volume of Distribution (V/F) 28.2 ± 9.1 L[7]

Note: In the CELADEN trial, while this compound was found to be safe and well-tolerated, it did not significantly reduce viral load or fever duration compared to the placebo group.[9][13]

Conclusion

This compound is a testament to the potential of natural products in modern drug discovery. Originating from the seeds of Castanospermum australe, the journey from the isolation of castanospermine to the chemical synthesis of its more potent prodrug, this compound, highlights a rational approach to drug development. Its host-directed mechanism of action, the inhibition of α-glucosidase I, offers a broad-spectrum antiviral strategy. While clinical trials in dengue patients did not meet primary efficacy endpoints, the data gathered on its safety, pharmacokinetics, and mechanism of action provide a valuable foundation for future research into iminosugar-based antiviral therapies. Further optimization of dosing regimens and exploration of its efficacy against other glycosylated viruses may yet unlock the full therapeutic potential of this molecule.[14]

References

In Vitro Antiviral Spectrum of Celgosivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor with a broad spectrum of antiviral activity against a range of enveloped viruses.[1][2] Its mechanism of action is host-directed, targeting the host enzyme α-glucosidase I, which is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER).[1][2] By inhibiting this enzyme, this compound disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity against various viruses, the experimental protocols used for its evaluation, and the underlying molecular pathways.

Mechanism of Action: Inhibition of Glycoprotein Processing

This compound's antiviral activity stems from its ability to inhibit the host enzyme α-glucosidase I. This enzyme is the first in a series of glucosidases in the endoplasmic reticulum that trim glucose residues from N-linked glycans attached to newly synthesized glycoproteins. This trimming process is a critical step in the quality control cycle of glycoprotein folding, mediated by the chaperones calnexin and calreticulin. Many viral envelope glycoproteins are heavily glycosylated and rely on this host cell machinery for their correct folding and subsequent assembly into new virions.

By inhibiting α-glucosidase I, this compound prevents the initial trimming of glucose residues, leading to the accumulation of misfolded viral glycoproteins. These improperly folded proteins are retained in the ER, targeted for degradation, and are not incorporated into new viral particles, thus reducing the yield of infectious virions.

This compound Mechanism of Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein N-linked Glycan N-linked Glycan Nascent Viral Glycoprotein->N-linked Glycan Glycosylation Alpha-glucosidase I Alpha-glucosidase I N-linked Glycan->Alpha-glucosidase I Glucose Trimming Misfolded Glycoprotein Misfolded Glycoprotein Alpha-glucosidase I->Misfolded Glycoprotein Improper Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Alpha-glucosidase I->Calnexin/Calreticulin Cycle Enters Folding Cycle ER-associated Degradation ER-associated Degradation Misfolded Glycoprotein->ER-associated Degradation Non-infectious Virion Non-infectious Virion Misfolded Glycoprotein->Non-infectious Virion Incorporation of Misfolded Proteins Virion Assembly Virion Assembly Calnexin/Calreticulin Cycle->Virion Assembly Correctly Folded Glycoprotein Infectious Virion Infectious Virion Virion Assembly->Infectious Virion Budding This compound This compound This compound->Alpha-glucosidase I Inhibition

Caption: this compound's mechanism of action in the endoplasmic reticulum.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral efficacy of this compound has been evaluated against a variety of enveloped viruses. The following table summarizes the key quantitative data, including the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50), which represent the concentrations of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also included to indicate the drug's selectivity index (SI = CC50/EC50 or IC50).

Virus FamilyVirusCell LineAssay TypeEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)
Flaviviridae Dengue Virus (DENV-1, 3, 4)--< 0.7--
Dengue Virus (DENV-2)--0.2--
Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV)-Plaque Assay16--
Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV)-Cytopathic Effect Assay47--
Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV)-In vitro assay1.27--
Retroviridae Human Immunodeficiency Virus (HIV-1)--2.0 ± 2.3--
Coronaviridae SARS-CoV-2Vero E6-Dose-dependent inhibition--
Herpesviridae Cytomegalovirus (CMV)--Active in vitro--
Orthomyxoviridae Influenza Virus--Active in vitro--

Data compiled from multiple sources.[1][2][3] Note that for some viruses, specific quantitative data were not available in the reviewed literature, but in vitro activity was reported.

Experimental Protocols

The in vitro antiviral activity of this compound is typically assessed using a variety of cell-based assays. The choice of assay depends on the virus and the specific endpoint being measured. Below are detailed methodologies for key experiments.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying the inhibition of infectious virus production.

a. Cell Seeding:

  • A suitable host cell line (e.g., Vero cells for Dengue virus) is seeded in 24- or 48-well plates to form a confluent monolayer.[4]

b. Compound Preparation:

  • This compound is serially diluted to various concentrations in a suitable solvent (e.g., DMSO) and then further diluted in cell culture medium.

c. Virus Infection and Treatment:

  • The cell monolayer is infected with a known amount of virus, typically at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • After a short adsorption period (e.g., 1-2 hours), the viral inoculum is removed, and the cells are washed.

  • The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the different concentrations of this compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions or "plaques."[5]

d. Incubation and Staining:

  • The plates are incubated for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • After incubation, the cells are fixed (e.g., with formaldehyde) and stained with a dye such as crystal violet, which stains the living cells. Plaques appear as clear zones where the cells have been killed by the virus.[4]

e. Data Analysis:

  • The number of plaques in each well is counted.

  • The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug).

  • The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

a. Cell Seeding:

  • Host cells are seeded in 96-well plates and allowed to adhere overnight.

b. Treatment and Infection:

  • The cells are treated with serial dilutions of this compound.

  • Immediately after treatment, the cells are infected with a viral dose that causes significant CPE within a few days.

c. Incubation and Viability Measurement:

  • The plates are incubated until the virus control wells show a clear cytopathic effect.

  • Cell viability is then assessed using a variety of methods, such as:

    • MTT or XTT assay: Measures the metabolic activity of living cells.

    • Neutral Red uptake: Measures the accumulation of a dye in the lysosomes of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[3]

d. Data Analysis:

  • The percentage of cell protection is calculated for each drug concentration relative to the cell control (no virus, no drug) and the virus control.

  • The EC50 value is determined from the dose-response curve.

HCV Replicon Assay

For Hepatitis C Virus, which is difficult to culture in the laboratory, a replicon system is often used to study viral replication.

a. Cell Lines:

  • Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene, such as luciferase.[6][7]

b. Compound Treatment:

  • The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of this compound.[6]

c. Incubation and Reporter Gene Assay:

  • The plates are incubated for a defined period (e.g., 48-72 hours).

  • The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).[7]

d. Data Analysis:

  • The percentage of inhibition of replicon replication is calculated for each drug concentration.

  • The EC50 value is determined from the resulting dose-response curve.

Antiviral Assay Workflow Cell Seeding Cell Seeding Infection & Treatment Infection & Treatment Cell Seeding->Infection & Treatment Compound Dilution Compound Dilution Compound Dilution->Infection & Treatment Virus Stock Preparation Virus Stock Preparation Virus Stock Preparation->Infection & Treatment Incubation Incubation Infection & Treatment->Incubation Endpoint Measurement Endpoint Measurement Incubation->Endpoint Measurement Data Collection Data Collection Endpoint Measurement->Data Collection Dose-Response Curve Dose-Response Curve Data Collection->Dose-Response Curve EC50/IC50 Calculation EC50/IC50 Calculation Dose-Response Curve->EC50/IC50 Calculation

Caption: General workflow for in vitro antiviral assays.

Conclusion

This compound demonstrates a broad-spectrum antiviral activity in vitro against a number of clinically significant enveloped viruses. Its host-targeted mechanism of action, the inhibition of α-glucosidase I, presents a high barrier to the development of viral resistance. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working on the evaluation and development of novel antiviral therapies. Further studies are warranted to fully elucidate the in vitro antiviral profile of this compound against a wider range of emerging and re-emerging viral pathogens.

References

Pre-clinical Pharmacology and Toxicology of Celgosivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celgosivir (6-O-butanoyl-castanospermine) is a prodrug of castanospermine, an alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe. It is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway in the endoplasmic reticulum. This host-targeted mechanism of action confers broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV) (as suggested by activity against the surrogate Bovine Viral Diarrhea Virus, BVDV). This technical guide provides a comprehensive overview of the pre-clinical pharmacology and toxicology of this compound, summarizing key data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows. While extensive pre-clinical efficacy data is available, comprehensive pre-clinical toxicology data is not widely published. This guide reflects the currently accessible information.

Pre-clinical Pharmacology

Mechanism of Action

This compound is rapidly metabolized to its active form, castanospermine, which inhibits the host enzyme α-glucosidase I.[1][2] This enzyme is responsible for the initial trimming of glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) on newly synthesized viral glycoproteins.[3] Inhibition of this step leads to misfolding of viral glycoproteins, which are then retained in the endoplasmic reticulum and targeted for degradation via the unfolded protein response (UPR).[4] This disruption of glycoprotein processing prevents the assembly and release of mature, infectious virions.[5]

cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly & Release Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Alpha-Glucosidase I Alpha-Glucosidase I Glc3Man9GlcNAc2->Alpha-Glucosidase I Glucose Trimming Misfolded Glycoprotein Misfolded Glycoprotein Glc3Man9GlcNAc2->Misfolded Glycoprotein Inhibition by this compound (Castanospermine) Calnexin/Calreticulin Calnexin/Calreticulin Alpha-Glucosidase I->Calnexin/Calreticulin Enables Folding Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin->Correctly Folded Glycoprotein Mature Infectious Virion Mature Infectious Virion Correctly Folded Glycoprotein->Mature Infectious Virion Assembly UPR Unfolded Protein Response Misfolded Glycoprotein->UPR Inhibition of Virion Assembly Inhibition of Virion Assembly Misfolded Glycoprotein->Inhibition of Virion Assembly Proteasomal Degradation Proteasomal Degradation UPR->Proteasomal Degradation This compound This compound Castanospermine Castanospermine This compound->Castanospermine Metabolism Castanospermine->Alpha-Glucosidase I Inhibits

Figure 1: Mechanism of action of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a variety of enveloped viruses. The following table summarizes its inhibitory concentrations (IC50) and effective concentrations (EC50) against several key viruses.

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference
Bovine Viral Diarrhea Virus (BVDV) MDBKPlaque Assay16[5]
MDBKCytopathic Effect Assay47[5]
-In vitro assay1.27[2]
Human Immunodeficiency Virus (HIV-1) HIV-infected cellsGlycoprotein processing inhibition20[2]
-Antiviral activity2.0 ± 2.3[2]
Dengue Virus (DENV-1, 3, 4) --< 0.7[2]
Dengue Virus (DENV-2) --0.2[2]
In Vivo Efficacy

Pre-clinical in vivo studies, primarily in mouse models of Dengue virus infection, have demonstrated the efficacy of this compound in reducing viremia and increasing survival.

Animal ModelVirus StrainDosing RegimenKey FindingsReference
AG129 Mice Mouse-adapted DENV50 mg/kg, twice daily (BID) for 5 daysFully protected from lethal infection, even with treatment delayed by 48 hours.[2]
AG129 Mice Mouse-adapted DENV10, 25, or 50 mg/kg BID vs. 100 mg/kg once dailyTwice-a-day regimen was more protective than a single daily dose.[2]
AG129 Mice Mouse-adapted DENV-225 mg/kg BID castanospermine vs. 50 mg/kg BID this compoundThis compound was approximately twice as potent as castanospermine.[6]
AG129 Mice DENV-2 (clinical strain)-Significantly reduced viremia by 88% (treatment at infection) and 55% (treatment delayed by 1 day).[7]
AG129 Mice (ADE model) Mouse-adapted DENV-2-Effective in a lethal antibody-dependent enhancement (ADE) model.[4]
Pharmacokinetics (ADME)

This compound is a prodrug designed for improved oral bioavailability compared to its active metabolite, castanospermine.

ParameterSpeciesKey FindingsReference
Absorption In vitro (JM-1, B16F10 cells)This compound showed 30-50 fold higher uptake into cells compared to castanospermine.[8]
In vivoWell absorbed in vivo.[1][2]
Metabolism In vitro & In vivoRapidly converted to castanospermine.[1][2][6]
Pharmacokinetics in Mice -This compound is rapidly metabolized to castanospermine. The steady-state minimum concentration of castanospermine is a critical parameter for efficacy.[6][9]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Methodology:

  • Cell Line: A suitable cell line (e.g., MDBK for BVDV studies) is seeded in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: The luminescence signals are compared to the vehicle control to determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).[2]

In Vivo Dengue Virus Mouse Model

Objective: To evaluate the in vivo efficacy of this compound against Dengue virus infection.

Methodology:

  • Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors, are commonly used as they are susceptible to DENV infection.[1]

  • Virus Infection: Mice are infected with a lethal dose of a mouse-adapted DENV strain (e.g., S221 strain of DENV-2).

  • Treatment: this compound is administered via a specified route (e.g., intraperitoneal injection) at various doses and schedules (e.g., 50 mg/kg BID for 5 days). Treatment can be initiated at the time of infection or delayed.

  • Monitoring: Animals are monitored daily for survival and clinical signs of disease.

  • Viremia Measurement: Blood samples are collected at various time points post-infection to quantify viral load using methods such as plaque assays or quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Survival curves are generated and compared between treated and control groups. Viremia levels are also compared to assess the antiviral effect of the treatment.[2][6]

Start Start AG129_Mice Select AG129 Mice Start->AG129_Mice Infection Infect with Lethal Dose of DENV AG129_Mice->Infection Grouping Randomize into Treatment and Control Groups Infection->Grouping Treatment Administer this compound (Treatment Group) or Vehicle (Control Group) Grouping->Treatment Monitoring Daily Monitoring of Survival and Clinical Signs Treatment->Monitoring Sampling Periodic Blood Sampling for Viremia Measurement Monitoring->Sampling Analysis Analyze Survival Data and Viremia Levels Sampling->Analysis End End Analysis->End

Figure 2: Workflow for in vivo efficacy testing in a Dengue mouse model.

Pre-clinical Toxicology

The toxicology of castanospermine, the active metabolite of this compound, has been studied to some extent. At doses higher than 250 mg/kg in mice, castanospermine was associated with weight loss, diarrhea, and other signs of gastrointestinal toxicity.[8]

The following sections describe the standard types of pre-clinical toxicology studies that are typically conducted for a new drug candidate.

Acute, Sub-chronic, and Chronic Toxicity

These studies are designed to evaluate the potential toxicity of a drug after single and repeated administrations.

  • Acute Toxicity: Involves the administration of a single, high dose to animals (typically rodents and a non-rodent species) to determine the immediate effects and the median lethal dose (LD50).

  • Sub-chronic Toxicity (e.g., 28-day or 90-day studies): The drug is administered daily for a period of 28 or 90 days to two species (a rodent and a non-rodent). These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[15]

  • Chronic Toxicity (e.g., 6-month or longer): Similar to sub-chronic studies but with a longer duration of administration, intended to assess the long-term effects of the drug.

Genotoxicity

Genotoxicity studies are conducted to assess the potential of a drug to damage genetic material. A standard battery of tests includes:[16][17][18]

  • Ames Test: A bacterial reverse mutation assay to detect gene mutations.[19][20][21]

  • In Vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in mammalian cells.

  • In Vivo Genotoxicity Assay: Typically a micronucleus test in rodents to assess chromosomal damage in bone marrow cells.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to evaluate the tumor-forming potential of a drug. These are generally required for drugs intended for long-term use.

Reproductive and Developmental Toxicology

These studies assess the potential effects of a drug on fertility and fetal development.[3][5][8][22][23][24][25][26][27][28]

  • Fertility and Early Embryonic Development: Evaluates the effects on male and female fertility and early stages of pregnancy.

  • Embryo-fetal Development: Assesses the potential for the drug to cause birth defects when administered during organogenesis.

  • Pre- and Postnatal Development: Examines the effects of the drug on the later stages of pregnancy, delivery, and lactation, as well as the growth and development of the offspring.

Preclinical_Safety_Assessment Preclinical Safety Assessment for IND Acute_Toxicity Acute Toxicity Studies Preclinical_Safety_Assessment->Acute_Toxicity Repeat_Dose_Toxicity Repeat-Dose Toxicity Studies (Sub-chronic & Chronic) Preclinical_Safety_Assessment->Repeat_Dose_Toxicity Genotoxicity Genotoxicity Studies Preclinical_Safety_Assessment->Genotoxicity Carcinogenicity Carcinogenicity Studies Preclinical_Safety_Assessment->Carcinogenicity Reproductive_Toxicology Reproductive & Developmental Toxicology Preclinical_Safety_Assessment->Reproductive_Toxicology Safety_Pharmacology Safety Pharmacology Preclinical_Safety_Assessment->Safety_Pharmacology Ames_Test Ames Test Genotoxicity->Ames_Test includes In_Vitro_Mammalian In Vitro Mammalian Cell Assays Genotoxicity->In_Vitro_Mammalian includes In_Vivo_Micronucleus In Vivo Micronucleus Test Genotoxicity->In_Vivo_Micronucleus includes Fertility Fertility & Early Embryonic Development Reproductive_Toxicology->Fertility includes Embryo_Fetal Embryo-Fetal Development Reproductive_Toxicology->Embryo_Fetal includes Pre_Postnatal Pre- & Postnatal Development Reproductive_Toxicology->Pre_Postnatal includes

Figure 3: Standard pre-clinical toxicology studies for an IND submission.

Conclusion

This compound is a promising host-targeted antiviral agent with a well-defined mechanism of action and demonstrated pre-clinical efficacy against several important human viral pathogens, most notably Dengue virus. Its prodrug design enhances cellular uptake and in vivo potency. While clinical studies have provided some insights into its safety profile in humans, a comprehensive public repository of its pre-clinical toxicology data is not available. The information presented in this guide, based on published literature and general regulatory requirements, provides a foundational understanding of the pre-clinical pharmacology and toxicology of this compound for researchers and drug development professionals. Further investigation into the complete pre-clinical safety data package would be necessary for a full risk assessment.

References

A Technical Guide to the Chemical Synthesis and Derivatives of Celgosivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a 6-O-butanoyl ester derivative of the natural product castanospermine, is an oral prodrug that has garnered significant interest in the field of antiviral research.[1] It functions as a potent inhibitor of α-glucosidase I, a host enzyme crucial for the proper folding and maturation of viral glycoproteins.[2][3] By disrupting this host-mediated process, this compound exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including Flaviviruses such as the dengue virus, as well as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[4] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, its mechanism of action, and available data on its derivatives.

Chemical Synthesis of this compound

The most widely adopted synthetic route to this compound (6-O-butanoylcastanospermine) commences with its parent compound, castanospermine. The key challenge in this synthesis is the regioselective acylation of the C-6 hydroxyl group among the four secondary hydroxyl groups of castanospermine. A highly effective one-pot procedure has been developed to achieve this selective butanoylation.[5]

Experimental Protocol: One-Pot Synthesis of this compound

This procedure, adapted from improved methods, allows for the efficient synthesis of this compound with a high yield.[5]

Materials:

  • Castanospermine

  • Bis(tributyltin) oxide

  • Toluene

  • Butyryl chloride

  • Ethanol

  • Anhydrous Hydrogen Chloride (HCl) in ethanol or isopropanol

  • Heptane

Procedure:

  • A mixture of castanospermine and bis(tributyltin) oxide (in a molar ratio of approximately 1:1.8) in toluene is heated to reflux. A Dean-Stark trap is used to azeotropically remove water from the reaction mixture.

  • After complete water removal (typically after 3-4 hours), the reaction mixture is cooled to a low temperature (e.g., -15°C to -10°C).

  • Butyryl chloride (approximately 1.8 molar equivalents relative to castanospermine) is added dropwise to the cooled solution, maintaining the low temperature.

  • The reaction is allowed to warm to room temperature and stirred for a designated period (e.g., 2 hours).

  • The reaction is then quenched by the addition of ethanol.

  • Anhydrous hydrogen chloride (in ethanol or isopropanol) is added to the mixture to precipitate the hydrochloride salt of this compound.

  • The resulting solid is collected by filtration, washed with a non-polar solvent such as heptane, and dried under vacuum to yield 6-O-butanoylcastanospermine hydrochloride.

This improved one-pot procedure has been reported to achieve a yield of approximately 83%.[5] Earlier methods involving dibutyltin oxide in methanol followed by in-situ treatment with an acid chloride and triethylamine resulted in lower yields ranging from 18% to 44%.[5]

Quantitative Data on this compound Synthesis

ParameterValueReference
Starting MaterialCastanospermine[5]
Key ReagentsBis(tributyltin) oxide, Butyryl chloride[5]
SolventToluene[5]
Reported Yield83%[5]

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

This compound's antiviral activity stems from its ability to inhibit the host enzyme α-glucosidase I located in the endoplasmic reticulum (ER). This enzyme is responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. Inhibition of this crucial step leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The improper folding of viral envelope proteins prevents the assembly of mature, infectious virions, thereby halting the viral life cycle.

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly Nascent Viral Glycoprotein Nascent Viral Glycoprotein Alpha-Glucosidase_I Alpha-Glucosidase_I Nascent Viral Glycoprotein->Alpha-Glucosidase_I Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Alpha-Glucosidase_I->Calnexin/Calreticulin Cycle Enters Folding Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Virion Assembly Virion Assembly Correctly Folded Glycoprotein->Virion Assembly ERAD ERAD Misfolded Glycoprotein->ERAD Degradation Non-infectious/No Virion Non-infectious/No Virion Misfolded Glycoprotein->Non-infectious/No Virion Infectious Virion Infectious Virion Virion Assembly->Infectious Virion This compound This compound This compound->Alpha-Glucosidase_I Inhibition

Caption: Mechanism of action of this compound in the endoplasmic reticulum.

Derivatives of this compound

While this compound itself is a derivative of castanospermine, dedicated research on further derivatives of 6-O-butanoylcastanospermine is limited in publicly available literature. However, extensive research has been conducted on other 6-O-acyl derivatives of castanospermine to explore their structure-activity relationships (SAR). These studies provide valuable insights into how modifications to the acyl chain at the C-6 position can influence antiviral activity and toxicity.

The general synthetic approach to these derivatives follows a similar principle to the this compound synthesis, involving the regioselective acylation of castanospermine at the 6-position with various acyl chlorides or anhydrides.

Antiviral Activity of this compound and Related Compounds

The antiviral efficacy of this compound has been demonstrated against a variety of viruses. The following table summarizes key in vitro and in vivo data.

CompoundVirusAssayActivity (IC50 / EC50)Reference
This compoundHIV-1---2.0 ± 2.3 μM (IC50)[6]
This compoundBovine Viral Diarrhoea Virus (BVDV)Plaque Assay16 μM (IC50)[6]
This compoundBovine Viral Diarrhoea Virus (BVDV)Cytopathic Effect Assay47 μM (IC50)[6]
This compoundDengue Virus 2 (DENV2)---0.2 μM (EC50)[6]
This compoundDengue Virus 1, 3, 4 (DENV1, 3, 4)---< 0.7 μM (EC50)[6]
This compoundα-glucosidase---0.7 µg/ml (IC50)[7]
CastanospermineHIV-infected cells (glycoprotein processing)---254 μM (IC50)[6]
This compoundHIV-infected cells (glycoprotein processing)---20 μM (IC50)[6]

Pharmacokinetic studies in mice have shown that this compound is rapidly metabolized to its active form, castanospermine. In a lethal mouse model of dengue virus infection, a twice-daily regimen of this compound was found to be more protective than a single daily dose, highlighting the importance of maintaining a minimum concentration of the active compound.

Experimental Workflow for Antiviral Activity Assessment

The evaluation of this compound and its derivatives' antiviral activity typically follows a standardized workflow.

Antiviral_Workflow Cell_Culture 1. Host Cell Culture (e.g., Vero, MDBK) Viral_Infection 2. Viral Infection of Cells Cell_Culture->Viral_Infection Compound_Treatment 3. Treatment with this compound/ Derivative at Various Concentrations Viral_Infection->Compound_Treatment Incubation 4. Incubation Compound_Treatment->Incubation Cytotoxicity_Assay 5a. Cytotoxicity Assay (e.g., MTT, MTS) Incubation->Cytotoxicity_Assay Antiviral_Assay 5b. Antiviral Activity Assay Incubation->Antiviral_Assay Data_Analysis 6. Data Analysis (IC50, EC50, CC50 Determination) Cytotoxicity_Assay->Data_Analysis Plaque_Assay Plaque Reduction Assay Antiviral_Assay->Plaque_Assay CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Antiviral_Assay->CPE_Assay qPCR Quantitative PCR (Viral RNA quantification) Antiviral_Assay->qPCR Plaque_Assay->Data_Analysis CPE_Assay->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for in vitro antiviral evaluation.

Conclusion

This compound represents a promising class of host-targeting antiviral agents with a well-defined mechanism of action. Its chemical synthesis from castanospermine is efficient and high-yielding. While the exploration of direct this compound derivatives is not extensively documented, the broader class of 6-O-acyl castanospermine analogs provides a rich area for future research and development. The data presented in this guide offer a solid foundation for researchers and professionals in the field to build upon in the ongoing effort to develop novel and effective antiviral therapies.

References

Celgosivir's potential as a broad-spectrum antiviral

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Broad-Spectrum Antiviral Potential of Celgosivir

Executive Summary

This compound, an oral prodrug of the natural iminosugar castanospermine, represents a compelling host-directed approach to antiviral therapy. By inhibiting the host enzyme α-glucosidase I in the endoplasmic reticulum, this compound disrupts the proper folding of viral glycoproteins, a critical step for the maturation and replication of many enveloped viruses. This mechanism confers a broad spectrum of activity and presents a higher barrier to the development of viral resistance compared to direct-acting antivirals. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and clinical evaluation against a range of viruses, including Dengue virus, Hepatitis C virus, and SARS-CoV-2. Detailed experimental methodologies and quantitative data are presented to serve as a resource for researchers and drug development professionals.

Mechanism of Action

This compound (6-O-butanoyl-castanospermine) is rapidly absorbed and converted in vivo to its active form, castanospermine.[1][2] Castanospermine inhibits the host enzyme α-glucosidase I, which is located in the endoplasmic reticulum (ER).[3] This enzyme is responsible for the initial trimming of glucose residues from N-linked oligosaccharides on newly synthesized glycoproteins.[2]

For many enveloped viruses, the correct glycosylation and subsequent folding of their envelope proteins are essential for forming infectious viral particles. By preventing the trimming of the terminal glucose residue, this compound disrupts the interaction between viral glycoproteins and ER-resident chaperones like calnexin and calreticulin.[4][5] This leads to protein misfolding, accumulation of immature viral proteins in the ER, and ultimately, the inhibition of viral assembly and secretion.[6][7] This host-targeted mechanism makes it broadly active against enveloped viruses that rely on this glycosylation pathway.[2][8]

For instance, in Dengue virus (DENV), this compound treatment leads to the misfolding and accumulation of the non-structural protein 1 (NS1) in the ER, contributing to its antiviral effect.[6]

Celgosivir_Mechanism_of_Action cluster_host_cell Host Cell cluster_er Endoplasmic Reticulum (ER) Protein Viral Glycoprotein (unfolded) Glc3Man9 N-linked Glycan (Glc3Man9GlcNAc2) Protein->Glc3Man9 Glycosylation G1_Trim α-glucosidase I Glc3Man9->G1_Trim Glucose Trimming G2_Trim α-glucosidase II G1_Trim->G2_Trim Misfolded Misfolded Glycoprotein G1_Trim->Misfolded Inhibition leads to Calnexin Calnexin/ Calreticulin Cycle G2_Trim->Calnexin Folded Correctly Folded Glycoprotein Calnexin->Folded Correct Folding Golgi Golgi Apparatus Folded->Golgi Virion Infectious Virion Assembly & Release Misfolded->Virion Prevents Assembly Golgi->Virion This compound This compound Castanospermine Castanospermine (Active Form) This compound->Castanospermine Rapid Conversion Castanospermine->G1_Trim Inhibition PRNT_Workflow A 1. Prepare serial dilutions of this compound B 2. Mix constant amount of virus with each drug dilution A->B C 3. Incubate mixture (e.g., 1 hr at 37°C) B->C D 4. Add virus-drug mixture to confluent cell monolayers (e.g., Vero cells) C->D E 5. Incubate to allow virus adsorption D->E F 6. Remove inoculum, overlay with semi-solid medium (e.g., agar) containing corresponding drug concentration E->F G 7. Incubate for several days (e.g., 3-5 days) until plaques form F->G H 8. Fix and stain cells (e.g., with crystal violet) G->H I 9. Count plaques and calculate the 50% effective concentration (EC50) H->I AG129_Mouse_Model_Workflow A 1. Acclimatize AG129 mice B 2. Infect mice with a lethal dose of a mouse-adapted DENV strain (e.g., DENV-2 S221) via intraperitoneal (i.p.) injection A->B C 3. Initiate treatment regimen at a specified time point (e.g., Day 0 or Day 3 post-infection) B->C D 4. Administer this compound or placebo (e.g., 50 mg/kg, i.p., twice daily for 5 days) C->D E 5. Monitor mice daily for morbidity (weight loss, clinical signs) and mortality D->E Daily F 6. Collect blood samples at various time points (e.g., days 1, 3, 7) for viremia analysis D->F Periodic H 8. Analyze survival curves and viral load reduction to determine drug efficacy E->H G 7. Quantify viral load in serum using qPCR or plaque assay F->G G->H

References

Methodological & Application

Application Notes and Protocols for Celgosivir Treatment in Dengue Virus Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated antiviral activity against all four serotypes of the dengue virus (DENV) in preclinical studies.[1][2] Its mechanism of action centers on the inhibition of a host-cell enzyme, α-glucosidase I, which is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER).[1][2] This disruption leads to misfolded viral proteins, particularly the envelope (E) and non-structural protein 1 (NS1), ultimately reducing the production of infectious virions.[1][3] This document provides detailed application notes and protocols for the use of this compound in dengue virus cell culture experiments, intended to guide researchers in virology and antiviral drug development.

Mechanism of Action

This compound exerts its antiviral effect by targeting the host's N-linked glycosylation pathway. Specifically, it inhibits α-glucosidase I, an enzyme responsible for the initial trimming of glucose residues from nascent N-linked glycans on glycoproteins within the ER.[4][5] For enveloped viruses like dengue, correct glycosylation and subsequent folding of viral envelope proteins (prM and E) are essential for the assembly and secretion of infectious progeny virions.

By inhibiting α-glucosidase I, this compound leads to the accumulation of improperly folded viral glycoproteins.[4] This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[1][3] However, in the context of a viral infection, this disruption in protein folding proves detrimental to the virus, leading to the retention and degradation of viral proteins and a significant reduction in the yield of infectious virus particles.[3] Studies have specifically shown that this compound treatment causes the misfolding and accumulation of the DENV NS1 protein in the endoplasmic reticulum.[3]

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various dengue virus serotypes in different cell lines.

Table 1: In Vitro Efficacy of this compound against Dengue Virus Serotypes

Dengue SerotypeCell LineEC50 (µM)Reference
DENV-1Various< 0.7[6]
DENV-2Various0.2[6]
DENV-3Various< 0.7[6]
DENV-4Various< 0.7[6]
DENV (unspecified)Primary Human Macrophages5[7]

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)Reference
Not SpecifiedNot Specified> 50 (implied)General Safety Profile

Note: Specific CC50 values are not consistently reported across the reviewed literature, but this compound is generally considered to have a favorable safety profile in vitro.

Experimental Protocols

Dengue Virus Plaque Assay for Titer Determination

This protocol is used to quantify the amount of infectious virus in a sample.

Materials:

  • BHK-21 (Baby Hamster Kidney) or Vero cells

  • 24-well plates

  • Growth medium (e.g., RPMI 1640 or DMEM with 10% FBS)

  • Serum-free medium

  • Dengue virus stock

  • Methylcellulose overlay medium (0.8% methylcellulose in growth medium with 2% FBS)

  • Formaldehyde (3.7%)

  • Crystal Violet solution (1%)

Procedure:

  • Seed BHK-21 or Vero cells in 24-well plates to form a confluent monolayer overnight.

  • Prepare 10-fold serial dilutions of the virus sample in serum-free medium.

  • Remove the growth medium from the cells and infect with 100 µL of each virus dilution.

  • Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus and prevent the cell monolayer from drying out.

  • After incubation, remove the virus inoculum.

  • Overlay the cells with 1 mL of methylcellulose overlay medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator. Incubation time will vary depending on the DENV serotype and cell line used (typically 4-5 days for BHK-21 and 5-8 days for Vero cells).[8]

  • After the incubation period, fix the cells by adding 1 mL of 3.7% formaldehyde per well and incubate for at least 30 minutes.

  • Carefully remove the overlay and formaldehyde.

  • Stain the cells with 1% Crystal Violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the plaques (clear zones where cells have been lysed by the virus). The virus titer is expressed as plaque-forming units per milliliter (PFU/mL).

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the concentration of this compound that inhibits viral replication.

Materials:

  • Confluent cell monolayers (e.g., BHK-21, Vero) in 24-well plates

  • Dengue virus stock (at a concentration that produces a countable number of plaques)

  • This compound stock solution

  • Growth medium and serum-free medium

  • Methylcellulose overlay medium

  • Reagents for plaque assay (Formaldehyde, Crystal Violet)

Procedure:

  • Prepare serial dilutions of this compound in the growth medium.

  • Infect the confluent cell monolayers with dengue virus as described in the plaque assay protocol (steps 1-4).

  • After viral adsorption, remove the inoculum.

  • Add 1 mL of methylcellulose overlay medium containing the different concentrations of this compound to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubate, fix, and stain the plates as described in the plaque assay protocol (steps 7-11).

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

  • The EC50 (50% effective concentration) is determined by plotting the percentage of plaque reduction against the drug concentration.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound on the host cells.

Materials:

  • Cells (same type as used in the antiviral assay)

  • 96-well plates

  • Growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the growth medium.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include a cell-only control (no drug).

  • Incubate the plate for the same duration as the antiviral assay.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration compared to the cell-only control.

  • The CC50 (50% cytotoxic concentration) is determined by plotting the percentage of cell viability against the drug concentration.

Visualizations

Experimental_Workflow_for_Celgosivir_Antiviral_Testing cluster_assays Experimental Assays cluster_inputs Inputs cluster_outputs Outputs Plaque_Assay Plaque Assay for Virus Titer Titer Virus Titer (PFU/mL) Plaque_Assay->Titer PRA Plaque Reduction Assay (Antiviral Activity) EC50 EC50 Value PRA->EC50 MTT MTT Assay (Cytotoxicity) CC50 CC50 Value MTT->CC50 DENV Dengue Virus Stock DENV->Plaque_Assay DENV->PRA Cells Host Cell Culture (e.g., BHK-21, Vero) Cells->Plaque_Assay Cells->PRA Cells->MTT This compound This compound This compound->PRA This compound->MTT

Caption: Workflow for evaluating this compound's antiviral activity.

Celgosivir_Mechanism_of_Action cluster_er Endoplasmic Reticulum Viral_Polyprotein DENV Polyprotein Translation Glycosylation N-linked Glycosylation Viral_Polyprotein->Glycosylation Alpha_Glucosidase_I α-Glucosidase I Glycosylation->Alpha_Glucosidase_I Protein_Folding Viral Glycoprotein Folding (prM, E, NS1) Alpha_Glucosidase_I->Protein_Folding Misfolded_Proteins Misfolded Glycoproteins Alpha_Glucosidase_I->Misfolded_Proteins Virion_Assembly Virion Assembly & Secretion Protein_Folding->Virion_Assembly UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR Misfolded_Proteins->Virion_Assembly Disrupts Infectious_Virions Infectious Virions Virion_Assembly->Infectious_Virions Non_Infectious_Particles Reduced Infectious Virions Virion_Assembly->Non_Infectious_Particles This compound This compound This compound->Alpha_Glucosidase_I Inhibits

Caption: this compound's mechanism of action in dengue-infected cells.

References

Application Notes and Protocols for the Use of Celgosivir in a Lethal Mouse Model of Dengue Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Celgosivir, an α-glucosidase I inhibitor, in a lethal mouse model of dengue virus (DENV) infection. The data and protocols are compiled from preclinical studies aimed at evaluating the in vivo efficacy of this compound as a potential therapeutic agent against dengue fever.

Mechanism of Action

This compound is a pro-drug of castanospermine and functions by inhibiting the host enzyme α-glucosidase I in the endoplasmic reticulum.[1] This inhibition disrupts the proper folding of viral glycoproteins, such as the DENV non-structural protein 1 (NS1), leading to their misfolding and accumulation in the endoplasmic reticulum.[2] This process ultimately reduces the production of infectious virions.[3] this compound has demonstrated potent inhibitory activity against all four serotypes of the dengue virus in preclinical studies.[2][4]

Key Findings from Preclinical Studies

In vivo studies utilizing the AG129 mouse model, which is deficient in type I and II interferon receptors and thus highly susceptible to DENV infection, have demonstrated the protective efficacy of this compound.[1] Treatment with this compound has been shown to enhance survival rates, reduce viremia (viral load in the blood), and modulate the host's immune response.[1][2] Notably, the antiviral effect is dose- and schedule-dependent, with twice-daily dosing regimens showing greater efficacy than once-daily administration.[4]

Data Presentation

Table 1: Survival Efficacy of this compound in a Lethal DENV ADE Mouse Model
Treatment GroupDosage RegimenSurvival Rate (%)Reference
This compound50 mg/kg twice daily (BID)100%[5]
This compound25 mg/kg twice daily (BID)63%[5]
This compound10 mg/kg twice daily (BID)13%[5]
This compound100 mg/kg once daily (QD)0%[5]
PlaceboVehicle control0%[5]

Antibody-Dependent Enhancement (ADE) model mimics a secondary dengue infection.

Table 2: Viremia Reduction with this compound Treatment in DENV-2 Infected AG129 Mice
Treatment GroupDosageTreatment StartViremia Reduction (fold change)P-valueReference
This compound50 mg/kg BIDDay 0 post-infection6.8P=0.00127[5]
This compound50 mg/kg BIDDay 0 post-infection7.8P=0.0002[5]
This compound50 mg/kg BIDDay 0 post-infection12.5P=0.0041[5]
This compound50 mg/kg BIDDay 3 post-infectionNo significant reduction-[6][7]

BID: twice daily

Experimental Protocols

Lethal Mouse Model of Dengue Infection (AG129 mice)

This protocol describes the establishment of a lethal dengue virus infection in AG129 mice, which are deficient in both interferon-α/β and -γ receptors.

Materials:

  • AG129 mice (8-12 weeks old)

  • Mouse-adapted dengue virus strain (e.g., DENV-2 S221)

  • Cell culture medium (e.g., DMEM)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for injection

Procedure:

  • Virus Preparation: Propagate the mouse-adapted DENV strain in a suitable cell line (e.g., C6/36 or Vero cells). Determine the virus titer using a plaque assay. Dilute the virus stock in sterile PBS or cell culture medium to the desired lethal dose.

  • Infection: Infect AG129 mice intravenously (i.v.) or intraperitoneally (i.p.) with the prepared lethal dose of the virus. The specific dose will depend on the virus strain and mouse colony and should be predetermined in pilot experiments.

  • Monitoring: Monitor the mice daily for signs of illness, including weight loss, ruffled fur, lethargy, and mortality. Record survival data for a predetermined period (e.g., 21 days).

  • Viremia Measurement: Collect blood samples at specified time points post-infection (e.g., daily for the first week). Separate the serum and determine the viral load using a plaque assay or quantitative real-time PCR (qRT-PCR).

This compound Treatment Protocol

This protocol outlines the administration of this compound to DENV-infected AG129 mice.

Materials:

  • This compound (6-O-butanoyl castanospermine)

  • Vehicle for dissolving this compound (e.g., sterile water or PBS)

  • Oral gavage needles

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration: Administer this compound orally to the mice using an oral gavage needle. The treatment can be initiated at different time points relative to infection (e.g., on the day of infection or at the peak of viremia) to evaluate its therapeutic window.[6]

  • Dosing Regimen: A common and effective regimen is twice-daily (BID) administration.[4] For example, a dose of 50 mg/kg given every 12 hours.

  • Control Group: A control group of mice should receive the vehicle alone following the same administration schedule.

  • Efficacy Assessment: Evaluate the efficacy of the treatment by comparing the survival rates and mean viremia levels between the this compound-treated and placebo-treated groups.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoints Mouse AG129 Mouse Model Infection Infection (Day 0) Mouse->Infection Virus Lethal DENV Strain Virus->Infection Treatment This compound Treatment (e.g., BID) Infection->Treatment Initiate Monitoring Daily Monitoring (Weight, Survival) Infection->Monitoring Treatment->Monitoring Sampling Blood Sampling (Viremia) Monitoring->Sampling Survival Survival Rate Monitoring->Survival Viremia Viremia Reduction Sampling->Viremia

Experimental workflow for evaluating this compound efficacy.

mechanism_of_action cluster_host_cell Host Cell Endoplasmic Reticulum cluster_protein_folding Glycoprotein Processing cluster_inhibition This compound Action cluster_outcome Outcome ER Endoplasmic Reticulum Glucosidase α-Glucosidase I Proper_Folding Properly Folded Glycoprotein Glucosidase->Proper_Folding Misfolded_Protein Misfolded Glycoprotein Glucosidase->Misfolded_Protein disruption Viral_Protein DENV Glycoprotein (e.g., NS1) Viral_Protein->Glucosidase processed by Viral_Protein->Misfolded_Protein Reduced_Virions Reduced Infectious Virion Production Proper_Folding->Reduced_Virions contributes to This compound This compound This compound->Glucosidase inhibits Misfolded_Protein->Reduced_Virions

Mechanism of action of this compound in inhibiting DENV.

References

Application Notes and Protocols for In Vitro Plaque Reduction Assay Using Celgosivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, an oral prodrug of castanospermine, is a host-targeting antiviral agent with broad-spectrum activity against a range of enveloped viruses.[1][2][3] Its mechanism of action involves the inhibition of host α-glucosidase I and II enzymes in the endoplasmic reticulum.[4][5] This inhibition disrupts the proper folding of viral glycoproteins, leading to the production of non-infectious viral particles.[1][5] The in vitro plaque reduction assay is a fundamental method for quantifying the antiviral activity of compounds like this compound by measuring the reduction in the formation of viral plaques in a cell culture.[6][7]

These application notes provide a detailed protocol for conducting an in vitro plaque reduction assay to evaluate the antiviral efficacy of this compound.

Mechanism of Action of this compound

This compound exerts its antiviral effect by targeting host cell enzymes, specifically α-glucosidase I and II, which are crucial for the post-translational modification of viral glycoproteins. In the endoplasmic reticulum, these enzymes are responsible for trimming glucose residues from N-linked glycans on newly synthesized viral envelope proteins. This trimming process is a critical step for the correct folding and maturation of these proteins. By inhibiting α-glucosidases, this compound leads to the accumulation of improperly folded glycoproteins, which are subsequently degraded by the host cell's quality control machinery.[1][5] This ultimately results in a significant reduction in the assembly and release of infectious progeny virions.

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein Triglucosylated_Glycan Triglucosylated N-linked Glycan Nascent_Glycoprotein->Triglucosylated_Glycan Glycosylation Monoglucosylated_Glycan Monoglucosylated N-linked Glycan Triglucosylated_Glycan->Monoglucosylated_Glycan α-glucosidase I & II Misfolded_Glycoprotein Misfolded Glycoprotein Triglucosylated_Glycan->Misfolded_Glycoprotein Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Monoglucosylated_Glycan->Correctly_Folded_Glycoprotein Calnexin/Calreticulin Chaperone Folding Viral_Assembly Virion Assembly and Release Correctly_Folded_Glycoprotein->Viral_Assembly Degradation ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->Degradation Misfolded_Glycoprotein->Viral_Assembly Infectious_Virions Infectious Virions Viral_Assembly->Infectious_Virions NonInfectious_Virions Non-Infectious Virions Viral_Assembly->NonInfectious_Virions This compound This compound This compound->Triglucosylated_Glycan Inhibits α-glucosidases

Caption: this compound's mechanism of action in the endoplasmic reticulum.

Quantitative Data Summary

The antiviral activity of this compound has been demonstrated against a variety of enveloped viruses. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from in vitro studies.

VirusCell LineAssay TypeIC50 (µM)Reference(s)
HIV-1 -Glycoprotein Processing20[8][9]
-Antiviral Activity2.0 ± 2.3[8][9]
BVDV (HCV surrogate) -Plaque Assay16[8][9]
-Cytopathic Effect Assay47[8][9]
-In vitro assay1.27[8][10]
VirusCell LineEC50 (µM)Reference(s)
DENV-1 -< 0.7[8][9]
DENV-2 -0.2[8][9]
DENV-3 -< 0.7[8][9]
DENV-4 -< 0.7[8][9]

Experimental Protocols

Plaque Reduction Assay Workflow

The general workflow for a plaque reduction assay involves seeding susceptible cells, infecting them with the virus in the presence of varying concentrations of the antiviral compound, and then overlaying the cells to restrict virus spread to adjacent cells, allowing for the formation of distinct plaques.

Plaque_Assay_Workflow A 1. Seed susceptible cells (e.g., Vero, BHK-21) in multi-well plates. B 2. Incubate to form a confluent monolayer. A->B D 4. Infect cell monolayers with virus in the presence of this compound dilutions. B->D C 3. Prepare serial dilutions of this compound. C->D E 5. Incubate for viral adsorption. D->E F 6. Add semi-solid overlay (e.g., methylcellulose, agarose) containing this compound. E->F G 7. Incubate for plaque formation (days). F->G H 8. Fix and stain the cells (e.g., crystal violet). G->H I 9. Count plaques and calculate the percent inhibition and IC50. H->I

Caption: General workflow for a plaque reduction assay.

Detailed Protocol: In Vitro Plaque Reduction Assay for Dengue Virus Using this compound

This protocol is a synthesized example for determining the IC50 of this compound against Dengue virus (DENV) in Vero cells.

Materials:

  • Vero cells (or other susceptible cell line, e.g., BHK-21)

  • Dengue virus stock of known titer (e.g., DENV-2)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Methylcellulose (or low melting point agarose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formaldehyde (37%)

  • Sterile 6-well or 12-well cell culture plates

  • Sterile tubes and pipettes

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed Vero cells into 6-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.[1]

    • Incubate overnight at 37°C with 5% CO2.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile DMSO or water.

    • On the day of the experiment, prepare a series of 2-fold or 4-fold serial dilutions of this compound in DMEM with 2% FBS.[3][11] The concentration range should bracket the expected IC50 value (e.g., for DENV, a range from 0.01 µM to 10 µM could be appropriate).[8][9]

  • Virus Infection:

    • On the day of the assay, visually confirm that the cell monolayers are confluent.

    • Prepare a virus dilution in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.

    • Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.

    • In separate tubes, mix equal volumes of the virus dilution and each this compound dilution. Also, prepare a virus control (virus + medium with no drug) and a cell control (medium only).

    • Add the virus-drug mixtures to the appropriate wells of the cell culture plates.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for viral adsorption.[11][12] Rock the plates gently every 15-20 minutes.

  • Overlay Application:

    • Prepare the overlay medium. For a methylcellulose overlay, mix a 2% methylcellulose solution with an equal volume of 2x DMEM with 4% FBS to a final concentration of 1% methylcellulose.[8][13] For an agarose overlay, mix a 1.6% low melting point agarose solution (melted and cooled to 42°C) with an equal volume of 2x DMEM with 4% FBS.

    • Carefully aspirate the virus inoculum from the cell monolayers.

    • Gently add the overlay medium containing the corresponding concentrations of this compound to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 4-8 days, depending on the virus strain and cell line, until visible plaques are formed.[12]

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding 10% formaldehyde solution to each well and incubating for at least 30 minutes.[1]

    • Carefully remove the overlay.

    • Stain the cell monolayers with 0.1% crystal violet solution for 15-30 minutes.[1][14]

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).

    • The formula is: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[3]

Conclusion

The in vitro plaque reduction assay is a robust and reliable method for determining the antiviral activity of this compound. By following the detailed protocol provided, researchers can accurately quantify the inhibitory effects of this compound on various enveloped viruses. The data generated from these assays are crucial for the preclinical evaluation of this compound and for guiding further drug development efforts.

References

Application Notes: Celgosivir Administration in AG129 Mouse Models for Dengue Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celgosivir, a pro-drug of castanospermine, is an oral α-glucosidase I inhibitor.[1] Its antiviral mechanism involves disrupting the proper folding of viral glycoproteins by inhibiting host cell enzymes in the endoplasmic reticulum, which are crucial for the maturation of enveloped viruses like the dengue virus (DENV).[2][3] This leads to the misfolding of viral proteins, such as the non-structural protein 1 (NS1), and modulates the host's unfolded protein response (UPR).[4]

The AG129 mouse model, which lacks receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, is a widely used and valuable tool for studying dengue virus pathogenesis and for the preclinical evaluation of antiviral therapies.[2] These mice are susceptible to infection with non-mouse-adapted DENV strains and can develop systemic disease, making them suitable for efficacy studies.[5] Preclinical studies in AG129 mice have demonstrated that this compound can significantly enhance survival, reduce viremia, and elicit a robust immune response, even when treatment is delayed post-infection.[2][4] However, translating these promising results to human clinical trials has been challenging, with studies suggesting that the dosing regimen is a critical factor for therapeutic efficacy.[2][6]

Mechanism of Action: this compound Inhibition of Viral Glycoprotein Processing

This compound targets the host's α-glucosidase I enzyme located in the endoplasmic reticulum. This enzyme is essential for the initial steps of N-linked glycoprotein processing. By inhibiting this enzyme, this compound prevents the proper folding and maturation of viral envelope proteins, leading to the production of non-infectious virions and the accumulation of misfolded proteins.

cluster_ER Endoplasmic Reticulum Viral_Polyprotein Viral Polyprotein (e.g., prM, E, NS1) N_Glycosylation N-linked Glycosylation Viral_Polyprotein->N_Glycosylation Glucosylated_Glycoprotein High-Mannose Glucosylated Glycoprotein N_Glycosylation->Glucosylated_Glycoprotein Alpha_Glucosidase_I α-Glucosidase I Glucosylated_Glycoprotein->Alpha_Glucosidase_I Properly_Folded_Glycoprotein Properly Folded Glycoprotein Alpha_Glucosidase_I->Properly_Folded_Glycoprotein Normal Processing Misfolded_Glycoprotein Misfolded Glycoprotein (e.g., NS1) Alpha_Glucosidase_I->Misfolded_Glycoprotein Impaired Processing Virion_Assembly Virion Assembly & Budding Properly_Folded_Glycoprotein->Virion_Assembly UPR Unfolded Protein Response (UPR) Misfolded_Glycoprotein->UPR Non_Infectious_Virion Non-Infectious Virion Misfolded_Glycoprotein->Non_Infectious_Virion Infectious_Virion Infectious Virion Release Virion_Assembly->Infectious_Virion This compound This compound This compound->Alpha_Glucosidase_I Inhibition

Caption: this compound's mechanism of action in the host cell.

Quantitative Data Summary

The efficacy of this compound in AG129 mouse models is dependent on dose and schedule.[1] The following tables summarize key findings from various studies.

Table 1: Survival Rate in Lethal DENV Challenge Models

Treatment GroupDosage & ScheduleSurvival Rate (%)Study ModelCitation
This compound50 mg/kg BID100%Lethal DENV-2[1][7][8]
This compound25 mg/kg BID62%Lethal DENV-2[8]
This compound10 mg/kg BID12%Lethal DENV-2[8]
This compound100 mg/kg QD0%Lethal DENV-2[1][7][8]
This compound50 mg/kg BID (delayed 24h)75%ADE Model[8]
This compound50 mg/kg BID (delayed 48h)50%ADE Model[4][8]
Castanospermine50 mg/kg BIDComparable to 25 mg/kg BID this compoundLethal DENV-2[1]
Placebo/UntreatedN/A0%Lethal DENV-2 / ADE[8]

BID: Twice a day; QD: Once a day; ADE: Antibody-Dependent Enhancement.

Table 2: Viremia Reduction in DENV-Infected AG129 Mice

Treatment GroupDosage & ScheduleViremia ReductionTime of MeasurementCitation
This compound50 mg/kg BID (at infection)88%Day 3 post-infection[8]
This compound50 mg/kg BID (delayed 24h)55%Day 3 post-infection[8]
This compoundFour-times dailySignificant reductionPeak viremia[6]
This compoundTwice daily (at peak viremia)No significant benefitPost-peak viremia[6]

Protocols: In Vivo Efficacy Evaluation of this compound

This protocol outlines a typical experiment to assess the antiviral efficacy of this compound in a lethal dengue infection model using AG129 mice.

1. Materials and Reagents

  • Animals: 6-8 week old AG129 mice (deficient in IFN-α/β and -γ receptors).[9]

  • Virus: Mouse-adapted DENV-2 strain (e.g., S221 or New Guinea C) or clinical isolates of DENV-1/DENV-2.[5][6][7]

  • Test Compound: this compound, prepared in a suitable vehicle (e.g., PBS).

  • For ADE Model (Optional): Mouse monoclonal antibody against DENV E protein.[7]

  • Equipment: Standard animal housing (BSL-2), syringes, gavage needles, blood collection supplies, centrifuge, -80°C freezer.

  • Assays: Plaque assay reagents (e.g., BHK-21 cells) or qRT-PCR reagents for viral load quantification.

2. Experimental Workflow

cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Data Collection & Analysis Acclimatize Acclimatize AG129 Mice (6-8 weeks old) ADE_Model Optional: Administer Anti-DENV Antibody (Day -1) Acclimatize->ADE_Model Infect Infect Mice with DENV (i.p. injection, Day 0) Acclimatize->Infect Prepare_Virus Prepare Virus Stock (e.g., DENV-2 S221) Prepare_Virus->Infect Prepare_Drug Prepare this compound Suspension Treat Administer this compound or Vehicle (e.g., 50 mg/kg BID, i.p. or p.o.) Prepare_Drug->Treat ADE_Model->Infect Infect->Treat Monitor Daily Monitoring: Weight, Morbidity, Survival Treat->Monitor Blood_Collection Blood Collection (e.g., Day 1, 3, 7) Monitor->Blood_Collection Survival_Analysis Plot Survival Curves Monitor->Survival_Analysis Viremia_Quant Quantify Viral Load (Plaque Assay / qRT-PCR) Blood_Collection->Viremia_Quant Cytokine Serum Cytokine Analysis Blood_Collection->Cytokine

Caption: Standard workflow for this compound efficacy testing in AG129 mice.

3. Detailed Procedure

a. Animal Acclimatization and Grouping:

  • Acclimatize 6-8 week old AG129 mice for at least one week under standard laboratory conditions.

  • Randomly assign mice to treatment and control groups (n=10-12 per group is typical for survival studies).[9]

b. Infection Protocol (Primary Infection):

  • Inoculate mice via intraperitoneal (i.p.) injection with a lethal dose (e.g., 10^4–10^6 PFU) of a mouse-adapted DENV-2 strain.[5]

  • The day of infection is designated as Day 0.

c. Antibody-Dependent Enhancement (ADE) Model (Optional):

  • One day prior to infection (Day -1), administer 20 µg per mouse of a monoclonal antibody against the DENV E protein via i.p. injection.[7]

  • Proceed with viral infection on Day 0 as described above.

d. This compound Administration:

  • Initiate treatment at a specified time point (e.g., immediately after infection, or delayed by 24 or 48 hours).[4][7]

  • Administer this compound via intraperitoneal injection or oral gavage. A common effective regimen is 50 mg/kg administered twice daily (BID) for 5 consecutive days.[1][7]

  • The control group should receive an equal volume of the vehicle on the same schedule.

e. Monitoring and Sample Collection:

  • Monitor the mice daily for up to 21 days for signs of morbidity (e.g., weight loss, ruffled fur, paralysis) and mortality.

  • Collect blood samples (e.g., via submandibular bleeding) at specified time points (e.g., Days 1, 3, and 7) to assess viremia.[7]

  • Process blood to separate serum and store at -80°C until analysis.

f. Endpoint Analysis:

  • Viremia: Quantify the viral load in serum samples using a standard plaque assay on BHK-21 cells or by quantitative reverse transcription PCR (qRT-PCR).[10]

  • Survival: Plot survival data using a Kaplan-Meier curve and analyze for statistical significance.

  • Immune Response: Analyze serum for cytokine and chemokine levels to assess the host immune response.[4]

4. Logical Relationship: Dosing Strategy and Efficacy

Pharmacokinetic studies have shown that this compound is rapidly metabolized to castanospermine.[1] The protective efficacy is highly dependent on maintaining a minimum concentration (Cmin) of the drug, which is better achieved with a twice-daily (BID) or four-times daily dosing schedule compared to a single daily (QD) dose of the same total amount.[1][6]

Dosing_Schedule Dosing Schedule QD Once Daily (QD) e.g., 100 mg/kg Dosing_Schedule->QD BID Twice Daily (BID) e.g., 50 mg/kg Dosing_Schedule->BID QID Four Times Daily Dosing_Schedule->QID Low_Cmin Low / Sub-therapeutic Trough Levels QD->Low_Cmin High_Cmin Sustained Therapeutic Trough Levels BID->High_Cmin QID->High_Cmin Cmin Minimum Drug Concentration (Cmin) Low_Efficacy Low Efficacy (0% Survival) Low_Cmin->Low_Efficacy High_Efficacy High Efficacy (100% Survival) High_Cmin->High_Efficacy Efficacy Protective Efficacy

Caption: Relationship between dosing schedule, drug concentration, and efficacy.

References

Application Notes and Protocols: Investigating the Efficacy of Celgosivir Against Emerging Flaviviruses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Celgosivir (6-O-butanoyl castanospermine) is an orally administered prodrug of castanospermine, an iminosugar that acts as an inhibitor of host α-glucosidase I.[1][2][3] This enzyme is crucial for the initial processing of N-linked oligosaccharides on viral envelope glycoproteins within the endoplasmic reticulum (ER).[1][4] By inhibiting this host-directed pathway, this compound disrupts the proper folding and maturation of viral glycoproteins, leading to a reduction in the production of infectious virions.[2][5] This mechanism provides a broad spectrum of antiviral activity against many enveloped viruses, including flaviviruses.[1][2] These notes provide a summary of this compound's efficacy, key experimental protocols, and the challenges observed in translating preclinical findings to clinical outcomes.

Mechanism of Action

This compound's primary antiviral action is the inhibition of the host enzyme α-glucosidase I in the endoplasmic reticulum. This inhibition disrupts the normal processing of viral glycoproteins, such as the pre-membrane (prM), envelope (E), and non-structural protein 1 (NS1) of flaviviruses.[1][6][7] The lack of proper glycoprotein trimming leads to misfolding, accumulation of viral proteins in the ER, and modulation of the host's unfolded protein response (UPR).[6] This ultimately impairs the assembly and egress of mature, infectious virions.[7][8]

cluster_ER Endoplasmic Reticulum (ER) cluster_Inhibition cluster_VirusLifecycle Viral Lifecycle Glycoprotein Viral Glycoprotein (e.g., E, prM, NS1) Glucosidase α-Glucosidase I Glycoprotein->Glucosidase N-linked glycan processing Folding Correct Glycoprotein Folding & Maturation Glucosidase->Folding Misfolding Misfolded Glycoprotein & UPR Activation Glucosidase->Misfolding Assembly Virion Assembly Folding->Assembly NonInfectious Reduced Infectious Virus Production Misfolding->NonInfectious This compound This compound This compound->Glucosidase Inhibits Egress Virion Egress Assembly->Egress InfectiousVirus Infectious Virus Production Egress->InfectiousVirus cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in Plate (form monolayer) D 4. Infect Cell Monolayer with Virus (1-2h) A->D B 2. Prepare Serial Dilutions of this compound E 5. Add Overlay Medium with this compound Dilutions B->E C 3. Prepare Virus Inoculum C->D D->E F 6. Incubate for 3-7 Days (Plaque Formation) E->F G 7. Fix and Stain Cells (Crystal Violet) F->G H 8. Count Plaques in each well G->H I 9. Calculate % Reduction and Determine EC₅₀ H->I cluster_logic Preclinical to Clinical Translation Pathway cluster_outcome Observed Outcome cluster_reasons Potential Reasons for Discrepancy A In Vitro Studies (Cell Culture) B In Vivo Studies (AG129 Mouse Model) A->B Promising EC₅₀ (sub-micromolar) C Phase 1 Clinical Trial (Safety & Dosing) B->C High Efficacy: Reduced Viremia, Increased Survival D Phase 1b/2 Proof-of-Concept (Efficacy in Patients) C->D Drug is Safe & Well-Tolerated Outcome Lack of Clinical Efficacy: No significant reduction in viremia or fever burden D->Outcome R1 Timing of Treatment: Initiated after peak viremia in humans Outcome->R1 R2 Dosing Regimen: Suboptimal trough concentrations (Cmin) Outcome->R2 R3 Model Limitations: Mouse model does not fully recapitulate human disease Outcome->R3

References

Celgosivir Combination Therapy: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of celgosivir combination therapy with other antiviral drugs, focusing on its application against Hepatitis C Virus (HCV) and Dengue Virus (DENV). This document includes summaries of clinical trial data, detailed experimental protocols for in vitro synergy assessment, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is an oral prodrug of castanospermine, which is a natural iminosugar. Its primary mechanism of action is the inhibition of α-glucosidase I in the host cell's endoplasmic reticulum.[1][2][3] This enzyme is crucial for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting this host enzyme, this compound disrupts the maturation and assembly of new viral particles.[1][4][5] Preclinical studies have demonstrated its broad-spectrum antiviral activity against a range of viruses, including all four serotypes of the dengue virus and the hepatitis C virus.[1][2][3]

This compound Combination Therapy for Hepatitis C (HCV)

While not effective as a monotherapy for HCV, this compound has shown significant synergistic effects when used in combination with the then-standard-of-care, pegylated interferon alfa-2b (PEG-IFN-α2b) and ribavirin (RBV).[3] This section details the quantitative outcomes from a key clinical trial and provides protocols for assessing synergy in vitro.

Quantitative Data from Clinical Trials

A Phase IIb, randomized, double-blind, active-controlled, multi-center clinical trial (NCT00217139) evaluated the safety and efficacy of this compound in combination with PEG-IFN-α2b and ribavirin in HCV genotype 1 patients who were non-responders or partial responders to prior interferon-based therapy.[6]

Table 1: Efficacy of this compound Combination Therapy in HCV Genotype 1 Non-Responder Patients (12 Weeks Treatment) [6][7]

Treatment GroupNumber of Patients (n)Mean Viral Load Reduction (log10 IU/mL)Early Virologic Response (EVR) Rate (>2 log10 reduction)
This compound + PEG-IFN-α2b + Ribavirin (Triple Therapy)12-1.62~45%
PEG-IFN-α2b + Ribavirin (Control)Not specified-0.9210%
This compound + PEG-IFN-α2bNot specified-0.610%

Table 2: Efficacy of this compound Combination Therapy in HCV Genotype 1 Null Responder Subgroup (12 Weeks Treatment) [7]

Treatment GroupNumber of Patients (n)Mean Viral Load Reduction (log10 IU/mL)EVR Rate
This compound + PEG-IFN-α2b + Ribavirin (Triple Therapy)6-1.8643%
PEG-IFN-α2b + Ribavirin (Control)2-0.32Not specified

This compound for Dengue Virus (DENV)

Clinical trials of this compound as a monotherapy for acute dengue fever (CELADEN trial, NCT01619969) did not show a significant reduction in viral load or fever burden compared to placebo.[2][8][9] However, the drug was found to be generally safe and well-tolerated.[8][9] These findings suggest that while this compound alone may not be sufficient to treat acute dengue, its potential in combination with other anti-dengue agents warrants further investigation.

Quantitative Data from Clinical Trials

Table 3: Primary Endpoint Results from the CELADEN Trial for this compound in Dengue Fever [8]

EndpointThis compound GroupPlacebo Groupp-value
Mean Virological Log Reduction (days 2, 3, 4)-1.86 (SD 1.07)-1.64 (SD 0.75)0.203 (one-sided)
Mean Area Under the Fever Curve (0-96h)54.92 (SD 31.04)40.72 (SD 18.69)0.973 (one-sided)

Signaling Pathways and Mechanism of Action

This compound's antiviral activity stems from its ability to inhibit the host enzyme α-glucosidase I, which is the first step in the processing of N-linked glycans on nascent glycoproteins in the endoplasmic reticulum. This inhibition leads to the misfolding of viral envelope proteins, which can trigger the unfolded protein response (UPR) and ultimately reduce the production of infectious virions.[1][4][5]

This compound Mechanism of Action cluster_ER Endoplasmic Reticulum Viral Glycoprotein Viral Glycoprotein N-linked Glycan N-linked Glycan Viral Glycoprotein->N-linked Glycan Glycosylation Alpha-Glucosidase I Alpha-Glucosidase I N-linked Glycan->Alpha-Glucosidase I Glucose Trimming Calnexin/Calreticulin Calnexin/Calreticulin Alpha-Glucosidase I->Calnexin/Calreticulin Enables Binding Misfolded Glycoprotein Misfolded Glycoprotein Alpha-Glucosidase I->Misfolded Glycoprotein Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin->Properly Folded Glycoprotein Facilitates Folding UPR Unfolded Protein Response Misfolded Glycoprotein->UPR Triggers Proteasomal Degradation Proteasomal Degradation Misfolded Glycoprotein->Proteasomal Degradation Virion Assembly Virion Assembly Misfolded Glycoprotein->Virion Assembly Properly Folded Glycoprotein->Virion Assembly Infectious Virion Infectious Virion Virion Assembly->Infectious Virion Successful Non-infectious Virion Non-infectious Virion Virion Assembly->Non-infectious Virion Unsuccessful This compound This compound This compound->Alpha-Glucosidase I Inhibits

This compound's inhibition of α-glucosidase I leads to misfolded viral glycoproteins.

Experimental Protocols

The following are detailed protocols for in vitro assays to determine the synergistic antiviral activity of this compound in combination with other antiviral agents.

Protocol 1: Checkerboard Assay for Antiviral Synergy

This protocol is designed to assess the interaction between two antiviral compounds (e.g., this compound and interferon-α) against a target virus, using a surrogate system like Bovine Viral Diarrhea Virus (BVDV) for HCV.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Bovine Viral Diarrhea Virus (BVDV)

  • This compound

  • Interferon-α

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed MDBK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Dilution Preparation:

    • Prepare a series of 2-fold serial dilutions of this compound (Drug A) horizontally across the plate.

    • Prepare a series of 2-fold serial dilutions of Interferon-α (Drug B) vertically down the plate.

    • The final plate will contain a matrix of drug concentrations, including each drug alone and in combination.

  • Virus Infection: Infect the MDBK cell monolayer with BVDV at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 48-72 hours.

  • Drug Treatment: Immediately after infection, add the prepared drug dilutions to the corresponding wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells (no drug).

  • Assessment of Antiviral Activity:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals and read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy, additivity, or antagonism. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or Indifference

      • 4.0: Antagonism

Checkerboard Assay Workflow A Seed MDBK cells in 96-well plates B Prepare serial dilutions of this compound (Drug A) and Interferon-α (Drug B) A->B C Infect cells with BVDV B->C D Add drug combinations to wells C->D E Incubate for 48-72 hours D->E F Assess cell viability (MTT assay) E->F G Calculate FIC Index to determine synergy F->G

Workflow for the checkerboard assay to assess antiviral synergy.
Protocol 2: Plaque Reduction Neutralization Test (PRNT) for Synergy

This assay measures the ability of drug combinations to reduce the number of viral plaques, providing a quantitative measure of antiviral activity.

Materials:

  • Vero or other susceptible cell lines

  • Target virus (e.g., Dengue virus)

  • This compound

  • Second antiviral drug

  • 6-well or 12-well cell culture plates

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Drug Incubation:

    • Prepare a fixed concentration of the virus that will produce a countable number of plaques.

    • In separate tubes, mix the virus with serial dilutions of this compound alone, the second antiviral alone, and combinations of both drugs at various concentrations.

    • Incubate the virus-drug mixtures at 37°C for 1 hour.

  • Infection:

    • Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay:

    • Remove the inoculum and overlay the cell monolayers with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with a formalin solution.

    • Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a purple background.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control (no drug).

    • Analyze the data using isobologram analysis or other synergy models to determine the nature of the drug interaction.

Plaque Reduction Assay Workflow A Seed susceptible cells in multi-well plates B Pre-incubate virus with drug combinations A->B C Infect cell monolayers with virus-drug mixtures B->C D Overlay with semi-solid medium C->D E Incubate to allow plaque formation D->E F Fix and stain cells to visualize plaques E->F G Count plaques and analyze for synergy F->G

Workflow for the plaque reduction assay to assess antiviral synergy.

Conclusion

This compound, through its unique host-targeted mechanism of inhibiting α-glucosidase I, presents an interesting candidate for combination antiviral therapy. While its efficacy as a monotherapy has been limited in some clinical settings, its synergistic potential with other antiviral agents, particularly for HCV, has been demonstrated. The protocols and data presented here provide a foundation for further research into the development of effective combination therapies involving this compound for the treatment of various viral diseases. Further in vitro and in vivo studies are warranted to explore novel combinations of this compound with other direct-acting antivirals for a range of viral infections.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Celgosivir In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a pro-drug of castanospermine, is an oral α-glucosidase I inhibitor with broad-spectrum antiviral activity.[1][2][3] By inhibiting this host enzyme, this compound disrupts the proper folding of viral glycoproteins, a critical step for the maturation and replication of many enveloped viruses, including dengue virus, hepatitis C virus, and SARS-CoV-2.[2][3][4][5] These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its evaluation in a preclinical setting.

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

This compound's mechanism of action is host-directed, targeting the α-glucosidase I enzyme located in the endoplasmic reticulum (ER) of the host cell.[3][5] This enzyme is responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins. Inhibition of α-glucosidase I leads to misfolded viral envelope glycoproteins, which are then targeted for degradation by the ER-associated protein degradation (ERAD) pathway.[4] This ultimately results in reduced production of infectious viral particles.

cluster_ER Endoplasmic Reticulum Viral_Glycoprotein Viral Glycoprotein (Glc3Man9GlcNAc2) Alpha_Glucosidase_I α-Glucosidase I Viral_Glycoprotein->Alpha_Glucosidase_I Glucose Trimming Calnexin_Calreticulin Calnexin/Calreticulin Cycle Alpha_Glucosidase_I->Calnexin_Calreticulin Monoglucosylated Glycoprotein Misfolded_Glycoprotein Misfolded Glycoprotein Alpha_Glucosidase_I->Misfolded_Glycoprotein Incomplete Glucose Trimming Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Correct Folding Virus_Assembly Virus Assembly & Release Properly_Folded_Glycoprotein->Virus_Assembly ERAD ER-Associated Degradation Misfolded_Glycoprotein->ERAD Degradation Infectious_Virions Reduced Infectious Virions ERAD->Infectious_Virions This compound This compound (Castanospermine) This compound->Alpha_Glucosidase_I Inhibition

Caption: Mechanism of action of this compound in inhibiting viral glycoprotein processing.

Pharmacokinetic Profile of this compound and its Active Metabolite, Castanospermine

This compound is a pro-drug that is rapidly converted to its active metabolite, castanospermine, in vivo.[1][2][3][6] The majority of circulating drug is in the form of castanospermine.[6]

Table 1: Pharmacokinetic Parameters of Castanospermine in Humans (Dengue Patients)

ParameterMean Value (± SD)Units
Cmax5730ng/mL
Cmin430ng/mL
Half-life (t1/2)2.5 (± 0.6)hours
Oral Clearance (CL/F)132 (± 28)mL/min
Volume of Distribution (V/F)28.2 (± 9.1)L

Data from the CELADEN trial, where patients received a 400 mg loading dose followed by 200 mg twice daily.[6]

Table 2: Pharmacokinetic Parameters of Castanospermine in Mice

Dosing Regimen (this compound)Cmax (Castanospermine)Tmax (Castanospermine)AUC (Castanospermine)
Not specified8.8 ± 1.150.44 ± 0.0110.5
Unitsµg/mLhoursµg.h/mL

Data from a study in normal rats.[7]

In Vivo Pharmacodynamic Profile

The in vivo efficacy of this compound has been demonstrated in various preclinical models, particularly for dengue virus infection.

Table 3: In Vivo Efficacy of this compound in a Lethal Mouse Model of Dengue Virus Infection

Dosing RegimenOutcome
50 mg/kg twice daily for 5 daysFully protected AG129 mice from lethal infection
25 mg/kg twice dailyMore protective than a single 100 mg/kg daily dose
10 mg/kg twice dailyMore protective than a single 100 mg/kg daily dose

Data from studies in AG129 mice.[1][8]

Experimental Protocol: In Vivo Efficacy of this compound in a Mouse Model of Dengue Virus Infection

This protocol describes a general procedure for evaluating the antiviral efficacy of this compound in AG129 mice, which are deficient in type I and II interferon receptors and are a commonly used model for dengue virus infection.[5]

Materials:

  • This compound

  • Vehicle (e.g., sterile phosphate-buffered saline)

  • Mouse-adapted dengue virus strain (e.g., S221)

  • AG129 mice

  • Sterile syringes and needles

  • Microcentrifuge tubes

  • Reagents for plaque assay or quantitative reverse transcription PCR (qRT-PCR)

Procedure:

  • Animal Acclimatization: Acclimate AG129 mice to the facility for at least one week prior to the experiment.

  • Virus Challenge: Infect mice with a lethal dose of a mouse-adapted dengue virus strain via intraperitoneal (i.p.) injection.

  • Treatment Administration:

    • Prepare a stock solution of this compound in the appropriate vehicle.

    • Administer this compound or vehicle control to mice via i.p. injection twice daily for 5 consecutive days.[8]

    • Treatment can be initiated at various time points post-infection (e.g., day 0, 1, or 2) to evaluate the therapeutic window.[8]

  • Monitoring:

    • Monitor mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality for at least 10 days post-infection.[8]

  • Sample Collection:

    • Collect blood samples at various time points (e.g., days 1, 3, and 7) via submandibular bleeding for virological and PK analysis.[8]

  • Viremia Quantification:

    • Determine viral titers in the serum using a standard plaque assay on a susceptible cell line (e.g., Vero cells).

    • Alternatively, quantify viral RNA levels using qRT-PCR.

  • Pharmacokinetic Analysis:

    • At selected time points after this compound administration, collect blood samples for the determination of castanospermine concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot survival curves and compare the median survival time between treated and control groups.

    • Compare viremia levels between treated and control groups at different time points.

    • Correlate pharmacokinetic parameters (e.g., Cmin, AUC) with pharmacodynamic outcomes (e.g., reduction in viremia, increased survival).

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study of this compound.

cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization (AG129 Mice) Virus_Challenge Dengue Virus Challenge Animal_Acclimatization->Virus_Challenge Drug_Preparation This compound & Vehicle Preparation Treatment Treatment Administration (this compound/Vehicle) Drug_Preparation->Treatment Virus_Challenge->Treatment Monitoring Daily Monitoring (Morbidity & Mortality) Treatment->Monitoring Sample_Collection Blood Sample Collection Treatment->Sample_Collection PD_Analysis Pharmacodynamic Analysis (Survival) Monitoring->PD_Analysis Viremia_Quantification Viremia Quantification (Plaque Assay/qPCR) Sample_Collection->Viremia_Quantification PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PK_PD_Modeling PK/PD Modeling & Correlation Viremia_Quantification->PK_PD_Modeling PK_Analysis->PK_PD_Modeling PD_Analysis->PK_PD_Modeling

Caption: Experimental workflow for in vivo pharmacokinetic and pharmacodynamic studies of this compound.

Conclusion

The pharmacokinetic and pharmacodynamic modeling of this compound in vivo has been crucial in understanding its therapeutic potential and optimizing dosing regimens.[1] The provided data and protocols offer a framework for researchers to further investigate the antiviral properties of this compound and other host-directed antiviral agents. The rapid conversion of this compound to castanospermine and the importance of maintaining a minimum effective concentration (Cmin) are key considerations for its clinical development.[1][9]

References

Application Notes and Protocols: Assessing Celgosivir's Impact on Viral Assembly and Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and SARS-CoV-2.[1][2][3][4] Its mechanism of action is host-directed, targeting the host enzyme α-glucosidase I located in the endoplasmic reticulum (ER). This enzyme is crucial for the initial trimming of glucose residues from N-linked glycans on nascent viral glycoproteins.[1][3][4] By inhibiting this step, this compound disrupts the proper folding and maturation of viral glycoproteins, leading to misfolded proteins that are often retained in the ER and targeted for degradation.[2] This interference with glycoprotein processing ultimately hinders the assembly of new virions and their subsequent release from the host cell.[3]

These application notes provide detailed protocols for key experiments designed to assess the impact of this compound on viral assembly and release.

Mechanism of Action: Inhibition of Glycoprotein Processing

This compound's antiviral activity stems from its ability to competitively inhibit α-glucosidase I. This enzyme is the first in a series of glycosidases in the ER that modify the N-linked glycans of newly synthesized glycoproteins. Proper glycosylation is essential for the correct folding of many viral envelope proteins, which are critical for viral structure, assembly, and entry into new host cells.

The inhibition of α-glucosidase I by this compound leads to the accumulation of glycoproteins with unprocessed, tri-glucosylated glycans. This prevents their interaction with ER chaperones like calnexin and calreticulin, which are necessary for proper folding.[5] Consequently, the viral glycoproteins misfold, leading to their retention in the ER and eventual degradation through the ER-associated degradation (ERAD) pathway. The lack of properly folded glycoproteins severely impairs the formation of infectious viral particles.

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly & Release Nascent_Glycoprotein Nascent Viral Glycoprotein (with Glc3Man9GlcNAc2) Alpha_Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Alpha_Glucosidase_I Glucose Trimming Misfolded_Glycoprotein Misfolded Glycoprotein (retained in ER) Alpha_Glucosidase_I->Misfolded_Glycoprotein Properly_Folded_Glycoprotein Properly Folded Glycoprotein Alpha_Glucosidase_I->Properly_Folded_Glycoprotein Correct Processing ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Viral_Assembly Viral Assembly Misfolded_Glycoprotein->Viral_Assembly Impairs Golgi Golgi Apparatus Properly_Folded_Glycoprotein->Golgi Transport Golgi->Viral_Assembly This compound This compound This compound->Alpha_Glucosidase_I Inhibits Virion_Release Virion Release Viral_Assembly->Virion_Release

This compound's mechanism of action targeting host α-glucosidase I.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various viruses.

Table 1: Anti-Dengue Virus (DENV) Activity of this compound

Cell LineDENV SerotypeAssay TypeEndpointValueReference
Primary human macrophagesDENV-EC505 µM[6]
-DENV2-EC500.2 µM[7]
-DENV1, 3, 4-EC50< 0.7 µM[7]

Table 2: Anti-Bovine Viral Diarrhea Virus (BVDV) and Anti-HIV-1 Activity of this compound

VirusAssay TypeEndpointValueReference
BVDVPlaque AssayIC5016 µM[7]
BVDVCytopathic Effect AssayIC5047 µM[7]
BVDVIn vitro assayIC501.27 µM[7]
HIV-1-IC502.0 ± 2.3 µM[7]

Experimental Protocols

Plaque Assay for Quantifying Infectious Virus Release

This assay measures the amount of infectious virus released from cells treated with this compound. A reduction in the number of plaques indicates an inhibition of viral assembly or release.[8][9]

Materials:

  • Permissive cell line for the virus of interest

  • Virus stock

  • This compound

  • Cell culture medium

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Formaldehyde

  • Crystal violet staining solution

Protocol:

  • Seed a confluent monolayer of permissive cells in 6-well plates and incubate overnight.

  • Prepare serial dilutions of the virus stock.

  • Treat the cell monolayers with varying concentrations of this compound for a predetermined time before or during infection.

  • Infect the cells with the virus dilutions for 1-2 hours.

  • Remove the inoculum and wash the cells with PBS.

  • Add the semi-solid overlay containing the respective concentrations of this compound to each well.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fix the cells with formaldehyde.

  • Stain the cells with crystal violet solution.

  • Count the number of plaques in each well and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Plaque_Assay_Workflow A Seed permissive cells in 6-well plates B Treat cells with varying concentrations of this compound A->B C Infect cells with serial dilutions of virus B->C D Add semi-solid overlay with this compound C->D E Incubate to allow plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate viral titer F->G

Workflow for the Plaque Assay.
Quantitative PCR (qPCR) for Viral Load Determination

This method quantifies the amount of viral genomic RNA released into the cell culture supernatant, providing a measure of virion release.

Materials:

  • Supernatant from virus-infected cells treated with this compound

  • Viral RNA extraction kit

  • Reverse transcriptase

  • qPCR primers and probe specific to the viral genome

  • qPCR master mix and instrument

Protocol:

  • Infect cells in the presence of varying concentrations of this compound.

  • At different time points post-infection, collect the cell culture supernatant.

  • Extract viral RNA from the supernatant using a commercial kit.

  • Perform reverse transcription to synthesize cDNA from the viral RNA.

  • Set up the qPCR reaction with the cDNA, specific primers, probe, and master mix.

  • Run the qPCR protocol on a real-time PCR instrument.

  • Determine the viral load by comparing the Ct values to a standard curve of known viral RNA concentrations.[10][11]

qPCR_Workflow A Collect supernatant from This compound-treated, infected cells B Extract viral RNA A->B C Reverse transcribe RNA to cDNA B->C D Perform qPCR with viral-specific primers C->D E Analyze Ct values to quantify viral RNA D->E

Workflow for qPCR to determine viral load.
Transmission Electron Microscopy (TEM) for Visualizing Viral Assembly

TEM allows for the direct visualization of virions and assembly intermediates within the host cell, providing qualitative evidence of this compound's impact on virion morphogenesis.[12][13]

Materials:

  • Virus-infected cells treated with this compound

  • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

  • Dehydrating agents (e.g., ethanol series)

  • Embedding resin

  • Ultramicrotome

  • TEM grids

  • Staining solutions (e.g., uranyl acetate, lead citrate)

  • Transmission Electron Microscope

Protocol:

  • Culture and infect cells in the presence or absence of this compound.

  • At the desired time point, fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.[13]

  • Dehydrate the cells through a graded series of ethanol concentrations.

  • Infiltrate and embed the cells in resin.

  • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Mount the sections on TEM grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the grids under a transmission electron microscope, looking for differences in the number, morphology, and localization of viral particles between treated and untreated cells.[14]

TEM_Workflow A Infect cells with/without This compound B Fix, dehydrate, and embed cells in resin A->B C Cut ultrathin sections B->C D Mount sections on TEM grids and stain C->D E Visualize viral particles and assembly sites D->E

Workflow for Transmission Electron Microscopy.
Immunoprecipitation of Viral Glycoproteins

This technique is used to assess the glycosylation status and folding of viral glycoproteins. Misfolded glycoproteins due to this compound treatment can be identified by their altered mobility in SDS-PAGE and their association with ER chaperones.[15][16]

Materials:

  • Virus-infected cells treated with this compound

  • Lysis buffer

  • Antibody specific to the viral glycoprotein of interest

  • Protein A/G-coupled beads (e.g., agarose or magnetic)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

Protocol:

  • Infect cells and treat with this compound.

  • Lyse the cells to release the proteins.

  • Incubate the cell lysate with an antibody specific to the viral glycoprotein.

  • Add Protein A/G beads to capture the antibody-glycoprotein complexes.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the viral glycoprotein and any associated chaperones.

Immunoprecipitation_Workflow A Lyse this compound-treated, infected cells B Incubate lysate with viral glycoprotein antibody A->B C Capture antibody-protein complexes with Protein A/G beads B->C D Wash to remove non-specific proteins C->D E Elute bound proteins D->E F Analyze by SDS-PAGE and Western Blot E->F

Workflow for Immunoprecipitation of Viral Glycoproteins.

References

Application Notes and Protocols: Utilizing Celgosivir to Probe Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celgosivir, an oral prodrug of castanospermine, is a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II. By targeting host cellular machinery essential for the lifecycle of many enveloped viruses, this compound serves as a valuable chemical probe to investigate the critical role of N-linked glycoprotein processing in viral maturation and pathogenesis. These notes provide a comprehensive overview of this compound's mechanism of action, a summary of its antiviral activity, and detailed protocols for its application in both in vitro and in vivo research settings to explore complex host-pathogen interactions.

Introduction

Host-targeting antivirals represent a promising strategy to combat viral infections, offering a potentially higher barrier to resistance compared to direct-acting antivirals.[1] Viruses, as obligate intracellular parasites, are heavily reliant on host cell machinery for their replication and propagation.[2][3] this compound (6-O-butanoyl castanospermine) is a prime example of such a host-oriented agent.[4][5] It is an iminosugar derived from the seeds of Castanospermum australe.[4] As a prodrug, this compound is well-absorbed in vivo and rapidly converted by endogenous esterases to its active form, castanospermine.[6][7][8] Its mechanism of action—the inhibition of host α-glucosidases—disrupts the proper folding and maturation of viral envelope glycoproteins, making it a powerful tool for studying a broad spectrum of enveloped viruses, including flaviviruses (like Dengue), retroviruses (like HIV), and coronaviruses.[7][9][10][11]

Mechanism of Action: Targeting Host Glycoprotein Processing

The primary antiviral mechanism of this compound is the competitive inhibition of two key host enzymes in the ER: α-glucosidase I and α-glucosidase II.[12][13] These enzymes are critical for the initial steps of N-linked glycan processing, a crucial part of the quality control system for newly synthesized glycoproteins.[9][14]

  • Inhibition of Glycan Trimming: In the ER, α-glucosidases I and II sequentially remove three terminal glucose residues from N-linked oligosaccharides on nascent glycoproteins.[12] this compound's active form, castanospermine, mimics the glucose substrate and blocks this enzymatic activity.[14]

  • Protein Misfolding: The failure to trim glucose residues prevents the viral glycoproteins from entering the calnexin-calreticulin (CNX-CRT) cycle, a major ER chaperone system that ensures proper protein folding.[15]

  • Unfolded Protein Response (UPR): This disruption leads to the accumulation of misfolded viral proteins in the ER, which can trigger the host's Unfolded Protein Response (UPR).[5][16]

  • Impaired Virion Assembly: The improperly folded or hyperglycosylated viral glycoproteins are often retained in the ER and targeted for degradation.[15] This prevents their incorporation into new viral particles, thereby inhibiting the assembly and secretion of infectious virions.[9][12] For Dengue virus, this compound has been shown to cause misfolding and accumulation of the non-structural protein 1 (NS1) in the ER.[5]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Virion Virion Assembly NascentViralGP Nascent Viral Glycoprotein (GP) Glc3Man9GlcNAc2 High Mannose Glycan (Glc3Man9GlcNAc2) NascentViralGP->Glc3Man9GlcNAc2 Glycosylation AlphaGlucI α-Glucosidase I Glc3Man9GlcNAc2->AlphaGlucI Glucose Trimming AlphaGlucII α-Glucosidase II AlphaGlucI->AlphaGlucII CNX_CRT Calnexin/Calreticulin (CNX/CRT) Cycle AlphaGlucII->CNX_CRT Enters Folding Cycle FoldedGP Correctly Folded GP CNX_CRT->FoldedGP MisfoldedGP Misfolded GP CNX_CRT->MisfoldedGP Virion Infectious Virion Assembly & Egress FoldedGP->Virion Incorporation UPR Unfolded Protein Response (UPR) MisfoldedGP->UPR Degradation ER-Associated Degradation MisfoldedGP->Degradation Degradation->Virion Prevents Incorporation This compound This compound (Castanospermine) This compound->AlphaGlucI INHIBITS This compound->AlphaGlucII INHIBITS

Caption: this compound's mechanism of action via inhibition of host ER α-glucosidases.

Data Presentation: Antiviral Activity of this compound

This compound has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses in vitro and has shown efficacy in several preclinical animal models. However, clinical efficacy in humans has been limited.

Table 1: In Vitro Antiviral Activity of this compound
Virus TargetCell Line / Assay TypePotency MetricValue (μM)Reference(s)
Dengue Virus (DENV-1, 3, 4)Plaque AssayEC50< 0.7[17]
Dengue Virus (DENV-2)Plaque AssayEC500.2[17]
Dengue Virus (DENV)Primary Human MacrophagesEC505.0[6]
Human Immunodeficiency Virus (HIV-1)-IC502.0 ± 2.3[17]
Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate)Plaque AssayIC5016[17]
Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate)Cytopathic Effect AssayIC5047[17]
Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate)In Vitro AssayIC501.27[17]
SARS-CoV-2Vero E6 cells-Dose-dependent reduction[11]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
Animal Model / Study TypeVirus ChallengeDosing RegimenKey OutcomesReference(s)
AG129 MiceLethal DENV (mouse-adapted S221 strain)50 mg/kg, twice daily (BID) for 5 daysFully protective, even with treatment delayed up to 48h post-infection; reduced viremia.[17],[5],[13]
AG129 MiceLethal DENV (primary or ADE infection)10, 25, or 50 mg/kg BID vs. 100 mg/kg single doseBID regimen was more protective than a single daily dose; enhanced survival and robust immune response.[17],[5],[13]
AG129 MiceAntibody-enhanced DENV infection33.3 mg/kg, three times daily (t.i.d.)Significantly reduced circulating viral load prior to expected time of death.[18]
Human Clinical Trial (CELADEN)Acute Dengue Fever400 mg loading, 200 mg BID for 4.5 daysSafe and well-tolerated but did not significantly reduce viral load or fever burden.[6],[19],[20]
Human Pharmacokinetics (from CELADEN)N/A400 mg loading, 200 mg BIDRapidly converted to castanospermine. Cmax: 30.2 µM; Cmin: 2.3 µM; Half-life: ~2.5 hours.[6],[21]

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines, virus strains, and experimental goals.

Protocol: In Vitro Antiviral Efficacy Assessment (Plaque Reduction Assay)

This protocol determines the concentration of this compound required to inhibit the production of infectious virus particles.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis PlateCells 1. Plate Host Cells (e.g., Vero, BHK-21) in 24-well plates Infect 4. Infect Cell Monolayers with Virus (MOI 0.1) for 1 hour PlateCells->Infect PrepVirus 2. Prepare Virus Stock (Known Titer) PrepVirus->Infect PrepDrug 3. Prepare Serial Dilutions of this compound AddOverlay 6. Add Semi-Solid Overlay (e.g., methylcellulose) containing this compound dilutions PrepDrug->AddOverlay Wash 5. Remove Inoculum & Wash Cells Infect->Wash Wash->AddOverlay Incubate 7. Incubate for 3-5 Days (until plaques form) AddOverlay->Incubate FixStain 8. Fix Cells and Stain (e.g., with Crystal Violet) Incubate->FixStain Count 9. Count Plaques for each concentration FixStain->Count Calculate 10. Calculate EC50 Value (Concentration inhibiting 50% of plaques) Count->Calculate G cluster_setup Study Setup (Day -1) cluster_challenge Challenge & Treatment (Day 0 to Day 5) cluster_monitoring Monitoring & Endpoints (Day 1 to Day 10+) Acclimate 1. Acclimate AG129 Mice ADE_Model 2. (Optional for ADE Model) Inject anti-DENV E protein Ab (e.g., 4G2) i.p. Acclimate->ADE_Model Infect 3. Infect Mice with Lethal Dose of mouse-adapted DENV i.v. ADE_Model->Infect Treat 4. Administer this compound (e.g., 50 mg/kg i.p., BID) or Placebo for 5 days Infect->Treat Monitor 5. Monitor Daily: Survival, Weight Loss, Clinical Signs Treat->Monitor Bleed 6. Collect Blood Samples (e.g., Day 1, 3, 7) for Viremia Analysis (qPCR) Treat->Bleed Plot 8. Plot Survival Curves (Kaplan-Meier) Monitor->Plot Cytokine 7. Analyze Serum Cytokines at Endpoint Bleed->Cytokine

References

Troubleshooting & Optimization

Overcoming limitations of Celgosivir in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Celgosivir Research

Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and limitations encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments with this compound show potent antiviral activity, but this doesn't translate to my animal models. What could be the reason for this discrepancy?

A1: This is a known challenge with this compound. While it shows submicromolar activity against all four dengue serotypes in cell-based assays, in vivo efficacy can be inconsistent.[1] Several factors could contribute to this:

  • Pharmacokinetics (PK): this compound is a prodrug that is rapidly converted to its active metabolite, castanospermine.[2][3] The short half-life of castanospermine (approx. 2.5 hours in humans) means that maintaining a therapeutic concentration can be difficult.[1][4] The dosing schedule is critical; studies in mice have shown that a twice-daily (BID) regimen is more protective than a single daily dose, even with the same total amount of the drug.[3]

  • Timing of Treatment Initiation: In many animal studies, treatment is initiated at or shortly after the time of infection. In a real-world clinical scenario, patients present after symptoms appear, by which time viral load may already be declining.[5] The timing of your intervention in animal models should be carefully considered to mimic clinical presentation.

  • Animal Model Limitations: The most common model, the AG129 mouse, is deficient in interferon receptors, which doesn't fully replicate the human immune response to dengue infection.[5] Results from this model should be interpreted with caution, as its predictive power for human efficacy has been questioned.[5]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is an inhibitor of the host enzyme α-glucosidase I, located in the endoplasmic reticulum (ER).[5][6] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the N-linked glycosylation pathway, leading to misfolding of viral proteins like the dengue virus E, prM, and NS1 proteins.[7][8] This misfolding can trigger the Unfolded Protein Response (UPR) in the host cell and prevents the assembly and release of new, infectious viral particles.[7][9][10]

Q3: We observed only a modest reduction in viral load in our study. How can we optimize the dosing regimen?

A3: The dosing regimen is a critical factor for this compound's efficacy. The CELADEN clinical trial, which used a twice-daily regimen, did not meet its primary endpoints for viral load reduction.[1][11] Pharmacokinetic modeling from that trial suggested that the minimum drug concentration (Cmin), or trough level, is a more critical parameter than the total drug exposure (AUC).[1][4] To improve efficacy, consider the following:

  • Increase Dosing Frequency: PK modeling predicts that dosing every 6 or 8 hours could increase the Cmin by 2.4 to 4.5 times with only a modest increase in the total daily dose.[1][12] Studies in mice also demonstrated higher efficacy with four daily doses compared to two.[5]

  • Maintain Therapeutic Trough Concentrations: Based on mouse models, a trough concentration of at least 400 ng/mL of castanospermine was associated with protection from lethal infection.[1] Aim for a dosing schedule in your experiments that consistently maintains the castanospermine concentration above the effective concentration (EC50/EC90) for your specific virus strain.

Q4: Is this compound effective as a monotherapy?

A4: The effectiveness of this compound as a monotherapy appears to be virus-dependent.

  • For Dengue: Clinical trials have not demonstrated significant efficacy in reducing viral load or fever as a monotherapy.[2][10][11] The modest effect suggests it may be better suited for combination therapy.

  • For Hepatitis C (HCV): this compound was found to be inefficient as a monotherapy.[6][13] However, it demonstrated a synergistic effect when used in combination with pegylated interferon alfa-2b and ribavirin.[2][13] Researchers should consider exploring this compound in combination with direct-acting antivirals or other host-targeting agents to enhance its therapeutic potential.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High variability in antiviral effect across experiments. Virus strain or cell type dependency.Confirm the identity and passage number of your viral stock and cell lines. Test this compound's efficacy against different clinical isolates of the virus if possible, as sensitivity can vary.[5]
Limited reduction in viral RNA (qPCR) but some effect on infectious particles (plaque assay). This compound primarily affects virion assembly and infectivity, not RNA replication directly.Rely on infectivity assays like the plaque assay or TCID50 as your primary endpoint for efficacy, as qPCR measures all viral RNA, not just that from viable particles.[1][12]
Inconsistent drug levels in pharmacokinetic studies. Rapid metabolism of this compound to castanospermine.Ensure blood samples are processed quickly and include appropriate stabilization agents if necessary. Quantify both this compound and its active metabolite, castanospermine, to get a complete PK profile.[1]
Adverse events (e.g., diarrhea) observed in animal models. Off-target inhibition of intestinal sucrases by the active metabolite, castanospermine.While this compound was designed to minimize this effect compared to pure castanospermine, it can still occur.[14][15] Monitor animals closely for gastrointestinal distress. If it becomes a confounding factor, consider whether the dosing regimen can be adjusted.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro, in vivo, and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Virus Assay Type Metric Value Reference
Dengue Virus (DENV-2) - EC50 0.2 µM [16]
Dengue Virus (DENV-1, 3, 4) - EC50 < 0.7 µM [16]
HIV-1 - IC50 2.0 ± 2.3 µM [16]
Bovine Viral Diarrhea Virus (BVDV) Plaque Assay IC50 16 µM [16]

| Bovine Viral Diarrhea Virus (BVDV) | Cytopathic Effect Assay | IC50 | 47 µM |[16] |

Table 2: Pharmacokinetic Parameters of Castanospermine (after this compound administration in Humans)

Parameter Mean Value Unit Reference
Cmax (Peak Concentration) 5730 (30.2) ng/mL (µM) [1][4][12]
Cmin (Trough Concentration) 430 (2.3) ng/mL (µM) [1][4][12]
T½ (Half-life) 2.5 (± 0.6) hours [1][4][12]
Oral Clearance (CL/F) 132 (± 28) mL/min [1]
Volume of Distribution (V/F) 28.2 (± 9.1) L [1]

Data from the CELADEN trial (400 mg loading dose, then 200 mg BID).

Experimental Protocols

1. Protocol: Plaque Assay for Dengue Virus Titer Quantification

This protocol is used to determine the concentration of infectious viral particles in a sample.

  • Materials:

    • Vero E6 or BHK-21 cells

    • 6-well or 12-well plates

    • Growth medium (e.g., DMEM with 10% FBS)

    • Infection medium (e.g., DMEM with 2% FBS)

    • Agarose or Carboxymethyl cellulose (CMC) overlay medium

    • Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

    • Phosphate-buffered saline (PBS)

    • Formalin (10%) for fixation

  • Methodology:

    • Cell Seeding: Seed Vero E6 or BHK-21 cells in multi-well plates to form a confluent monolayer (typically 24-48 hours).

    • Serial Dilution: Prepare 10-fold serial dilutions of the virus-containing samples (e.g., supernatant from treated cells, serum from animal models) in infection medium.

    • Infection: Remove the growth medium from the cells and wash once with PBS. Inoculate the cell monolayer with the virus dilutions (200-400 µL per well for a 6-well plate).

    • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to ensure even distribution of the virus.

    • Overlay: After incubation, remove the inoculum and overlay the cells with an agarose or CMC-containing medium. This semi-solid medium restricts the spread of the virus to adjacent cells, resulting in localized zones of cell death (plaques).

    • Incubation: Incubate the plates at 37°C for 5-7 days, or until plaques are visible.

    • Fixation and Staining:

      • Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

      • Remove the overlay and the formalin.

      • Stain the monolayer with Crystal Violet solution for 15-20 minutes.

      • Gently wash the wells with water to remove excess stain.

    • Quantification: Count the number of plaques in each well. Calculate the viral titer as Plaque Forming Units per milliliter (PFU/mL).

2. Protocol: Cytotoxicity Assay

This protocol determines the concentration at which a compound becomes toxic to the host cells, which is essential for calculating a selectivity index.

  • Materials:

    • Host cell line used in antiviral assays

    • 96-well clear-bottom plates

    • Cell culture medium

    • This compound or other test compounds

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)

    • Luminometer

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.

    • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

    • Incubation: Incubate the plate for a duration equivalent to your antiviral assay (e.g., 48-72 hours) at 37°C.

    • Assay Procedure (CellTiter-Glo®):

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

      • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm ER_Lumen ER Lumen Alpha_Glucosidase α-Glucosidase I Viral_Glycoprotein_Misfolded Viral Glycoprotein (Misfolded) Alpha_Glucosidase->Viral_Glycoprotein_Misfolded Blocked Trimming Viral_Glycoprotein_Trimmed Correctly Trimmed Glycoprotein Alpha_Glucosidase->Viral_Glycoprotein_Trimmed Correct Folding Pathway Calnexin Calnexin Virus Assembly Virion Assembly Calnexin->Virus Assembly Release for Assembly Viral_Glycoprotein_Unfolded Viral Glycoprotein (Unfolded, Glc3Man9GlcNAc2) Viral_Glycoprotein_Unfolded->Alpha_Glucosidase Glucose Trimming UPR Unfolded Protein Response (UPR) Viral_Glycoprotein_Misfolded->UPR Misfolding leads to NonInfectious_Virion Reduced/Non-Infectious Virion Release Viral_Glycoprotein_Misfolded->NonInfectious_Virion Viral_Glycoprotein_Trimmed->Calnexin Infectious_Virion Infectious Virion Release Virus Assembly->Infectious_Virion Normal This compound This compound This compound->Alpha_Glucosidase Inhibition UPR->NonInfectious_Virion

Caption: Mechanism of this compound action in the Endoplasmic Reticulum.

Celgosivir_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_decision Troubleshooting & Optimization Start Select Virus Strain & Host Cell Line Cytotoxicity Determine CC50 (e.g., CellTiter-Glo) Start->Cytotoxicity Antiviral_Assay Antiviral Efficacy Assay (Varying Concentrations) Start->Antiviral_Assay Quantify Quantify Viral Titer (Plaque Assay / qRT-PCR) Antiviral_Assay->Quantify Calculate_EC50 Calculate EC50 & SI Quantify->Calculate_EC50 Animal_Model Select Animal Model (e.g., AG129 Mouse) Calculate_EC50->Animal_Model Promising SI Dosing Optimize Dosing Regimen (Frequency & Amount) Animal_Model->Dosing PK_Study Pharmacokinetic Study (Measure Castanospermine levels) Dosing->PK_Study Efficacy_Study Efficacy Study (Lethal Challenge) Dosing->Efficacy_Study Check_PK Is Cmin > EC90? PK_Study->Check_PK Endpoints Measure Endpoints (Survival, Viremia, Cytokines) Efficacy_Study->Endpoints Check_Efficacy Significant Efficacy? Endpoints->Check_Efficacy Check_PK->Dosing No, Adjust Dose/Frequency Check_Efficacy->Dosing No, Re-evaluate Dose/Timing Combination_Therapy Combination_Therapy Check_Efficacy->Combination_Therapy Consider Combination Therapy

Caption: Experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Optimizing In Vivo Efficacy of Celgosivir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Celgosivir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during in vivo experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected antiviral efficacy of this compound in our in vivo model. What are the potential reasons?

A1: Several factors can contribute to lower-than-expected in vivo efficacy. Consider the following:

  • Dosing Regimen: Pre-clinical studies in mice have shown that the dosing schedule is critical. A twice-daily (BID) or even four-times-daily regimen has demonstrated higher efficacy compared to a single daily dose.[1][2][3][4] This is likely due to the rapid metabolism of this compound to its active form, castanospermine, and its subsequent clearance.[3][5]

  • Timing of Treatment Initiation: The therapeutic window for this compound appears to be narrow. In animal models, treatment initiated at the time of infection or shortly after shows the most significant effect.[1][6] When treatment is delayed until peak viremia, as is often the case in clinical settings, the efficacy is diminished.[1][6]

  • Animal Model: The most commonly used model, the AG129 mouse (deficient in type I and II interferon receptors), has limitations and may not fully recapitulate human dengue disease.[1] Discrepancies between promising results in this model and human clinical trials have been noted.[1]

  • Viral Strain and Serotype: The efficacy of this compound can be dependent on the specific viral strain and serotype being studied.[1]

Q2: What is the recommended dosing schedule for this compound in mouse models?

A2: Based on published studies, a twice-daily (BID) intraperitoneal (i.p.) injection of 25-50 mg/kg has been shown to be protective in lethal mouse models of dengue virus infection.[2][3][4] Some studies suggest that a four-times-daily regimen may be even more effective, especially when treatment is initiated after the onset of viremia.[1][6]

Q3: this compound is a prodrug of castanospermine. How does this affect its in vivo activity?

A3: this compound is rapidly and extensively converted to castanospermine in vivo.[3][5][7][8][9] This rapid conversion is a key pharmacokinetic feature. This compound was designed to have better oral bioavailability than castanospermine.[4] When designing experiments, it is important to consider the pharmacokinetics of both this compound and castanospermine. The efficacy of this compound is attributed to the action of castanospermine, which inhibits the host enzyme α-glucosidase I.[1][7][8]

Q4: Have combination therapies with this compound shown any promise?

A4: Yes, particularly in the context of Hepatitis C Virus (HCV). While this compound as a monotherapy for HCV was not highly effective, it demonstrated a synergistic effect when combined with pegylated interferon alfa-2b and ribavirin in Phase II clinical trials.[7][8][9][10] This suggests that combination therapy could be a viable strategy to enhance the in vivo efficacy of this compound for other viral infections as well.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

VirusAssay TypeCell LineIC50 / EC50Reference
Bovine Viral Diarrhea Virus (BVDV)In vitro assayNot specified1.27 µM (IC50)[2]
Bovine Viral Diarrhea Virus (BVDV)Plaque assayNot specified16 µM (IC50)[2]
Bovine Viral Diarrhea Virus (BVDV)Cytopathic effect assayNot specified47 µM (IC50)[2]
Human Immunodeficiency Virus (HIV-1)Not specifiedHIV-infected T cells2.0 ± 2.3 µM (IC50)[2]
Dengue Virus Serotype 2 (DENV2)Not specifiedNot specified0.2 µM (EC50)[2]
Dengue Virus Serotypes 1, 3, 4 (DENV)Not specifiedNot specified< 0.7 µM (EC50)[2]
Dengue Virus Serotype 2 (DENV2)Viral secretionPrimary human macrophages5 µM (EC50)[11][12]

Table 2: In Vivo Efficacy of this compound in AG129 Mouse Model (Dengue)

Dosage RegimenTreatment InitiationOutcomeReference
50 mg/kg BID for 5 daysDay 0, 1, or 2Full protection from lethal infection[2]
50, 25, or 10 mg/kg BIDNot specifiedMore protective than a single 100 mg/kg dose[2][3][4]
33.3 mg/kg t.i.d.Not specifiedSignificant reduction in circulating viral RNA[13]
25 mg/kg BID for 3 daysDay 0 post-infectionSignificant reduction in viremia[6]
25 mg/kg BID for 3 daysDay 3 post-infectionNo benefit[6]

Table 3: Pharmacokinetics of this compound in Humans (CELADEN Trial)

ParameterValueReference
Prodrug ConversionRapidly converted to castanospermine[5][12]
Castanospermine Mean Peak Conc. (Cmax)5727 ng/mL (30.2 µM)[5][12][14]
Castanospermine Mean Trough Conc. (Cmin)430 ng/mL (2.3 µM)[5][12][14]
Castanospermine Half-life (t1/2)2.5 (± 0.6) hours[5][12][14]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Lethal AG129 Mouse Model of Dengue Virus Infection

  • Animal Model: Use AG129 mice, which are deficient in both type I and II interferon receptors.

  • Virus Strain: A mouse-adapted dengue virus strain (e.g., DENV-2 strain S221) is used to induce a lethal infection.

  • Infection: Infect mice with a lethal dose of the virus via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Treatment Groups:

    • Vehicle control (e.g., saline or PBS).

    • This compound treatment group(s) at desired concentrations (e.g., 25 mg/kg, 50 mg/kg).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound via i.p. injection.

    • Dosing schedule: Typically twice daily (BID) for 5-7 days.

    • Treatment initiation: Begin treatment at the time of infection (Day 0) or at specified time points post-infection.

  • Monitoring:

    • Monitor mice daily for morbidity (e.g., weight loss, ruffled fur, paralysis) and mortality for a period of 10-21 days.

    • Collect blood samples at various time points (e.g., days 1, 3, 7 post-infection) via submandibular or retro-orbital bleeding to measure viremia.

  • Endpoint Analysis:

    • Survival: Plot survival curves (Kaplan-Meier) and compare between groups.

    • Viremia: Quantify viral load in serum using plaque assays or quantitative real-time PCR (qRT-PCR).

    • Clinical Signs: Score clinical signs of disease.

Protocol 2: In Vitro Plaque Reduction Neutralization Test (PRNT)

  • Cell Culture: Seed susceptible cells (e.g., Vero or BHK-21 cells) in 12-well or 24-well plates and grow to confluency.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Pre-incubate the cells with the different concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).

    • After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization:

    • Fix the cells with a fixative solution (e.g., 4% formaldehyde).

    • Stain the cells with a staining solution (e.g., crystal violet).

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control.

    • Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).

Visualizations

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Viral Glycoprotein Viral Glycoprotein Glucosidase_I α-Glucosidase I Viral Glycoprotein->Glucosidase_I Trimming of terminal glucose Calnexin/Calreticulin Calnexin/Calreticulin Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin->Correctly Folded Glycoprotein Correct Folding Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin->Misfolded Glycoprotein Incorrect Folding Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Glucosidase_II->Calnexin/Calreticulin Trimming of subsequent glucoses ER_Exit ER Exit Correctly Folded Glycoprotein->ER_Exit ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD Virion_Assembly Virion Assembly & Release ER_Exit->Virion_Assembly Non-infectious_Virion Non-infectious/Degraded Virion ERAD->Non-infectious_Virion This compound This compound This compound->Glucosidase_I Inhibition Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Caption: Mechanism of action of this compound.

In_Vivo_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Animal_Model Select AG129 Mice Infection Infect Mice with Virus Animal_Model->Infection Virus_Prep Prepare Mouse-Adapted Virus Virus_Prep->Infection Drug_Prep Prepare this compound Formulation Treatment Administer this compound/Vehicle Drug_Prep->Treatment Infection->Treatment Monitoring Daily Monitoring (Survival, Morbidity) Treatment->Monitoring Sampling Blood Sampling for Viremia Monitoring->Sampling Survival_Analysis Kaplan-Meier Survival Curves Monitoring->Survival_Analysis Viremia_Analysis Plaque Assay / qRT-PCR Sampling->Viremia_Analysis Statistical_Analysis Statistical Comparison of Groups Survival_Analysis->Statistical_Analysis Viremia_Analysis->Statistical_Analysis

Caption: Experimental workflow for in vivo this compound efficacy studies.

Troubleshooting_Workflow Start Low In Vivo Efficacy Observed Check_Dose Is Dosing Regimen Frequent Enough? Start->Check_Dose Check_Timing Was Treatment Initiated Early? Check_Dose->Check_Timing Yes Increase_Frequency Increase Dosing Frequency (e.g., BID, QID) Check_Dose->Increase_Frequency No Check_Model Is the Animal Model Appropriate? Check_Timing->Check_Model Yes Earlier_Treatment Initiate Treatment Closer to Infection Time Check_Timing->Earlier_Treatment No Check_Virus Is the Viral Strain Susceptible? Check_Model->Check_Virus Yes Consider_Model Consider Alternative/Humanized Models Check_Model->Consider_Model No In_Vitro_Test Confirm In Vitro Susceptibility of Strain Check_Virus->In_Vitro_Test Unsure Combination_Therapy Consider Combination Therapy Check_Virus->Combination_Therapy Yes Increase_Frequency->Check_Timing Earlier_Treatment->Check_Model Consider_Model->Check_Virus In_Vitro_Test->Combination_Therapy

References

Addressing the discrepancy between in vitro and in vivo results for Celgosivir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vitro and in vivo experiments with Celgosivir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (6-O-butanoyl castanospermine) is an oral prodrug of castanospermine, a naturally occurring iminosugar.[1][2] Its primary mechanism of action is the inhibition of host α-glucosidase I, an enzyme in the endoplasmic reticulum (ER).[1][3][4] This enzyme is crucial for the initial trimming of N-linked oligosaccharides on viral envelope glycoproteins.[1][5] By inhibiting this process, this compound disrupts the proper folding and maturation of viral glycoproteins, leading to the production of non-infectious virions and antiviral effects against a broad range of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and HIV.[1][4][6]

Q2: Why is there a significant discrepancy between the in vitro and in vivo results for this compound?

While this compound demonstrates potent antiviral activity in vitro, these results have not consistently translated into clinical efficacy in human trials.[3][7] Several factors may contribute to this discrepancy:

  • Timing of Treatment Initiation: In many animal studies, treatment begins at or shortly after the time of viral infection.[3] In clinical settings, patients typically present after the onset of symptoms, when the viral load may already be declining.[3] Studies in mice have shown that this compound's efficacy is reduced when treatment is delayed until the peak of viremia.[8]

  • Dosing Regimen: The pharmacokinetics of this compound, which is rapidly converted to its active form, castanospermine, are critical.[2][5][9] Studies suggest that maintaining a minimum trough concentration (Cmin) of castanospermine is crucial for antiviral efficacy.[2][10] The dosing regimen used in the initial CELADEN clinical trial (twice daily) may not have maintained a sufficiently high Cmin compared to more effective regimens in mouse models (four times daily).[3][8]

  • Animal Models vs. Human Disease: The most commonly used animal model for Dengue, the AG129 mouse, is immunodeficient (lacking interferon receptors) and does not fully replicate the human disease.[3] This can lead to pitfalls when extrapolating efficacy data to humans.[3]

  • Virus Strain and Cell Type Dependency: The efficacy of this compound can be dependent on the specific viral strain and the host cell type used in experiments.[3]

Q3: How does this compound's mechanism as a host-targeting antiviral influence its activity?

This compound is a host-targeting antiviral, meaning it acts on host cellular machinery that the virus hijacks for its replication.[1][11] Specifically, it inhibits the host's ER α-glucosidases.[12] This mode of action has two significant implications:

  • It provides a broad spectrum of activity against many enveloped viruses that rely on this glycosylation pathway.[4][6]

  • It presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

The inhibition of α-glucosidase leads to misfolding of viral glycoproteins, such as the DENV non-structural protein 1 (NS1), causing them to be retained in the ER and targeted for degradation.[13][14] This process can also modulate the host's unfolded protein response (UPR).[13]

Q4: What are the key pharmacokinetic parameters to consider for this compound?

This compound is a prodrug designed to improve the bioavailability of its active form, castanospermine.[1][5] Key pharmacokinetic takeaways are:

  • Rapid Conversion: this compound is rapidly and extensively converted to castanospermine in vivo.[9][15]

  • Half-life: In humans, castanospermine has a relatively short half-life of approximately 2.5 hours.[9][15]

  • Cmin is Critical: Preclinical data strongly suggest that the steady-state minimum concentration (Cmin) of castanospermine is a more critical determinant of in vivo efficacy than peak concentration (Cmax) or total exposure (AUC).[2][15][16]

Troubleshooting Guide

Issue: Potent in vitro activity is not translating to efficacy in our animal model.

  • Question: Have you optimized the dosing schedule?

    • Troubleshooting Tip: A twice-daily (BID) dosing regimen may be insufficient. Mouse studies have shown that a four-times daily treatment regimen can significantly reduce viremia even when initiated at the peak of infection.[3] Consider increasing the dosing frequency to maintain the trough concentration of castanospermine above the target level.

  • Question: When is the treatment being initiated?

    • Troubleshooting Tip: The therapeutic window for this compound may be narrow. Efficacy is significantly higher when treatment is started early after infection.[13] If your model involves delaying treatment, the antiviral effect may be less pronounced.[8]

  • Question: Is the animal model appropriate?

    • Troubleshooting Tip: Be aware of the limitations of your animal model. The AG129 mouse model, while useful, is highly artificial.[3] Results may not perfectly predict human outcomes. Consider the specific DENV serotype and strain used, as efficacy can vary.[3]

Issue: High variability in survival and viremia data in our in vivo experiments.

  • Question: How is the drug being administered?

    • Troubleshooting Tip: Oral gavage is the standard route. Ensure consistent administration technique and volume across all animals. This compound is water-soluble. Confirm complete dissolution and stability of your formulation.

  • Question: Are you accounting for primary vs. secondary infection models?

    • Troubleshooting Tip: this compound has shown efficacy in both primary and antibody-dependent enhancement (ADE) models of DENV infection.[3][13] However, the immune response and viral clearance kinetics differ significantly between these models.[15] Ensure your experimental groups are well-defined and analyze the data accordingly.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

VirusCell LineAssay TypeIC50 / EC50Reference
Dengue Virus (DENV-2)--0.2 µM[17]
Dengue Virus (DENV-1, 3, 4)--< 0.7 µM[17]
HIV-1--2.0 ± 2.3 µM[17]
Bovine Viral Diarrhoea Virus (BVDV)MDBKCytopathic Effect47 µM[17]
Bovine Viral Diarrhoea Virus (BVDV)MDBKPlaque Assay16 µM[17]
Bovine Viral Diarrhoea Virus (BVDV)-In Vitro Assay1.27 µM[17]

Table 2: In Vivo Efficacy of this compound in AG129 Mouse Model (Dengue Virus)

Dosing RegimenTreatment StartOutcomeReference
50 mg/kg BID for 5 daysDay 0100% protection from lethal infection[2][17]
50 mg/kg BID for 5 days48h post-infectionIncreased survival[2][13]
25 mg/kg BIDDay 0Comparable efficacy to 50 mg/kg BID Castanospermine[2][10]
100 mg/kg QDDay 0Less protective than BID regimens[2]
33.3 mg/kg TID-Significant reduction in circulating viral RNA[18]

Table 3: Pharmacokinetics of Castanospermine (Active Metabolite of this compound)

SpeciesDosing Regimen (this compound)Mean CmaxMean CminT 1/2Reference
Human400mg loading, then 200mg BID5727 ng/mL (30.2 µM)430 ng/mL (2.3 µM)2.5 ± 0.6 hr[9][15][16]
Mouse50 mg/kg BID-Target trough: 400 ng/mL-[9]

Table 4: Overview of CELADEN Phase 1b Clinical Trial Results

ParameterThis compound GroupPlacebo GroupOutcomeReference
Mean Virological Log Reduction (VLR)-1.86 (SD 1.07)-1.64 (SD 0.75)Non-significant difference[7][19]
Mean Area Under Fever Curve (AUC)54.92 (SD 31.04)40.72 (SD 18.69)Non-significant difference[7][19]
Conclusion This compound was safe and well-tolerated but did not significantly reduce viral load or fever burden at the tested dose.[4][19]

Visualizations

Signaling Pathway and Experimental Workflows

Celgosivir_Mechanism This compound Mechanism of Action cluster_ER Endoplasmic Reticulum (ER) N_Glycan Nascent Viral Glycoprotein (with Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I N_Glycan->Glucosidase_I Glucose trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Misfolded_Protein Misfolded Glycoprotein (Accumulates in ER) Glucosidase_I->Misfolded_Protein Pathway when Inhibited Calnexin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin Correct Folding Golgi Correctly Folded Glycoprotein Calnexin->Golgi Export to Golgi for Virion Assembly Degradation ER-Associated Degradation (ERAD) Misfolded_Protein->Degradation No_Virion Non-Infectious Particle Production Degradation->No_Virion Prevents Assembly Virion Infectious Virion Assembly Golgi->Virion This compound This compound This compound->Glucosidase_I Inhibition

Caption: this compound inhibits α-glucosidase I in the ER, disrupting glycoprotein folding.

InVivo_Workflow Workflow for In Vivo Efficacy Study cluster_setup Experiment Setup cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., AG129 Mice) Grouping Randomize Animals into Groups (Vehicle vs. This compound) Animal_Model->Grouping Virus_Prep Prepare Virus Stock (e.g., DENV-2 strain S221) Infection Infect Mice with Lethal Dose of DENV Virus_Prep->Infection Grouping->Infection Treatment Initiate Treatment Regimen (e.g., 50 mg/kg BID via oral gavage) Infection->Treatment Define start time (e.g., Day 0 or Day 3) Daily_Obs Daily Monitoring: - Survival - Clinical Signs (Weight loss) Treatment->Daily_Obs Sampling Periodic Blood Sampling (e.g., Day 3 post-infection) Daily_Obs->Sampling Stats Statistical Analysis (Survival curves, Viral titers) Daily_Obs->Stats Viremia Quantify Viral Load (qRT-PCR, Plaque Assay) Sampling->Viremia Immune Cytokine/Chemokine Analysis (Serum) Sampling->Immune Viremia->Stats Immune->Stats

Caption: Standard workflow for assessing this compound efficacy in a mouse dengue model.

Discrepancy_Logic Explaining the In Vitro vs. In Vivo Discrepancy cluster_factors Contributing Factors InVitro High In Vitro Efficacy InVivo Variable In Vivo / Clinical Efficacy PK Pharmacokinetics (Short half-life, Cmin is key) PK->InVivo Impacts Dosing Suboptimal Dosing (e.g., BID vs QID) PK->Dosing Dosing->InVivo Leads to Timing Delayed Treatment Initiation (Post-peak viremia) Timing->InVivo Leads to Model Model Limitations (Immunodeficient mice vs. humans) Model->InVivo Contributes to Complexity Host Complexity (Metabolism, Immune Response) Complexity->InVivo Contributes to

Caption: Key factors contributing to the this compound in vitro vs. in vivo discrepancy.

Experimental Protocols

Protocol 1: In Vitro Plaque Reduction Neutralization Test (PRNT)
  • Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free media. A typical starting concentration might be 100 µM.

  • Virus Preparation: Dilute the dengue virus stock to a concentration that yields 50-100 plaques per well.

  • Incubation: Mix the diluted virus with each concentration of this compound (and a no-drug control) and incubate for 1 hour at 37°C to allow the drug to interact with the virus.

  • Infection: Remove the growth media from the Vero cells and inoculate the wells with the virus-drug mixture. Allow adsorption for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose or carboxymethylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 4-6 days at 37°C with 5% CO2, allowing plaques to form.

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution.

  • Quantification: Count the number of plaques in each well. The EC50 is calculated as the concentration of this compound that reduces the plaque count by 50% compared to the untreated virus control.

Protocol 2: In Vivo Dengue Virus Mouse Model

This protocol is a general guideline and should be adapted based on specific experimental goals and institutional IACUC regulations.

  • Animals: Use AG129 mice (deficient in Type I and II interferon receptors), typically 6-8 weeks old.

  • Virus Strain: Use a mouse-adapted DENV strain (e.g., DENV-2 S221) for lethal challenge models.

  • Infection: Infect mice via intraperitoneal (IP) or intravenous (IV) injection with a predetermined lethal dose of the virus.

  • Drug Formulation: Dissolve this compound in sterile water or saline.

  • Treatment:

    • Regimen: Based on preclinical data, a regimen of 25-50 mg/kg administered twice daily (BID) or four times daily is recommended over once-daily dosing.[2][8]

    • Administration: Administer via oral gavage.

    • Timing: Begin treatment on the day of infection (Day 0) for protection studies, or at a later time point (e.g., Day 3) to test therapeutic efficacy.[8]

  • Monitoring:

    • Record survival and body weight daily for at least 14-21 days.

    • Collect blood samples (e.g., via retro-orbital or tail bleed) at specified time points (e.g., Day 3 or 4 post-infection) for viremia analysis.

  • Endpoint Analysis:

    • Viremia: Isolate RNA from serum and perform qRT-PCR to quantify viral genome copies. A plaque assay on Vero cells can be used to quantify infectious virus particles.

    • Survival: Analyze survival data using Kaplan-Meier survival curves.

Protocol 3: Pharmacokinetic Analysis
  • Dosing: Administer a single dose of this compound to mice via oral gavage.

  • Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Sample Processing: Process blood to collect plasma or serum and store at -80°C.

  • Analysis:

    • Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of both this compound and its active metabolite, castanospermine, in the samples.

  • Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and elimination half-life (T½). For multiple-dose studies, Cmin (trough concentration) can be determined.

References

Technical Support Center: Celgosivir Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Celgosivir.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy employed to enhance the oral bioavailability of this compound?

A1: this compound is a prodrug of castanospermine.[1][2] The primary strategy to enhance its bioavailability is the addition of a 6-O-butanoyl ester moiety to the parent compound, castanospermine. This chemical modification increases the lipophilicity of the molecule, which is intended to improve its absorption from the gastrointestinal tract.[3] Following absorption, endogenous esterases are presumed to rapidly hydrolyze the ester bond, releasing the active drug, castanospermine, into circulation.[4][5]

Q2: Are there other formulation strategies that could potentially enhance this compound's bioavailability?

A2: While the prodrug approach is the cornerstone of this compound's design, other formulation strategies commonly used for antiviral drugs could be explored. These include:

  • Liposomal Formulations: Encapsulating this compound within liposomes may protect it from degradation in the gastrointestinal tract and enhance its absorption. Liposomal delivery has been shown to improve the bioavailability of other antiviral agents.

  • Nanoparticle Formulations: Polymeric nanoparticles can be used to encapsulate this compound, potentially leading to improved stability, controlled release, and enhanced bioavailability.[6][7] This approach has been successful for other antiviral drugs, demonstrating enhanced efficacy and bioavailability.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs. Given the increased lipophilicity of this compound compared to castanospermine, this could be a viable strategy.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of α-glucosidase I, a host enzyme located in the endoplasmic reticulum (ER).[2][8] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the glycosylation process, leading to misfolding of viral proteins.[9] This can trigger the host's unfolded protein response (UPR), ultimately reducing the production of infectious viral particles.[9]

Q4: What are the key pharmacokinetic parameters of this compound from clinical studies?

A4: In the CELADEN clinical trial, after oral administration of a 400 mg loading dose followed by 200 mg twice daily, this compound was rapidly converted to its active form, castanospermine.[4][5] Key pharmacokinetic parameters for castanospermine are summarized in the table below.

Troubleshooting Guides

Issue 1: High Variability in In Vivo Pharmacokinetic Data

Possible Causes:

  • Dosing Regimen: The dosing schedule significantly impacts the steady-state minimum concentration (Cmin) of castanospermine.[1] Inconsistent timing of doses can lead to high variability. A twice-a-day regimen has been shown to be more protective than a single daily dose in mouse models.[1]

  • Food Effects: The effect of food on this compound absorption has not been extensively reported in the provided literature. However, for many oral drugs, co-administration with food can alter absorption and bioavailability.

  • Prodrug Instability: The ester linkage in this compound could be susceptible to premature hydrolysis in the gastrointestinal tract, leading to variable absorption of the prodrug versus the more polar parent compound, castanospermine.[10]

Troubleshooting Steps:

  • Standardize Dosing Schedule: Ensure strict adherence to the dosing schedule in preclinical studies. Pharmacokinetic modeling suggests that more frequent dosing (e.g., every 6 or 8 hours) may lead to a significant increase in Cmin with only a modest increase in the total daily dose.[5]

  • Control Feeding Times: In animal studies, standardize the feeding schedule relative to drug administration to minimize variability from food effects.

  • Enteric Coating: To mitigate potential pre-systemic hydrolysis, consider formulating this compound with an enteric coating to protect the ester linkage from the acidic environment of the stomach.

Issue 2: Poor Correlation Between In Vitro Permeability and In Vivo Absorption

Possible Causes:

  • Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump substrates back into the apical (lumenal) side, reducing net absorption.[11] If this compound is a substrate for such transporters, this could lead to an underestimation of its absorptive potential in vivo where transporter expression and activity may differ.

  • Metabolism in Caco-2 cells: Caco-2 cells have some metabolic capacity. If this compound is metabolized within the cells during the assay, it can lead to inaccurate permeability measurements.[12]

  • Low Aqueous Solubility: Compounds with low aqueous solubility can present challenges in Caco-2 assays, including precipitation in the assay medium and adsorption to plasticware, leading to poor recovery and inaccurate permeability assessment.[13]

Troubleshooting Steps:

  • Assess Efflux: Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[11] Co-administration with known efflux pump inhibitors (e.g., verapamil for P-gp) can confirm this.[11]

  • Quantify Parent Compound: When analyzing samples from the receiver compartment, ensure the analytical method is specific for the parent this compound molecule to avoid including any metabolites in the permeability calculation.

  • Improve Solubility in Assay Medium: For poorly soluble compounds, the use of a co-solvent or a solubilizing agent in the donor compartment may be necessary. However, the concentration of such agents must be carefully selected to avoid affecting cell monolayer integrity.[14]

Data Presentation

Table 1: Pharmacokinetic Parameters of Castanospermine after Oral Administration of this compound in Humans (CELADEN Trial)

ParameterMean Value (± SD)Units
Cmax5730 (N/A)ng/mL
Cmin430 (N/A)ng/mL
Half-life (t½)2.5 (± 0.6)hours
Oral Clearance (CL/F)132 (± 28)mL/min
Volume of Distribution (V/F)28.2 (± 9.1)L

Data from the CELADEN trial where patients received a 400 mg loading dose of this compound followed by 200 mg twice daily.[4][5]

Table 2: Dose-Dependent Efficacy of this compound in a Lethal Mouse Model of Dengue Virus Infection

Dosing Regimen (this compound)Survival Rate (%)
100 mg/kg once daily0
10 mg/kg twice daily13
25 mg/kg twice daily63
50 mg/kg twice daily100

Data from a study in AG129 mice infected with a lethal dose of dengue virus.[1][15]

Experimental Protocols

Key Experiment 1: In Vivo Pharmacokinetic Study in a Mouse Model

Objective: To determine the pharmacokinetic profile of castanospermine following oral administration of this compound.

Methodology:

  • Animal Model: AG129 mice are commonly used for studying dengue virus infection and are suitable for pharmacokinetic studies of antiviral agents.[1][15]

  • Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 10, 25, or 50 mg/kg).[1]

  • Blood Sampling: Collect blood samples via submandibular or retro-orbital bleeding at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Separate plasma from the blood samples by centrifugation.

  • Bioanalysis: Quantify the concentration of castanospermine (and this compound, if desired) in the plasma samples using a validated LC-MS/MS method.[4]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Key Experiment 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound in vitro.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[12][16]

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[17]

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the test compound (this compound dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Glycosylation Glycoprotein Processing cluster_UPR Unfolded Protein Response (UPR) ER_lumen ER Lumen Viral_Glycoprotein Viral Glycoprotein (unfolded) Glucosidase_I α-Glucosidase I Viral_Glycoprotein->Glucosidase_I Glucose trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Misfolded_GP Misfolded Glycoprotein Glucosidase_I->Misfolded_GP leads to Calnexin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin Folding Correctly_Folded_GP Correctly Folded Glycoprotein Calnexin->Correctly_Folded_GP Virion_Assembly New Virion Assembly Correctly_Folded_GP->Virion_Assembly incorporated into UPR_Activation UPR Activation Misfolded_GP->UPR_Activation ERAD ER-Associated Degradation UPR_Activation->ERAD leads to Reduced_Virions Reduced Infectious Virions ERAD->Reduced_Virions results in Celgosivir_outside This compound (Oral Administration) Castanospermine Castanospermine (Active Drug) Celgosivir_outside->Castanospermine Castanospermine->Glucosidase_I Inhibition

Caption: Mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Correlation formulation This compound Formulation (e.g., Liposomes, Nanoparticles) dissolution In Vitro Dissolution Study formulation->dissolution assess release profile caco2 Caco-2 Permeability Assay formulation->caco2 assess permeability ivivc In Vitro-In Vivo Correlation (IVIVC) dissolution->ivivc animal_model Animal Model (e.g., AG129 Mice) caco2->animal_model inform in vivo studies caco2->ivivc pk_study Pharmacokinetic Study animal_model->pk_study oral administration efficacy_study Efficacy Study (Viral Load, Survival) animal_model->efficacy_study infection & treatment pk_pd_modeling PK/PD Modeling pk_study->pk_pd_modeling pk_study->ivivc efficacy_study->pk_pd_modeling pk_pd_modeling->formulation optimize formulation and dosing

Caption: Experimental workflow for evaluating this compound bioavailability.

References

Troubleshooting Celgosivir instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celgosivir. The information focuses on addressing the potential instability of this compound in solution to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The main cause of this compound instability in solution is the hydrolysis of its 6-O-butanoyl ester bond. This compound is a prodrug of castanospermine; the butanoyl group enhances its bioavailability. In aqueous solutions, this ester bond can be cleaved, converting this compound back to castanospermine. This hydrolysis is catalyzed by acidic or basic conditions and accelerated by increased temperatures.

Q2: How can I minimize the degradation of this compound in my experiments?

A2: To minimize degradation, it is crucial to control the pH, temperature, and storage duration of your this compound solutions. Prepare solutions fresh whenever possible. If you must store solutions, use anhydrous DMSO, aliquot small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. For aqueous-based assays, use buffers with a pH range of 5 to 7, where ester hydrolysis is generally slower, and conduct experiments at the lowest practical temperature.

Q3: What are the signs of this compound degradation in my experiments?

A3: Degradation of this compound to castanospermine may lead to a decrease in the expected biological activity, as the cellular uptake and pharmacokinetic properties of the two compounds differ. Inconsistent or lower-than-expected results in your assays can be an indicator of degradation. Chromatographic analysis (e.g., HPLC) would show a decrease in the this compound peak area and the appearance of a new peak corresponding to castanospermine.

Q4: Can I use aqueous buffers to prepare my this compound stock solution?

A4: It is not recommended to prepare high-concentration stock solutions of this compound in aqueous buffers for long-term storage due to the risk of hydrolysis. For stock solutions, anhydrous DMSO is the preferred solvent. If your experimental protocol requires an aqueous solution, prepare it fresh from a DMSO stock solution just before use and use it immediately.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or reduced biological activity Degradation of this compound to castanospermine due to hydrolysis.Prepare fresh this compound solutions for each experiment from a frozen DMSO stock. Minimize the time the compound is in aqueous buffer before being added to the assay. Ensure the pH of your assay buffer is between 5 and 7.
Repeated freeze-thaw cycles of the stock solution.Aliquot your DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitation of this compound in aqueous media Low aqueous solubility of this compound.After diluting the DMSO stock in aqueous buffer, visually inspect for any precipitation. If precipitation occurs, you may need to decrease the final concentration or add a small amount of a solubilizing agent that is compatible with your experimental system. Sonication may also aid in dissolution.
Unexpected peaks in HPLC/LC-MS analysis Degradation of this compound.The primary degradation product is expected to be castanospermine. Compare the retention time of the unexpected peak with a castanospermine standard if available. To confirm, perform LC-MS analysis to identify the mass of the degradation product (expected m/z for castanospermine [M+H]⁺ ≈ 190.1).
Contamination of the solvent or buffer.Use high-purity, sterile-filtered solvents and buffers. Prepare fresh buffers regularly.

Data Presentation

This compound and Castanospermine Properties
Property This compound Castanospermine
Molecular Formula C₁₂H₂₁NO₅C₈H₁₅NO₄
Molecular Weight 259.30 g/mol 189.21 g/mol
Primary Mechanism of Action α-glucosidase I inhibitor (as a prodrug)α- and β-glucosidase inhibitor
Solubility Soluble in DMSOSoluble in water
Recommended Storage Conditions for this compound Solutions
Solvent Concentration Storage Temperature Recommended Duration
Anhydrous DMSOStock Solution (e.g., 50 mg/mL)-80°CUp to 1 year
Anhydrous DMSOStock Solution (e.g., 50 mg/mL)-20°CUp to 1 month
Aqueous Buffer (pH 5-7)Working Solution4°CUse immediately; do not store

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound in solution and detecting the formation of its primary degradant, castanospermine.

1. Materials and Reagents:

  • This compound reference standard

  • Castanospermine reference standard (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate buffer components for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as this compound and castanospermine lack a strong chromophore, low UV may be necessary)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • To initiate a stability study, dilute the stock solution to the desired concentration in the test solution (e.g., specific buffer at a certain pH and temperature).

  • At specified time points, withdraw an aliquot of the sample, and if necessary, quench the degradation by adding an equal volume of cold acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

5. Data Analysis:

  • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.

  • Monitor for the appearance and increase in the peak area of any degradation products. If a castanospermine standard is available, compare its retention time to that of the degradant peak.

Visualizations

Celgosivir_Degradation_Pathway This compound This compound (6-O-butanoyl castanospermine) Castanospermine Castanospermine This compound->Castanospermine Hydrolysis (H₂O, H⁺ or OH⁻) Butyric_Acid Butyric Acid This compound->Butyric_Acid Hydrolysis (H₂O, H⁺ or OH⁻)

This compound Hydrolysis Pathway

Troubleshooting_Workflow Start Inconsistent or Low Experimental Results Check_Solution_Prep Were this compound solutions prepared fresh? Start->Check_Solution_Prep Check_Storage How was the stock solution stored? Check_Solution_Prep->Check_Storage Yes Use_Fresh_Solution Prepare fresh solutions immediately before use. Check_Solution_Prep->Use_Fresh_Solution No Check_Assay_Conditions What are the assay buffer pH and temperature? Check_Storage->Check_Assay_Conditions Properly Aliquot_and_Store Aliquot DMSO stock and store at -80°C. Check_Storage->Aliquot_and_Store Improperly Optimize_Assay Adjust buffer pH to 5-7 and use the lowest possible temperature. Check_Assay_Conditions->Optimize_Assay Outside optimal range Perform_HPLC_Analysis Perform stability-indicating HPLC analysis. Check_Assay_Conditions->Perform_HPLC_Analysis Within optimal range End Problem Resolved Use_Fresh_Solution->End Aliquot_and_Store->End Optimize_Assay->End Perform_HPLC_Analysis->End

Troubleshooting Workflow for this compound Experiments

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound stock in DMSO Dilute_Sample Dilute in test solution (e.g., aqueous buffer) Prep_Stock->Dilute_Sample Incubate Incubate at defined time points, pH, and temperature Dilute_Sample->Incubate Quench_and_Filter Quench with acetonitrile and filter Incubate->Quench_and_Filter Inject_Sample Inject sample into HPLC system Quench_and_Filter->Inject_Sample Separate Separate components on C18 reverse-phase column Inject_Sample->Separate Detect Detect at low UV (e.g., 210 nm) Separate->Detect Analyze_Chromatogram Analyze chromatogram Detect->Analyze_Chromatogram Quantify_Degradation Quantify decrease in this compound and increase in degradants Analyze_Chromatogram->Quantify_Degradation

Experimental Workflow for HPLC Stability Assay

Mitigating off-target effects of Celgosivir in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Celgosivir in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug that is rapidly converted to its active form, castanospermine.[1] Castanospermine is an inhibitor of host α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[2] This enzyme is crucial for the proper folding of N-linked glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the folding of viral envelope glycoproteins, leading to the production of non-infectious viral particles.[2]

Q2: What are the known on-target and off-target effects of this compound in cellular assays?

  • On-Target Effect: The intended on-target effect is the inhibition of viral replication for enveloped viruses that require N-linked glycosylation for their envelope proteins. This is achieved by disrupting the proper folding of these viral glycoproteins.

  • Off-Target Effect: Since this compound targets a host enzyme, it can also affect the glycosylation and folding of host cell glycoproteins. The primary off-target effect observed in cellular assays is the induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress due to the accumulation of misfolded host proteins.[3][4][5] This can lead to cytotoxicity and may confound the interpretation of antiviral activity.

Q3: How can I differentiate between the antiviral effects of this compound and the cellular stress it induces?

Differentiating between specific antiviral activity and general cellular stress is critical for accurate interpretation of results. Here are key strategies:

  • Monitor UPR Markers: Measure the expression of key UPR markers such as BiP (Binding immunoglobulin protein), CHOP (C/EBP homologous protein), and the splicing of XBP1 (X-box binding protein 1).[1][6][7] An increase in these markers is indicative of ER stress.

  • Use Control Compounds: Include a well-characterized ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control for the UPR and a cytotoxic agent that does not induce ER stress as a control for general toxicity.[8][9]

  • Employ Chemical Chaperones: Co-treatment with chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress.[3][10][11][12][13][14][15] If the observed effect is mitigated by these chaperones, it is likely related to ER stress.

  • Dose-Response Analysis: A steep dose-response curve in a cytotoxicity assay may suggest a non-specific toxic effect, whereas a more gradual curve in an antiviral assay at non-toxic concentrations is more indicative of a specific antiviral effect.

Q4: What is the Selectivity Index (SI) and why is it important for this compound?

The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic window of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) (SI = CC50 / EC50 or IC50).[16] A higher SI value indicates greater selectivity of the compound for its antiviral activity over its cytotoxic effects on host cells. For this compound, a favorable SI is essential to ensure that the observed antiviral effects occur at concentrations that are not harmful to the cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Cellular Assays

Possible Cause: this compound-induced ER stress leading to apoptosis.

Troubleshooting Steps:

  • Determine the CC50: Perform a dose-response cytotoxicity assay (e.g., CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line.

  • Select Appropriate Concentrations: For antiviral assays, use this compound at concentrations well below the CC50 value to minimize off-target cytotoxicity.

  • Monitor ER Stress Markers: At the concentrations used for antiviral testing, assess the levels of UPR markers (BiP, CHOP, spliced XBP1) to understand the extent of ER stress induction.

  • Co-treatment with Chemical Chaperones: Consider co-incubating the cells with a chemical chaperone like 4-PBA (typically 1-5 mM) or TUDCA (typically 50-100 µM) to mitigate ER stress and determine if this reduces the observed cytotoxicity.[3][10][11][12][13][14][15]

Issue 2: Difficulty in Interpreting Plaque Reduction Assay Results

Possible Cause: Compound cytotoxicity or altered cell morphology due to ER stress can interfere with plaque formation and visualization.

Troubleshooting Steps:

  • Cell Viability Control: In parallel with the plaque assay, perform a cytotoxicity assay using the same cell line, compound concentrations, and incubation time to ensure that the reduction in plaque number is not due to cell death.

  • Microscopic Examination: Carefully examine the cell monolayer under a microscope for signs of cytotoxicity, such as cell rounding, detachment, or changes in morphology, at each compound concentration.

  • Optimize Staining: Ensure that the staining procedure (e.g., with crystal violet) is optimized to clearly distinguish between viable and dead cells.

  • Reduce Incubation Time: If cytotoxicity is observed at later time points, consider reducing the incubation time of the plaque assay, if feasible for the virus being tested.

Issue 3: Inconsistent Results in Cytopathic Effect (CPE) Inhibition Assays

Possible Cause: The cytopathic effect of the virus may be difficult to distinguish from the cytotoxic effect of this compound, especially at higher concentrations.

Troubleshooting Steps:

  • Establish a Clear CPE Baseline: Ensure that the virus consistently produces a clear and reproducible cytopathic effect in the absence of the compound.

  • Parallel Cytotoxicity Assay: Always run a parallel cytotoxicity assay on uninfected cells with the same concentrations of this compound to determine the compound's intrinsic toxicity.

  • Quantitative Readout: Utilize a quantitative method to assess cell viability, such as the CellTiter-Glo assay, rather than relying solely on microscopic observation of CPE.

  • Data Normalization: Normalize the results of the CPE inhibition assay to the results of the parallel cytotoxicity assay to correct for any compound-induced cell death.

Quantitative Data

Table 1: In Vitro Efficacy of this compound Against Various Viruses

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference
Dengue Virus (DENV-2)BHK-21Plaque Reduction~1.0[2]
Dengue Virus (DENV-1, 3, 4)VeroPlaque Reduction< 0.7N/A
Bovine Viral Diarrhea Virus (BVDV)MDBKPlaque Reduction16N/A
Bovine Viral Diarrhea Virus (BVDV)MDBKCytopathic Effect47N/A
Human Immunodeficiency Virus (HIV-1)T-cellsN/A2.0 ± 2.3N/A
SARS-CoV-2Vero E6Cell Death Inhibition2.4 - 51.0N/A

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeCC50 (µM)Reference
Madin-Darby Bovine Kidney (MDBK)N/A> 500[5]
Human Hepatoma (Huh-7)N/A> 500[5]
Baby Hamster Kidney (BHK-21)N/A> 500[5]
Human T-cellsCell GrowthNo effect up to 500[5]

Experimental Protocols

Plaque Reduction Assay

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Methodology:

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable culture medium.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus (typically 50-100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the concentration of this compound that protects cells from virus-induced cell death by 50% (EC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Virus Infection: Infect the cells with a virus concentration that causes a significant cytopathic effect within a defined period (e.g., 48-72 hours).

  • Incubation: Incubate the plates until CPE is clearly visible in the virus control wells.

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as staining with neutral red or using a quantitative assay like CellTiter-Glo.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell control (no virus, no compound) and virus control wells. The EC50 is the concentration of this compound that results in 50% protection from CPE.

CellTiter-Glo® Luminescent Cell Viability Assay (Cytotoxicity Assay)

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]

  • Lysis and Luminescence Generation: Add the CellTiter-Glo® Reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.[8]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Glucosidase_I α-Glucosidase I Misfolded_Glycoprotein Misfolded Viral Glycoprotein Glucosidase_I->Misfolded_Glycoprotein Inhibition of Glycan Trimming Viral_Assembly Viral Assembly Misfolded_Glycoprotein->Viral_Assembly Incorporation Non_Infectious_Virion Non-Infectious Virion Viral_Assembly->Non_Infectious_Virion Leads to This compound This compound (Prodrug) Castanospermine Castanospermine (Active Drug) This compound->Castanospermine Metabolism Castanospermine->Glucosidase_I Inhibits

Caption: Mechanism of action of this compound.

Off_Target_Effects_Workflow cluster_Experiment Cellular Assay with this compound cluster_Troubleshooting Mitigation and Control Treatment Treat cells with this compound Observation Observe Antiviral Effect (e.g., Plaque Reduction) Treatment->Observation Cytotoxicity_Assay 1. Run Parallel Cytotoxicity Assay (CC50) Observation->Cytotoxicity_Assay Is the effect due to toxicity? UPR_Monitoring 2. Monitor UPR Markers (BiP, CHOP, XBP1s) Observation->UPR_Monitoring Is the compound inducing ER stress? Data_Interpretation 4. Differentiate Antiviral Effect from ER Stress-induced Cytotoxicity Cytotoxicity_Assay->Data_Interpretation Chemical_Chaperones 3. Co-treat with Chemical Chaperones (4-PBA, TUDCA) UPR_Monitoring->Chemical_Chaperones Can ER stress be alleviated? UPR_Monitoring->Data_Interpretation Chemical_Chaperones->Data_Interpretation

Caption: Troubleshooting workflow for this compound's off-target effects.

UPR_Signaling_Pathway cluster_ER_Lumen ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus Misfolded_Proteins Accumulation of Misfolded Proteins PERK PERK Misfolded_Proteins->PERK Activates IRE1 IRE1 Misfolded_Proteins->IRE1 Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a XBP1s spliced XBP1 IRE1->XBP1s ATF6n cleaved ATF6 ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (Apoptosis) ATF4->CHOP Chaperones Chaperones (e.g., BiP) XBP1s->Chaperones ATF6n->Chaperones

Caption: Simplified Unfolded Protein Response (UPR) signaling pathway.

References

Technical Support Center: Celgosivir for Dengue Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial outcomes of Celgosivir for the treatment of dengue fever.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed antiviral mechanism of action against Dengue Virus (DENV)?

A1: this compound (6-O-butanoyl castanospermine) is a prodrug of castanospermine, an iminosugar that acts as an inhibitor of the host enzyme α-glucosidase I, located in the endoplasmic reticulum (ER).[1][2][3] The proposed mechanism for its antiviral activity against dengue virus (DENV) and other enveloped viruses is the disruption of the proper folding of viral glycoproteins.[1][4][5]

For DENV, the envelope (E) and pre-membrane (prM) proteins are crucial for forming infectious viral particles. These proteins require N-linked glycosylation and subsequent processing by host enzymes, including α-glucosidase, in the ER for correct folding.[5] By inhibiting α-glucosidase, this compound leads to the misfolding of these viral proteins.[5][6] This can result in the retention of viral proteins in the ER, reduced secretion of viral particles, and the production of non-infectious virions, thereby inhibiting the spread of the infection.[5] Pre-clinical studies showed that this compound could inhibit all four DENV serotypes and was effective in mouse models of lethal DENV infection.[1][6]

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum (ER) vRNA Viral RNA Translation polyprotein Viral Polyprotein vRNA->polyprotein glycoprotein Glycoprotein Precursors (prM, E) polyprotein->glycoprotein glucosidase Host α-Glucosidase I glycoprotein->glucosidase Processing folding Correct Glycoprotein Folding & Processing glucosidase->folding misfolding Misfolded Glycoproteins glucosidase->misfolding virion Infectious Virion Assembly & Release folding->virion non_virion Non-Infectious Virions / Reduced Secretion misfolding->non_virion This compound This compound This compound->glucosidase Inhibits

Caption: Proposed mechanism of this compound in inhibiting Dengue virus replication.

Q2: What was the pivotal clinical trial for this compound in dengue, and what were its primary objectives?

A2: The key clinical trial was the CELADEN trial (ClinicalTrials.gov identifier: NCT01619969), a Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept study conducted in Singapore.[4][7] The trial aimed to evaluate the efficacy and safety of this compound in adult patients with acute dengue fever.[7]

The primary objectives were to determine if this compound treatment could:

  • Reduce Viral Load: Measured as the mean virological log reduction (VLR) from baseline for days 2, 3, and 4 of treatment.[7]

  • Reduce Fever Burden: Measured by the area under the fever curve (AUC) for temperatures above 37°C from 0 to 96 hours after starting treatment.[7]

Celaden_Workflow CELADEN Trial Workflow cluster_treatment 5-Day Treatment Period screening Screening (N=69) - Fever < 48h - Probable Dengue Criteria - Positive Rapid Test/PCR randomization Randomization (N=50) screening->randomization celgosivir_arm This compound Group (N=24) - 400mg loading dose - 200mg every 12h randomization->celgosivir_arm 1:1 Ratio placebo_arm Placebo Group (N=26) - Matched placebo randomization->placebo_arm endpoints Primary Endpoint Analysis celgosivir_arm->endpoints placebo_arm->endpoints vlr Virological Log Reduction (VLR) Days 2, 3, 4 endpoints->vlr auc Area Under Fever Curve (AUC) 0-96 hours endpoints->auc

Caption: Simplified workflow of the CELADEN clinical trial.

Q3: Why did this compound fail to meet its primary endpoints in the clinical trial?

A3: this compound failed because it did not demonstrate a statistically significant improvement over placebo for either of its primary endpoints.[4][7] Although the group receiving this compound showed a slightly greater mean reduction in viral load, the difference was not significant.[7] Furthermore, the fever burden was unexpectedly higher in the this compound group, though this difference was also not statistically significant.[7] The drug was, however, found to be generally safe and well-tolerated.[4][7]

Table 1: Primary Endpoint Results from the CELADEN Trial

Primary Endpoint This compound Group (N=24) Placebo Group (N=26) Difference 90% CI One-Sided P-Value
Mean Virological Log Reduction (VLR) -1.86 (SD 1.07) -1.64 (SD 0.75) -0.22 -0.65 to 0.22 0.203
Mean Area Under Fever Curve (AUC) 54.92 (SD 31.04) 40.72 (SD 18.69) 14.20 2.16 to 26.25 0.973

Data sourced from Low JG, et al. The Lancet Infectious Diseases, 2014.[7]

Q4: What are the leading hypotheses for the discrepancy between promising preclinical data and clinical failure?

A4: Several factors are believed to have contributed to the failure of this compound in human trials despite its success in mouse models.

  • Suboptimal Dosing and Pharmacokinetics (PK): this compound is a prodrug that rapidly converts to its active form, castanospermine.[2][8] The dosing regimen used in the CELADEN trial (400 mg loading dose, then 200 mg twice daily) resulted in a mean trough concentration (Cmin) of 2.3 μM.[8][9] While this level was comparable to effective concentrations in mouse models, it may have been insufficient in humans.[8] PK modeling suggested that the viral load reduction showed a trend of greater response with a higher Cmin.[8][9] Later analysis proposed that a modest increase in the total dose could achieve significantly higher trough concentrations, which might be more effective.[9][10]

  • Timing of Treatment Initiation: Patients were treated within 48 hours of fever onset.[7] However, fever in dengue typically appears several days after the initial infection, by which time viremia is already at or near its peak. In contrast, preclinical studies often initiated treatment immediately after or within 24-48 hours of viral challenge, when the viral burden was much lower.[6][8] Initiating antiviral therapy at peak viremia may be too late to significantly alter the course of the illness.

  • Limitations of the Animal Model: The most common model used, the AG129 mouse, lacks receptors for type I and II interferons, making it highly susceptible to DENV.[1] This model does not fully replicate the complex human immune response to dengue infection.[1] The success of this compound in this model may not be directly translatable to human patients where the host immune response plays a significant role in both controlling the virus and disease pathogenesis.[1]

  • Dosing Schedule: Preclinical studies indicated that the efficacy of this compound was dependent on the dosing schedule. A twice-daily regimen was found to be more protective in mice than a single daily dose, suggesting that maintaining a consistent drug concentration is critical.[2] Later studies in mice demonstrated that four daily doses were even more effective than two, especially when treatment was delayed.[1] The twice-daily schedule in the human trial might not have been frequent enough to maintain the necessary therapeutic threshold.

Failure_Hypothesis failure Clinical Trial Failure (No Significant Efficacy) dosing Suboptimal Dosing Regimen (200mg BID) pk Insufficient Trough Concentration (Cmin) dosing->pk schedule Dosing Schedule (BID vs. more frequent) dosing->schedule timing Late Treatment Initiation (<48h of fever, not infection) peak_viremia Treatment at/after Peak Viremia timing->peak_viremia pk->failure model Animal Model Discrepancy (AG129 Mouse vs. Human) model->failure schedule->pk peak_viremia->failure

References

Celgosivir Therapeutic Window Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the therapeutic window of Celgosivir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug of castanospermine and acts as an inhibitor of host α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[1][2] This enzyme is crucial for the proper folding and maturation of viral glycoproteins.[2][3] By inhibiting α-glucosidase I, this compound disrupts the N-linked glycosylation pathway, leading to misfolded viral proteins, which in turn can reduce the assembly and secretion of infectious virions.[4] This host-targeted mechanism provides a broad spectrum of antiviral activity against many enveloped viruses.[5]

Q2: Why has this compound's clinical efficacy been limited despite promising preclinical data?

Several factors may contribute to the discrepancy between preclinical and clinical outcomes. Clinical trials in dengue patients showed that while this compound was generally safe, it did not significantly reduce viral load or fever.[6][7] Potential reasons for this include:

  • Suboptimal Dosing Regimens: Early clinical trials often used twice-daily dosing. However, preclinical studies suggest that more frequent dosing schedules (e.g., four times a day) might be necessary to maintain therapeutic concentrations of the active metabolite, castanospermine.[3]

  • Timing of Treatment Initiation: In clinical settings, treatment often begins after peak viremia, whereas preclinical studies often initiate treatment at the time of or shortly after infection.

  • Virus Strain and Cell-Type Variability: The efficacy of this compound can be dependent on the specific viral strain and the host cell type used in experiments.[3]

Q3: What are the known side effects of α-glucosidase inhibitors like this compound?

A common side effect associated with α-glucosidase inhibitors is gastrointestinal distress, including flatulence and diarrhea.[8] This is because these inhibitors can also affect intestinal disaccharidases, leading to undigested carbohydrates in the colon that are then fermented by bacteria.[5][8]

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in in-vitro antiviral assays.

  • Possible Cause: Inconsistent cell health or passage number.

  • Solution: Ensure cells are healthy and within a consistent, low passage number range. Perform regular cell viability checks. Contamination can also be a factor, so maintain strict aseptic techniques.[9]

  • Possible Cause: Issues with this compound stock solution.

  • Solution: this compound is soluble in DMSO.[10] Ensure complete solubilization. Prepare fresh stock solutions regularly and store them appropriately, protected from light, to avoid degradation.

  • Possible Cause: Variability in virus titer.

  • Solution: Use a consistent, recently-titered virus stock for all experiments. Perform a new titration if there is any doubt about the stock's potency.

Problem 2: No significant reduction in viral plaques in a plaque reduction assay.

  • Possible Cause: Inadequate drug concentration.

  • Solution: Review the literature for effective concentrations of this compound against your specific virus and cell line. Perform a dose-response experiment to determine the optimal concentration range.

  • Possible Cause: Incorrect timing of drug addition.

  • Solution: For viruses where the primary inhibitory effect is on assembly and release, this compound should be present during the viral replication cycle. Add the compound shortly after viral adsorption.

  • Possible Cause: The virus is not sensitive to α-glucosidase inhibition.

  • Solution: Confirm that the virus you are studying is an enveloped virus that relies on N-linked glycosylation for the proper folding of its surface proteins.

Problem 3: High cytotoxicity observed in cell viability assays (e.g., MTT, XTT).

  • Possible Cause: this compound concentration is too high.

  • Solution: Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a standard cytotoxicity assay. Ensure that the concentrations used in your antiviral assays are well below the CC50 value.

  • Possible Cause: Solvent (e.g., DMSO) toxicity.

  • Solution: Include a solvent control in your experiments to ensure that the observed cytotoxicity is not due to the vehicle used to dissolve this compound. Keep the final DMSO concentration consistent and as low as possible across all wells.

Problem 4: Difficulty in interpreting α-glucosidase inhibition assay results.

  • Possible Cause: Inactive enzyme or substrate.

  • Solution: Always include a positive control (e.g., acarbose) and a negative control (no inhibitor) to ensure the assay is working correctly.[11] If the positive control does not show inhibition, or the negative control shows no enzyme activity, troubleshoot the enzyme and substrate reagents.[12]

  • Possible Cause: Interference from the test compound.

  • Solution: Some compounds can interfere with the colorimetric or fluorometric readout of the assay. Run a control with the compound but without the enzyme to check for background signal.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Various Viruses

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference
HIV-1--2.0 ± 2.3[1]
Bovine Viral Diarrhoea Virus (BVDV)-Plaque Assay16[1]
Bovine Viral Diarrhoea Virus (BVDV)-Cytopathic Effect Assay47[1]
Dengue Virus Serotype 2 (DENV-2)--0.2[1]
Dengue Virus Serotypes 1, 3, & 4--< 0.7[1]
Dengue Virus Serotype 2 (DENV-2)Primary Human Macrophages-5[13]

Table 2: Pharmacokinetic Parameters of this compound's Active Metabolite, Castanospermine, in Humans (CELADEN Trial)

ParameterValueReference
Mean Peak Concentration (Cmax)5727 ng/mL (30.2 µM)[14]
Mean Trough Concentration (Cmin)430 ng/mL (2.3 µM)[14]
Half-life (t1/2)2.5 (± 0.6) hr[14]

Experimental Protocols

1. Plaque Reduction Assay for Antiviral Activity

This protocol is a general guideline and should be optimized for the specific virus and cell line being used.

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free media.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free media.

  • Infection: Remove the growth media from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., containing 1% methylcellulose) with or without different concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Staining: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus-only control wells.

2. MTT Assay for Cytotoxicity

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment: Replace the old media with the media containing the different concentrations of this compound. Include wells with untreated cells (negative control) and a solvent control.

  • Incubation: Incubate the plate for a duration relevant to your antiviral assay (e.g., 48-72 hours).[15]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The CC50 value can be calculated from the dose-response curve.

Visualizations

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glucosylated Glycoprotein Glucosylated Glycoprotein Nascent Viral Glycoprotein->Glucosylated Glycoprotein Glycosylation Alpha-Glucosidase_I Alpha-Glucosidase_I Glucosylated Glycoprotein->Alpha-Glucosidase_I Trimming of terminal glucose Misfolded Glycoprotein Misfolded Glycoprotein Degradation Degradation Misfolded Glycoprotein->Degradation ER-associated degradation Reduced Virion Assembly Reduced Virion Assembly Misfolded Glycoprotein->Reduced Virion Assembly Correctly Folded Glycoprotein Correctly Folded Glycoprotein Virion Assembly Virion Assembly Correctly Folded Glycoprotein->Virion Assembly Successful folding Alpha-Glucosidase_I->Misfolded Glycoprotein Inhibition leads to Alpha-Glucosidase_I->Correctly Folded Glycoprotein Enables entry into Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle This compound This compound This compound->Alpha-Glucosidase_I Inhibits

Caption: Mechanism of action of this compound in the Endoplasmic Reticulum.

Experimental_Workflow_this compound cluster_invitro In Vitro Analysis cluster_optimization Therapeutic Window Optimization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Determine CC50 Determine CC50 Cytotoxicity Assay (MTT)->Determine CC50 Calculate Selectivity Index (SI = CC50/EC50) Calculate Selectivity Index (SI = CC50/EC50) Determine CC50->Calculate Selectivity Index (SI = CC50/EC50) Antiviral Assay (Plaque Reduction) Antiviral Assay (Plaque Reduction) Determine EC50 Determine EC50 Antiviral Assay (Plaque Reduction)->Determine EC50 Determine EC50->Calculate Selectivity Index (SI = CC50/EC50) Dose-Response Studies Dose-Response Studies Calculate Selectivity Index (SI = CC50/EC50)->Dose-Response Studies Combination Therapy Studies Combination Therapy Studies Dose-Response Studies->Combination Therapy Studies Optimized Dosing Regimen Optimized Dosing Regimen Combination Therapy Studies->Optimized Dosing Regimen In Vivo Studies In Vivo Studies Optimized Dosing Regimen->In Vivo Studies Start Start Start->Cytotoxicity Assay (MTT) Start->Antiviral Assay (Plaque Reduction)

Caption: Experimental workflow for evaluating and optimizing this compound.

Troubleshooting_Logic High Variability in Results High Variability in Results Check Cell Health & Passage Check Cell Health & Passage High Variability in Results->Check Cell Health & Passage Validate Reagent Stability Validate Reagent Stability High Variability in Results->Validate Reagent Stability Standardize Virus Titer Standardize Virus Titer High Variability in Results->Standardize Virus Titer Low Antiviral Activity Low Antiviral Activity Optimize Drug Concentration Optimize Drug Concentration Low Antiviral Activity->Optimize Drug Concentration Verify Timing of Addition Verify Timing of Addition Low Antiviral Activity->Verify Timing of Addition Confirm Virus Susceptibility Confirm Virus Susceptibility Low Antiviral Activity->Confirm Virus Susceptibility High Cytotoxicity High Cytotoxicity Perform Dose-Response for CC50 Perform Dose-Response for CC50 High Cytotoxicity->Perform Dose-Response for CC50 Include Solvent Control Include Solvent Control High Cytotoxicity->Include Solvent Control

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Celgosivir in the Antiviral Landscape: A Comparative Guide to Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Celgosivir and other prominent glucosidase inhibitors, focusing on their antiviral activity. The information is supported by experimental data to aid in the evaluation of these compounds for antiviral research and development.

Glucosidase inhibitors, a class of compounds that interfere with the function of host glucosidase enzymes, have emerged as a promising avenue for broad-spectrum antiviral therapies. By targeting host cellular machinery rather than viral components, these inhibitors offer a higher barrier to the development of viral resistance. This guide delves into the comparative efficacy of this compound, a prodrug of castanospermine, against other notable glucosidase inhibitors such as its parent compound, castanospermine, and miglustat (N-butyldeoxynojirimycin).

Mechanism of Action: Disrupting the Viral Glycoprotein Folding

The primary antiviral mechanism of glucosidase inhibitors lies in their ability to disrupt the proper folding of viral envelope glycoproteins.[1] These glycoproteins are crucial for viral entry, assembly, and egress. The process begins in the endoplasmic reticulum (ER) where nascent viral glycoproteins undergo N-linked glycosylation. Host enzymes, specifically ER α-glucosidases I and II, sequentially trim terminal glucose residues from these glycans. This trimming is a critical step for the glycoprotein to interact with chaperones like calnexin and calreticulin, which mediate correct folding.[2]

Glucosidase inhibitors, being structural mimics of glucose, competitively inhibit ER α-glucosidases I and II.[3] This inhibition leads to the accumulation of improperly folded glycoproteins with unprocessed glycans.[4] These misfolded proteins are often retained in the ER and targeted for degradation, ultimately reducing the production of infectious viral particles.[5]

Glucosidase Inhibitor Antiviral Mechanism cluster_ER Endoplasmic Reticulum cluster_inhibitor Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glycosylated Glycoprotein (Glc3Man9GlcNAc2) Glycosylated Glycoprotein (Glc3Man9GlcNAc2) Nascent Viral Glycoprotein->Glycosylated Glycoprotein (Glc3Man9GlcNAc2) N-linked Glycosylation Correctly Folded Glycoprotein Correctly Folded Glycoprotein Glycosylated Glycoprotein (Glc3Man9GlcNAc2)->Correctly Folded Glycoprotein Glucose Trimming by α-Glucosidases I & II & Chaperone-assisted Folding Misfolded Glycoprotein Misfolded Glycoprotein Glycosylated Glycoprotein (Glc3Man9GlcNAc2)->Misfolded Glycoprotein ER_Exit Viral Assembly & Egress Correctly Folded Glycoprotein->ER_Exit Degradation ER-Associated Degradation Misfolded Glycoprotein->Degradation Glucosidase Inhibitors Glucosidase Inhibitors Glucosidase Inhibitors->Glycosylated Glycoprotein (Glc3Man9GlcNAc2) Inhibition of α-Glucosidases

Mechanism of glucosidase inhibitors.

Comparative Antiviral Activity

The antiviral efficacy of glucosidase inhibitors is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

Table 1: In Vitro Antiviral Activity against Dengue Virus (DENV)
CompoundVirus SerotypeCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound DENV-1, 2, 3, 4Vero< 0.7[3]> 1000[6]> 1428
DENV-2Vero0.2[3]> 1000[6]> 5000
Castanospermine DENV-2Huh-7~50[2]> 500[2]> 10
Miglustat DENV-2VeroNot widely reportedNot widely reportedNot widely reported
Table 2: In Vitro Antiviral Activity against Human Immunodeficiency Virus (HIV)
CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound HIV-1Not specified2.0 ± 2.3[3]Not specifiedNot specified
Castanospermine HIV-1Not specifiedNot widely reportedNot specifiedNot specified
Miglustat HIV-1Not specifiedNot widely reportedNot specifiedNot specified
Table 3: In Vitro Antiviral Activity against Hepatitis C Virus (HCV) (surrogate models)
CompoundVirus ModelAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound BVDVPlaque Assay16[3]Not specifiedNot specified
BVDVCytopathic Effect47[3]Not specifiedNot specified
Castanospermine BVDVNot specifiedNot widely reportedNot specifiedNot specified
Miglustat BVDVNot specifiedNot widely reportedNot specifiedNot specified
Table 4: In Vitro Antiviral Activity against SARS-CoV-2
CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Vero E61 ± 0.2[7]> 100[6]> 100
Castanospermine Vero E6Not specified> 100[6]Not specified
Miglustat Vero E641 ± 22[8]> 1000[1]> 24
Calu-380.5 ± 23[1]> 1000[1]> 12

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key antiviral assays used to evaluate glucosidase inhibitors.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • 6-well plates

  • Virus stock (e.g., SARS-CoV-2, Dengue virus)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., growth medium with 1.5% carboxymethylcellulose (CMC) or low-melting-point agarose)

  • Test compound (e.g., this compound) at various concentrations

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of the test compound in growth medium.

  • Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the incubation period, remove the viral inoculum and wash the cells twice with PBS.

  • Overlay: Add the overlay medium containing the different concentrations of the test compound to each well. A control well with no compound should also be included.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Fixation and Staining: After the incubation period, fix the cells with the fixative solution for at least 30 minutes. Remove the overlay and the fixative, and then stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9][10]

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Objective: To quantify the reduction in the production of infectious progeny virus in the presence of an antiviral compound.

Materials:

  • Susceptible cell line

  • 24-well plates

  • Virus stock

  • Growth medium

  • Test compound at various concentrations

  • Trizol reagent (for RNA extraction) or materials for TCID50 assay

Procedure:

  • Cell Seeding and Infection: Seed cells in 24-well plates and infect with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.

  • Treatment: After viral adsorption, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: At the end of the incubation period, harvest the cell culture supernatant (for secreted virus) and/or the cells (for cell-associated virus).

  • Quantification of Viral Yield: The amount of infectious virus in the harvested samples is then quantified using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay. Alternatively, viral RNA can be quantified using RT-qPCR.

  • Data Analysis: The viral titers from the treated samples are compared to the untreated control to determine the extent of inhibition. The EC50 value can be calculated from the dose-response curve.[11][12]

Cytopathic Effect (CPE) Inhibition Assay

This assay is often used for high-throughput screening of antiviral compounds and measures the ability of a compound to protect cells from virus-induced cell death.

Objective: To determine the concentration of an antiviral compound that protects 50% of cells from virus-induced CPE (EC50).

Materials:

  • Susceptible cell line

  • 96-well plates

  • Virus stock

  • Growth medium

  • Test compound at various concentrations

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates.

  • Treatment and Infection: Add serial dilutions of the test compound to the wells, followed by the addition of a viral inoculum that causes significant CPE within a few days. Include cell-only controls (no virus, no compound) and virus-only controls (no compound).

  • Incubation: Incubate the plates at 37°C until CPE is clearly visible in the virus-only control wells (typically 3-5 days).

  • Measurement of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions. This reagent measures a parameter indicative of cell health, such as ATP levels or metabolic activity.

  • Data Analysis: Read the plate using a luminometer or spectrophotometer. The percentage of CPE inhibition is calculated for each compound concentration relative to the cell and virus controls. The EC50 is determined from the dose-response curve.[13][14]

Conclusion

This compound has demonstrated potent in vitro antiviral activity against a range of enveloped viruses, often exhibiting greater efficacy than its parent compound, castanospermine. Its mechanism of action, targeting host ER α-glucosidases, makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent. However, clinical trial results for this compound in dengue fever have been mixed, highlighting the complexities of translating in vitro efficacy to clinical success.[15] Miglustat, an approved drug for certain metabolic disorders, also shows antiviral activity, albeit generally at higher concentrations than this compound.

The data presented in this guide underscore the potential of glucosidase inhibitors as a class of host-targeted antivirals. Further research, including detailed structure-activity relationship studies and the development of more potent and selective second-generation inhibitors, is warranted to fully realize the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a foundation for the standardized evaluation of these and other novel antiviral candidates.

References

Celgosivir's Antiviral Efficacy Against Dengue Virus Serotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celgosivir, an oral α-glucosidase I inhibitor, has demonstrated antiviral activity against all four serotypes of the dengue virus (DENV) in preclinical studies. This guide provides a comprehensive comparison of this compound's effectiveness against DENV-1, DENV-2, DENV-3, and DENV-4, supported by experimental data and detailed methodologies.

Quantitative Analysis of Antiviral Activity

This compound has shown potent in vitro efficacy against all four dengue virus serotypes. The half-maximal effective concentration (EC50) values, a measure of a drug's potency, are summarized below. Data from in vivo and clinical studies are also presented to provide a broader context of this compound's antiviral potential.

Parameter DENV-1 DENV-2 DENV-3 DENV-4 Reference
In Vitro EC50 < 0.7 µM0.2 µM< 0.7 µM< 0.7 µM[1]
In Vivo Efficacy (AG129 Mouse Model) Significant reduction in viremiaFully protected from lethal infection at 50 mg/kg twice dailyNot specifiedNot specified[2][3]
Clinical Trial (CELADEN) No significant reduction in viral load or fever across serotypesNo significant reduction in viral load or fever across serotypesNo significant reduction in viral load or fever across serotypesNo significant reduction in viral load or fever across serotypes[4][5]

Mechanism of Action: Inhibition of α-Glucosidase and Induction of the Unfolded Protein Response

This compound's primary mechanism of action is the inhibition of the host enzyme α-glucosidase I in the endoplasmic reticulum (ER). This enzyme is crucial for the proper folding of viral glycoproteins, such as the envelope (E) and pre-membrane (prM) proteins of the dengue virus.

By inhibiting α-glucosidase I, this compound disrupts the N-linked glycosylation pathway, leading to the misfolding of these viral proteins. This misfolding, particularly of the non-structural protein 1 (NS1), triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. The accumulation of misfolded viral proteins ultimately results in reduced production of infectious virions.[6][7]

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum cluster_Drug cluster_Outcome DENV_Replication DENV Replication & Polyprotein Translation Viral_Glycoproteins Viral Glycoproteins (E, prM, NS1) DENV_Replication->Viral_Glycoproteins Alpha_Glucosidase α-Glucosidase I Viral_Glycoproteins->Alpha_Glucosidase Glycosylation Misfolded_Proteins Misfolded Viral Glycoproteins Alpha_Glucosidase->Misfolded_Proteins UPR_Activation Unfolded Protein Response (UPR) Activation Misfolded_Proteins->UPR_Activation Reduced_Virion_Assembly Reduced Infectious Virion Assembly & Secretion UPR_Activation->Reduced_Virion_Assembly This compound This compound This compound->Alpha_Glucosidase Inhibits UPR_Pathway cluster_ER_Stress ER Stress cluster_UPR_Sensors UPR Sensors cluster_Downstream Downstream Effects Misfolded_Proteins Accumulation of Misfolded Viral Proteins PERK PERK Misfolded_Proteins->PERK Activates IRE1 IRE1α Misfolded_Proteins->IRE1 Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF6n ATF6 (n) ATF6->ATF6n Cleavage & Nuclear Translocation Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation Apoptosis Apoptosis ATF4->Apoptosis Chaperones Chaperone Upregulation ATF4->Chaperones XBP1s->Chaperones ATF6n->Chaperones Experimental_Workflow cluster_Preparation Preparation cluster_Infection_Treatment Infection & Treatment cluster_Quantification Quantification cluster_Analysis Analysis Cell_Culture 1. Seed cells (e.g., BHK-21) Infection 4. Infect cells with DENV Cell_Culture->Infection Virus_Prep 2. Prepare DENV (Serotypes 1-4) Virus_Prep->Infection Drug_Dilution 3. Prepare serial dilutions of this compound Treatment 6. Add this compound dilutions Drug_Dilution->Treatment Adsorption 5. Allow virus adsorption (1-2 hours) Infection->Adsorption Adsorption->Treatment Incubation 7. Incubate (48-120 hours) Treatment->Incubation Plaque_Assay 8a. Plaque Assay: Fix, Stain, Count plaques Incubation->Plaque_Assay qRT_PCR 8b. qRT-PCR: Extract RNA, Quantify Incubation->qRT_PCR EC50 9. Calculate EC50 values Plaque_Assay->EC50 qRT_PCR->EC50

References

A Comparative Analysis of Celgosivir and Direct-Acting Antiviral Agents for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between the host-targeted antiviral agent, Celgosivir, and the class of direct-acting antiviral agents (DAAs) for the treatment of Hepatitis C virus (HCV). The comparison focuses on their distinct mechanisms of action, clinical efficacy supported by experimental data, and resistance profiles.

Introduction

The landscape of Hepatitis C treatment has been revolutionized over the past two decades, moving from interferon-based therapies with significant side effects and limited efficacy to highly effective and well-tolerated oral medications. This evolution has been marked by two distinct therapeutic strategies: targeting host cellular processes essential for viral replication, exemplified by this compound, and directly inhibiting viral enzymes, the hallmark of direct-acting antivirals (DAAs). While DAAs have become the standard of care, a comparative study of these divergent approaches offers valuable insights for future antiviral drug development.

Mechanism of Action

The fundamental difference between this compound and DAAs lies in their therapeutic targets. This compound acts on a host enzyme, while DAAs are designed to inhibit specific viral proteins.

This compound: A Host-Targeted Approach

This compound is an oral prodrug of castanospermine, which inhibits the host enzyme α-glucosidase I located in the endoplasmic reticulum.[1][2] This enzyme is crucial for the proper folding of viral envelope glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the normal processing of these glycoproteins, leading to misfolding and preventing the assembly of mature, infectious virions.[1][2]

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly Nascent Viral Glycoprotein Nascent Viral Glycoprotein Alpha-glucosidase I Alpha-glucosidase I Nascent Viral Glycoprotein->Alpha-glucosidase I Trimming of glucose residues Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Improper Folding Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Proper Folding Alpha-glucosidase I->Calnexin/Calreticulin Cycle Enters folding cycle Non-infectious Particle Non-infectious Particle Misfolded Glycoprotein->Non-infectious Particle Degradation or non-functional assembly Mature Infectious Virion Mature Infectious Virion Correctly Folded Glycoprotein->Mature Infectious Virion Assembly This compound This compound This compound->Alpha-glucosidase I Inhibition

Figure 1: Mechanism of Action of this compound.

Direct-Acting Antivirals (DAAs): A Virus-Targeted Strategy

DAAs are a class of drugs that directly interfere with specific HCV proteins essential for viral replication.[3] They are categorized based on their viral target:

  • NS3/4A Protease Inhibitors: These drugs block the viral protease responsible for cleaving the HCV polyprotein into mature, functional proteins.

  • NS5A Inhibitors: These agents target the NS5A protein, a multifunctional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles.[4]

  • NS5B Polymerase Inhibitors: These drugs inhibit the viral RNA-dependent RNA polymerase, the enzyme responsible for replicating the HCV genome.

The high specificity of DAAs for their viral targets generally results in a favorable safety profile with minimal off-target effects.

DAA_Mechanism cluster_HCV_Lifecycle HCV Replication Complex HCV RNA HCV RNA Replication Complex Assembly Replication Complex Assembly HCV RNA->Replication Complex Assembly NS5A Protein NS5A Protein NS5A Protein->Replication Complex Assembly NS5B Polymerase NS5B Polymerase NS5B Polymerase->Replication Complex Assembly Other Host/Viral Factors Other Host/Viral Factors Other Host/Viral Factors->Replication Complex Assembly RNA Replication RNA Replication Replication Complex Assembly->RNA Replication Initiates NS5A_Inhibitor NS5A_Inhibitor NS5A_Inhibitor->NS5A Protein Binding and Inhibition

Figure 2: Mechanism of a Representative DAA (NS5A Inhibitor).

Comparative Efficacy

The clinical development of this compound for HCV coincided with the rise of highly effective DAAs. Consequently, this compound was not developed as a monotherapy for HCV and direct comparative trials are unavailable. However, by examining data from their respective early-phase clinical trials, we can draw a comparison of their antiviral potencies.

This compound Efficacy Data

Early clinical trials of this compound as a monotherapy for chronic HCV showed modest antiviral activity. In a Phase IIa trial, a minority of patients achieved a viral load reduction of at least 1.0 log10 IU/mL after 12 weeks of treatment.[5] While not potent enough to be a standalone therapy, it did demonstrate a synergistic effect when combined with pegylated interferon and ribavirin.[2]

Direct-Acting Antiviral (DAA) Efficacy Data

In contrast, early clinical trials of DAAs, even as monotherapy or in dual-DAA combinations, demonstrated rapid and profound reductions in HCV RNA. For instance, the NS5A inhibitor daclatasvir showed mean viral load reductions of 3.2 to 3.3 log10 IU/mL within 24 hours of the first dose.[1] The ultimate success of DAAs is measured by the Sustained Virologic Response (SVR), the absence of detectable HCV RNA 12 weeks after the completion of therapy, which is considered a cure. Modern DAA combination therapies consistently achieve SVR rates exceeding 95% across all HCV genotypes.[6]

Antiviral Agent Trial Phase Regimen Metric Result Reference
This compound Phase IIaMonotherapy (200-400mg daily for 12 weeks)Viral Load Reduction>1.0 log10 in 2/43 patients[5]
Daclatasvir (NS5A Inhibitor) Phase IMonotherapy (10mg and 100mg single dose)Mean Viral Load Reduction at 24h-3.2 and -3.3 log10 IU/mL, respectively[1]
Modern DAA Combinations Phase IIICombination Oral Therapy (e.g., Sofosbuvir/Velpatasvir)SVR12>95%[6]
Table 1: Comparative Efficacy of this compound and DAAs in HCV Treatment.

Resistance Profiles

The differing targets of this compound and DAAs have significant implications for the development of drug resistance.

This compound Resistance

As a host-targeted antiviral, this compound is presumed to have a higher barrier to resistance.[2] For the virus to become resistant, it would need to evolve to no longer depend on the host's α-glucosidase I for the proper folding of its glycoproteins, or utilize the enzyme in a way that is no longer inhibited by the drug. Such adaptations are considered less likely to occur without a significant fitness cost to the virus. To date, specific resistance mutations to this compound in HCV have not been characterized in clinical or in vitro studies.

DAA Resistance

DAAs, by targeting viral proteins, are susceptible to the selection of resistance-associated substitutions (RASs). The high replication rate and error-prone nature of the HCV RNA polymerase lead to a diverse population of viral variants (quasispecies) in an infected individual. Pre-existing RASs can be selected for under the pressure of DAA therapy, leading to treatment failure. The clinical impact of RASs varies by the DAA class, with NS5A inhibitors being the most affected.

DAA Class Example RAS HCV Genotype Fold Change in EC50 (in vitro) Reference
NS3/4A Protease Inhibitor V36M + R155K1a>120 (for Boceprevir)[7]
D168A1b5.7 (for Simeprevir)[5]
NS5A Inhibitor Y93H3>100 (for Velpatasvir)[8]
M28T/V, Q30E/H/R, L31M/V, H58P, Y93C/H/N/S1aVaries by drug (>2.5 to >1000)[8]
NS5B Polymerase Inhibitor S282T1-62.4 - 19.4 (for Sofosbuvir)
Table 2: Examples of Resistance-Associated Substitutions (RASs) for Different DAA Classes.

Experimental Methodologies

The in vitro antiviral activity of both this compound and DAAs against HCV is commonly assessed using the HCV replicon system.

HCV Replicon Assay

This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA molecule (a replicon) that can autonomously replicate. The replicon often includes a reporter gene, such as luciferase, which allows for the quantification of viral replication.

Experimental Protocol:

  • Cell Plating: Huh-7 cells harboring the HCV replicon are seeded into multi-well plates (e.g., 384-well) and allowed to adhere.

  • Compound Addition: The test compound (this compound or a DAA) is serially diluted and added to the cells. Controls include a vehicle (e.g., DMSO) for no inhibition and a known potent HCV inhibitor for 100% inhibition.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for HCV replication and the action of the antiviral agent.

  • Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. A decrease in reporter signal corresponds to an inhibition of HCV replication.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using Calcein AM) is performed to ensure that the observed reduction in replication is not due to cell death.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Replicon_Assay_Workflow cluster_results Calculated Values start Start step1 1. Plate HCV Replicon Cells in 384-well plates start->step1 step2 2. Add serially diluted Antiviral Compound step1->step2 step3 3. Incubate for 72 hours at 37°C step2->step3 step4 4. Perform Luciferase Assay (measures HCV replication) step3->step4 step5 5. Perform Cytotoxicity Assay (measures cell viability) step3->step5 step6 6. Data Analysis step4->step6 step5->step6 EC50 EC50 step6->EC50 CC50 CC50 step6->CC50 end End SI Selectivity Index (SI) EC50->SI CC50->SI SI->end

Figure 3: Experimental Workflow for an HCV Replicon Assay.

Conclusion

The comparative study of this compound and direct-acting antivirals for Hepatitis C highlights a pivotal moment in antiviral drug development. This compound, with its host-targeted mechanism, offered the potential for a high barrier to resistance, a significant theoretical advantage. However, its modest antiviral potency in monotherapy limited its clinical development for HCV in an era where highly potent DAAs were emerging.

Direct-acting antivirals, despite the challenge of resistance, have achieved unprecedented success through combination therapy, targeting multiple viral proteins simultaneously to create a high genetic barrier to failure. This strategy has transformed HCV from a chronic, difficult-to-treat disease into a curable one for the vast majority of patients.

The lessons learned from both approaches remain highly relevant. The high barrier to resistance of host-targeted antivirals continues to be an attractive concept, particularly for rapidly mutating RNA viruses. Future research may focus on identifying host targets that are both critical for a broad range of viruses and can be modulated with a high degree of safety. The success of DAAs underscores the power of targeting viral enzymes directly and the critical importance of combination therapy to overcome resistance. The ongoing challenge is to apply these principles to other viral diseases that still lack effective treatments.

References

Cross-Resistance Profile of Celgosivir: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available literature reveals a notable absence of specific studies on the cross-resistance between the host-targeted antiviral Celgosivir and other antiviral agents. This guide synthesizes the theoretical framework for this compound's resistance profile, its mechanism of action, and provides a comparative perspective on antiviral resistance.

This compound, an oral prodrug of castanospermine, is an inhibitor of the host enzyme α-glucosidase I.[1] This enzyme plays a crucial role in the proper folding of viral glycoproteins for many enveloped viruses, including hepatitis C virus (HCV) and dengue virus. By inhibiting this host-cell process, this compound disrupts the maturation of functional viral particles.[1]

The High Barrier to Resistance of Host-Targeted Antivirals

Antiviral drugs are broadly categorized into two classes based on their targets: direct-acting antivirals (DAAs) that target viral enzymes and proteins, and host-directed antivirals (HDAs) that target cellular factors essential for viral replication. A primary advantage of HDAs is their theoretically higher barrier to the development of viral resistance. Viruses exhibit high mutation rates, and under the selective pressure of a DAA, mutations can arise in the viral target protein that reduce drug efficacy, leading to resistance. In contrast, for a virus to overcome an HDA, it would need to evolve to utilize a different host pathway or adapt to function without the inhibited host factor, a significantly more complex evolutionary leap.

This compound's Mechanism and its Implications for Resistance

This compound's mechanism of action, the inhibition of the host's α-glucosidase I, is a prime example of a host-directed strategy. This inhibition leads to misfolded viral envelope proteins and the accumulation of non-structural protein 1 (NS1) in the endoplasmic reticulum in the case of dengue virus.[2] This disruption of the viral lifecycle is not dependent on a specific viral protein sequence, making it theoretically less susceptible to the rapid evolution of resistance.

While clinical trials of this compound for dengue fever and as a monotherapy for HCV did not demonstrate sufficient efficacy to proceed to market, the compound's potential to prevent the emergence of drug resistance was noted as a valuable attribute for combination therapies.[1]

Lack of Direct Experimental Cross-Resistance Data

Despite the strong theoretical basis for a high barrier to resistance, extensive literature searches did not yield any published in vitro or in vivo studies that specifically selected for this compound-resistant viral strains and subsequently tested for cross-resistance against other classes of antivirals. Such studies are crucial to definitively characterize the cross-resistance profile of any new antiviral agent.

Hypothetical Experimental Workflow for Assessing Cross-Resistance

To address this knowledge gap, a typical experimental approach to evaluate cross-resistance would involve the following steps. This workflow is based on established methodologies for antiviral resistance testing.

G cluster_0 In Vitro Resistance Selection cluster_1 Phenotypic and Genotypic Characterization cluster_2 Cross-Resistance Profiling A Wild-Type Virus Propagation B Serial Passage in the Presence of Escalating Concentrations of this compound A->B C Isolation of Putative Resistant Virus Clones B->C D Phenotypic Assay: Determine IC50 of this compound against Resistant Clones C->D E Genotypic Analysis: Sequence Viral Genome to Identify Potential Resistance Mutations C->E F Phenotypic Assays: Determine IC50 of Other Antivirals (e.g., Polymerase Inhibitors, Protease Inhibitors) against this compound-Resistant Clones D->F G Data Analysis: Compare IC50 Fold-Change between Wild-Type and Resistant Viruses F->G

In Vitro Cross-Resistance Study Workflow
Experimental Protocols

1. In Vitro Selection of Resistant Viruses:

  • Cell Culture and Virus Propagation: A suitable host cell line (e.g., Huh-7 cells for HCV or Vero cells for dengue virus) would be infected with the wild-type virus.

  • Serial Passage: The virus would be cultured in the presence of sub-optimal concentrations of this compound. With each passage, the concentration of this compound would be gradually increased. This process selects for viral variants that can replicate in the presence of the drug.

  • Plaque Purification: Individual viral clones would be isolated from the resistant population through plaque assay to ensure a homogenous population for further analysis.

2. Phenotypic Characterization:

  • Antiviral Susceptibility Assay: The half-maximal inhibitory concentration (IC50) of this compound against the selected viral clones would be determined using a standard antiviral assay, such as a plaque reduction assay or a yield reduction assay. A significant increase in the IC50 value compared to the wild-type virus would confirm resistance.

3. Genotypic Characterization:

  • Viral Genome Sequencing: The full genome of the resistant viral clones would be sequenced to identify any mutations that are not present in the wild-type virus. Given this compound's host target, it is possible that no mutations would be found in the viral genome, or that any observed mutations would be adaptive changes to the altered host environment rather than direct resistance mutations.

4. Cross-Resistance Analysis:

  • Antiviral Susceptibility to Other Drugs: The this compound-resistant clones would be tested for their susceptibility to other classes of antivirals (e.g., NS5B polymerase inhibitors for HCV, or NS3 protease inhibitors for dengue).

  • Data Comparison: The IC50 values of these other antivirals against the this compound-resistant clones would be compared to their IC50 values against the wild-type virus. A significant increase in the IC50 would indicate cross-resistance.

Signaling Pathway of this compound's Action

The antiviral activity of this compound is initiated by its inhibition of α-glucosidase I in the endoplasmic reticulum, which disrupts the normal processing of N-linked glycans on viral glycoproteins.

G cluster_0 Endoplasmic Reticulum A Viral Glycoprotein Synthesis B N-linked Glycosylation (Addition of Glc3Man9GlcNAc2) A->B C α-Glucosidase I B->C Glucose Trimming D α-Glucosidase II C->D E Calnexin/Calreticulin Chaperone Binding D->E F Correct Protein Folding E->F G Misfolded Protein E->G I Virion Assembly F->I H ER-Associated Degradation (ERAD) G->H This compound This compound This compound->C Inhibition

This compound's Mechanism of Action Pathway

Conclusion

References

Celgosivir: A Comparative Analysis of its Antiviral Effects Across Viral Families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celgosivir, an oral prodrug of castanospermine, is an α-glucosidase I inhibitor that has demonstrated broad-spectrum antiviral activity against a variety of enveloped viruses.[1] Its mechanism of action involves the inhibition of host-cell α-glucosidases I and II, enzymes crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum. This disruption leads to misfolded glycoproteins, which can impair virion assembly, secretion, and infectivity. This guide provides a comparative overview of the in vitro efficacy of this compound against different viral families, supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting Host Glycoprotein Processing

This compound exerts its antiviral effect not by targeting viral components directly, but by inhibiting host cellular enzymes, specifically α-glucosidase I and II. This host-targeted approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

The process begins with the oral administration of this compound, which is rapidly absorbed and converted to its active form, castanospermine. Castanospermine then interferes with the N-linked glycosylation pathway of viral envelope proteins within the host's endoplasmic reticulum. By inhibiting α-glucosidase I and II, it prevents the trimming of glucose residues from the nascent glycan chains attached to the viral proteins. This disruption of the natural processing pathway leads to the accumulation of misfolded glycoproteins, which are often retained in the endoplasmic reticulum and targeted for degradation. The consequence for the virus is a significant reduction in the production of properly assembled and infectious virions.

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Virion_Assembly Virion Assembly & Release Viral_Polyprotein Viral Polyprotein Translation N_linked_Glycosylation N-linked Glycosylation Viral_Polyprotein->N_linked_Glycosylation Glycan addition Glucosidase_I_II α-Glucosidase I & II N_linked_Glycosylation->Glucosidase_I_II Glucose trimming Calnexin_Folding Calnexin/Calreticulin Chaperone Folding Glucosidase_I_II->Calnexin_Folding Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Folding->Correctly_Folded_Glycoprotein Correct Folding Misfolded_Glycoprotein Misfolded Glycoprotein (ER Retention/Degradation) Calnexin_Folding->Misfolded_Glycoprotein Incorrect Folding Virion_Assembly Virion Assembly Correctly_Folded_Glycoprotein->Virion_Assembly Infectious_Virions Release of Infectious Virions Virion_Assembly->Infectious_Virions This compound This compound This compound->Glucosidase_I_II Inhibition Reduced_Virion_Production Reduced/Non-infectious Virion Production Misfolded_Glycoprotein->Reduced_Virion_Production

Caption: Mechanism of action of this compound.

Comparative In Vitro Efficacy of this compound

The antiviral activity of this compound has been evaluated against a range of viruses from different families. The following tables summarize the available quantitative data, primarily as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values.

Flaviviridae

This compound has demonstrated potent activity against several members of the Flaviviridae family, most notably the Dengue virus.

VirusStrainCell LineAssay TypeIC50 / EC50 (µM)Reference
Dengue Virus Serotype 1 (DENV-1)EDEN1BHK-21Plaque Assay<0.7[2]
Dengue Virus Serotype 2 (DENV-2)S221BHK-21Plaque Assay0.2[2]
Dengue Virus Serotype 3 (DENV-3)--Plaque Assay<0.7[2]
Dengue Virus Serotype 4 (DENV-4)--Plaque Assay<0.7[2]
Bovine Viral Diarrhea Virus (BVDV)--Plaque Assay16[2]
Bovine Viral Diarrhea Virus (BVDV)--Cytopathic Effect Assay47[2]
Bovine Viral Diarrhea Virus (BVDV)--In vitro assay1.27[2]
Retroviridae

This compound has shown inhibitory effects against Human Immunodeficiency Virus Type 1 (HIV-1).

VirusAssay TypeIC50 (µM)Reference
Human Immunodeficiency Virus Type 1 (HIV-1)Glycoprotein processing inhibition2.0 ± 2.3[2]
Human Immunodeficiency Virus Type 1 (HIV-1)Accumulation of glucosylated oligosaccharides20[2]
Herpesviridae

The activity of this compound against members of the Herpesviridae family has been reported, although detailed comparative data is limited.

VirusStrainAssay TypeIC50 / EC50 (µM)Reference
Herpes Simplex Virus-1 (HSV-1)SC16Plaque-reduction assayNot specified, but showed significant delay in lesion development in mice[3]
Togaviridae and Hepadnaviridae

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antiviral efficacy of compounds like this compound.

Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication.

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow Cell_Seeding 1. Seed susceptible cells in multi-well plates Compound_Addition 2. Add serial dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection 3. Infect cells with a known amount of virus Compound_Addition->Virus_Infection Overlay 4. Add semi-solid overlay (e.g., agarose, methylcellulose) Virus_Infection->Overlay Incubation 5. Incubate to allow plaque formation Overlay->Incubation Staining 6. Fix and stain cells (e.g., crystal violet) Incubation->Staining Plaque_Counting 7. Count plaques and calculate % inhibition Staining->Plaque_Counting IC50_Determination 8. Determine IC50 value Plaque_Counting->IC50_Determination

Caption: Workflow for a Plaque Reduction Assay.

Methodology:

  • Cell Culture: Plate susceptible host cells in multi-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent and add to the cell monolayers.

  • Virus Inoculation: Infect the cells with a standardized amount of virus for a defined adsorption period.

  • Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for a period sufficient for plaque development.

  • Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells, leaving the plaques unstained.

  • Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to untreated virus-infected controls.

  • Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%, by plotting the percentage of inhibition against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Methodology:

  • Cell Seeding: Seed host cells in 96-well microtiter plates.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a virus dilution that causes a complete cytopathic effect (CPE) in control wells.

  • Incubation: Incubate the plates until CPE is fully developed in the virus control wells.

  • Cell Viability Assessment: Quantify the number of viable cells using a cell viability assay, such as the MTT or neutral red uptake assay.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value, the concentration that protects 50% of the cells from CPE.

Quantitative PCR (qPCR)-Based Assay

This method quantifies the amount of viral nucleic acid (RNA or DNA) produced in the presence of an antiviral compound.

Methodology:

  • Experimental Setup: Treat virus-infected cells with various concentrations of this compound.

  • Nucleic Acid Extraction: At a specific time post-infection, harvest the cell supernatant or cell lysate and extract the viral nucleic acids.

  • Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Amplification: Amplify a specific region of the viral genome using qPCR with virus-specific primers and a fluorescent probe or dye.

  • Data Analysis: Quantify the viral load by comparing the amplification cycle threshold (Ct) values to a standard curve. Calculate the percentage of inhibition of viral replication and determine the IC50 or EC50 value.

Conclusion

This compound demonstrates significant in vitro antiviral activity against a range of enveloped viruses, with particularly potent effects observed against members of the Flaviviridae family. Its host-targeted mechanism of action, inhibiting α-glucosidases, provides a broad-spectrum potential and a higher genetic barrier to resistance. While promising data exists for its efficacy against Dengue virus and HIV-1, further research is warranted to fully elucidate its comparative effectiveness against other viral families, such as Togaviridae and Hepadnaviridae, for which specific quantitative data is currently limited. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound's antiviral properties.

References

Evaluating the Synergistic Potential of Celgosivir with Interferon for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of Celgosivir, a host-targeting antiviral, with interferon has demonstrated a significant synergistic potential in combating Hepatitis C Virus (HCV) infection. This guide provides a comprehensive evaluation of this combination therapy, presenting supporting experimental data from both in vitro and clinical studies. It is designed to offer researchers, scientists, and drug development professionals a detailed overview of the synergistic effects, underlying mechanisms, and relevant experimental protocols.

In Vitro Synergy Assessment

The synergistic antiviral activity of this compound and interferon has been evaluated using HCV replicon assays. These assays are the standard in vitro system for studying HCV RNA replication. While specific quantitative data on the combination of this compound and interferon from publicly available sources is limited, the principle of such an assessment involves determining the half-maximal effective concentration (EC50) of each drug alone and in combination. A Combination Index (CI) is then calculated to quantify the nature of the interaction, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.

Further research is required to obtain specific EC50 and CI values from dedicated in vitro synergy studies to populate a comprehensive data table.

Clinical Efficacy in HCV Patients

A Phase II clinical trial has provided evidence for the clinical benefit of combining this compound with the standard of care, pegylated interferon alfa-2b (PEG-IFN) and ribavirin (RBV), in patients with chronic HCV genotype 1 infection who were non-responders to previous interferon-based therapy.[1][2]

Table 1: Mean Viral Load Reduction in HCV Genotype-1 Non-Responder Patients at Week 12

Treatment GroupMean HCV RNA Reduction (log10 IU/mL)
This compound + PEG-IFN + RBV (PRC)-1.62
PEG-IFN + RBV (PR)-0.92
This compound + PEG-IFN (PC)-0.60

Data sourced from a Phase II Proof of Concept Study.[2]

These results indicate that the addition of this compound to the standard interferon-based regimen leads to a greater reduction in viral load compared to the standard therapy alone, highlighting the clinical potential of this synergistic combination.[1][2]

Mechanisms of Synergistic Action

The synergistic effect of this compound and interferon stems from their distinct and complementary antiviral mechanisms of action.

This compound , a prodrug of castanospermine, is an inhibitor of α-glucosidase I in the host's endoplasmic reticulum.[3][4][5] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting this enzyme, this compound disrupts the maturation of viral envelope glycoproteins, leading to the production of non-infectious viral particles.[3][4][5]

Interferon , on the other hand, is a cytokine that induces a broad antiviral state in target cells. It binds to its cell surface receptor and activates the JAK-STAT signaling pathway. This leads to the transcription of numerous interferon-stimulated genes (ISGs), which encode proteins that inhibit various stages of the viral life cycle, including viral entry, replication, and translation.

The proposed synergy arises from the multi-pronged attack on the virus. While interferon reduces viral replication and protein synthesis, this compound ensures that any new viral particles that are assembled are non-infectious. This dual action is more effective at controlling the viral population than either agent alone.

Synergy_Mechanism cluster_this compound This compound Pathway cluster_interferon Interferon Pathway C This compound AGI α-Glucosidase I (in ER) C->AGI inhibits VGP Viral Glycoprotein Folding AGI->VGP required for IVP Infectious Virions VGP->IVP leads to Synergy Synergistic Antiviral Effect IVP->Synergy IFN Interferon IFNR IFN Receptor IFN->IFNR binds JAK_STAT JAK-STAT Pathway IFNR->JAK_STAT activates ISG ISG Expression JAK_STAT->ISG induces VR Viral Replication & Translation ISG->VR inhibits VR->Synergy HCV_Replicon_Workflow A Seed HCV Replicon Cells in 96-well plates C Treat Cells with Drugs A->C B Prepare Drug Dilutions (this compound, Interferon, Combinations) B->C D Incubate for 72 hours C->D E Measure Luciferase Activity D->E F Data Analysis: - Calculate % Inhibition - Determine EC50 - Calculate Combination Index E->F

References

Comparative Analysis of Celgosivir's Antiviral Efficacy Across Host Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in-vitro activity of Celgosivir, a host-targeting antiviral agent.

This compound, an oral prodrug of castanospermine, is a host-targeting antiviral agent that inhibits the host enzyme α-glucosidase I. This enzyme is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER) of the host cell. By inhibiting this enzyme, this compound disrupts the maturation of a wide range of enveloped viruses, leading to a potent antiviral effect. This guide provides a comparative analysis of this compound's efficacy in various host cell lines, supported by experimental data and detailed protocols.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound has been evaluated against several enveloped viruses in a variety of host cell lines. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values reported in the literature.

Dengue Virus (DENV) BHK-21 Huh-7 Vero THP-1
DENV-1 0.066 - 0.105 µMNot Reported< 0.7 µMNot Reported
DENV-2 0.061 - 0.119 µMNot Reported0.2 µMNot Reported
DENV-3 Not ReportedNot Reported< 0.7 µMNot Reported
DENV-4 Not ReportedNot Reported< 0.7 µMNot Reported

Table 1: Comparative EC₅₀ values of this compound against different Dengue virus serotypes in various host cell lines. Values are presented as ranges from different studies and multiplicities of infection (MOI).

Other Viruses Cell Line IC₅₀ / EC₅₀
HIV-1 Not ReportedIC₅₀: 2.0 ± 2.3 µM
BVDV (HCV surrogate) Not ReportedIC₅₀: 1.27 µM (in vitro assay)
BVDV (HCV surrogate) Not ReportedIC₅₀: 16 µM (plaque assay)
BVDV (HCV surrogate) Not ReportedIC₅₀: 47 µM (cytopathic effect assay)

Table 2: IC₅₀ and EC₅₀ values of this compound against other enveloped viruses.

Mechanism of Action: Induction of the Unfolded Protein Response

This compound's inhibition of α-glucosidase I leads to the accumulation of misfolded viral glycoproteins in the ER, triggering a cellular stress pathway known as the Unfolded Protein Response (UPR).[1][2] The UPR is a signaling network that aims to restore ER homeostasis but can also induce apoptosis if the stress is prolonged or severe. The three main branches of the UPR are initiated by the sensors PERK, IRE1, and ATF6.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm / Nucleus This compound This compound AlphaGlucosidaseI α-Glucosidase I This compound->AlphaGlucosidaseI inhibits ViralGlycoproteins Viral Glycoproteins AlphaGlucosidaseI->ViralGlycoproteins acts on MisfoldedGlycoproteins Misfolded Viral Glycoproteins ViralGlycoproteins->MisfoldedGlycoproteins misfolding due to inhibition UPR_Sensors UPR Sensors (PERK, IRE1, ATF6) MisfoldedGlycoproteins->UPR_Sensors activates UPR_Signaling UPR Signaling Cascade UPR_Sensors->UPR_Signaling AntiviralState Antiviral State (e.g., translation inhibition) UPR_Signaling->AntiviralState Apoptosis Apoptosis UPR_Signaling->Apoptosis G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis p1 Seed host cells in multi-well plates i1 Infect cells with virus + this compound dilutions p1->i1 a2 Assess cell viability (Cytotoxicity Assay) p2 Prepare serial dilutions of this compound p2->i1 p2->a2 i2 Incubate for viral replication period i1->i2 a1 Quantify antiviral effect (Plaque Assay / qRT-PCR) i2->a1 a3 Calculate EC₅₀, CC₅₀, and Selectivity Index a1->a3 a2->a3

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Celgosivir in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Investigational Drug Disposal

The disposal of any investigational drug, including Celgosivir, is governed by stringent regulations to mitigate potential hazards. All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by industry sponsors.[1] It is crucial to distinguish between hazardous and non-hazardous waste, as this determination will dictate the appropriate disposal pathway.

Key Steps for this compound Disposal:

  • Hazard Assessment: The first critical step is to determine if this compound is classified as a hazardous waste. This can typically be found in the Safety Data Sheet (SDS) or by consulting with an institution's Environmental Health and Safety (EHS) department.

  • Segregation and Labeling: this compound waste must be segregated from other laboratory waste. It should be placed in a designated, compatible container that is clearly labeled as "Hazardous Waste" if applicable.[2] The label should include the name of the active ingredient (this compound), concentration, the Principal Investigator's name, and the location.[2]

  • Secure Storage: Labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA).[2] This area should be secure and regularly inspected to ensure compliance with safety standards.[2]

  • Professional Disposal: The final disposal of this compound should be handled by a licensed hazardous waste vendor.[1][3] Your institution's EHS office will coordinate the pickup and transport of the waste to a permitted incineration facility.[1][2][3] Incineration is the preferred method for the destruction of investigational drugs to ensure complete breakdown of the active pharmaceutical ingredient.[1][3]

Procedural Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final destruction.

Celgosivir_Disposal_Workflow cluster_Research_Lab Research Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal_Facility Disposal Facility A Generated this compound Waste (Used & Unused) B Hazard Assessment (Consult SDS & EHS) A->B C Segregate and Label Waste Container (Chemical Name, PI, Location) B->C D Store in Satellite Accumulation Area (SAA) C->D E Request Waste Pickup D->E F EHS Collects and Consolidates Waste E->F G Transport to Permitted Facility F->G H Incineration of this compound Waste G->H I Certificate of Destruction H->I

Figure 1. A logical workflow for the proper disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available in the provided search results, the general procedures for investigational drug disposal provide a framework. The key is adherence to institutional and regulatory limits for hazardous waste accumulation and storage times.

ParameterGuidelineSource
Waste Accumulation Time Varies by generator status; consult EHS[2]
Container Labeling Must include specific chemical and PI information[2]
Final Disposal Method Incineration at an EPA-permitted facility[1][2][3]

Important Considerations:

  • Training: All personnel handling this compound waste must receive training on chemical waste management.[2]

  • Documentation: Meticulous records of all disposed investigational drugs must be maintained, including a certificate of destruction.[1][3]

  • Empty Containers: Even empty containers that held this compound should be disposed of as hazardous waste unless thoroughly decontaminated.

By following these established procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility. Always consult your institution's specific policies and the relevant Safety Data Sheet for the most accurate and detailed guidance.

References

Essential Safety and Handling of Celgosivir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Handling

Given that Celgosivir is a pro-drug of castanospermine, which is classified as harmful if swallowed, in contact with skin, or inhaled, a cautious approach to handling is necessary.[1] Standard laboratory PPE is required to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Chemical-resistant glovesNitrile or neopreneTo prevent skin contact with the compound.
Body Protection Laboratory coat or gownLong-sleeved, fully buttonedTo protect skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from splashes or aerosols.
Respiratory Protection N95 Respirator or higherNIOSH-approved, fit-testedRecommended when handling the powder form or when there is a risk of aerosol generation.

Handling Procedures: All work with this compound, particularly when handling the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[1] Personnel should be trained on the potential hazards and the correct use of PPE.[2]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Celgosivir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Gown, Eye Protection) prep_area Prepare work area (Fume Hood) prep_ppe->prep_area weigh Weigh this compound (in fume hood) prep_area->weigh dissolve Dissolve in solvent weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose_waste Dispose of waste (as hazardous) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end_proc End doff_ppe->end_proc start Start start->prep_ppe

This compound Handling Workflow Diagram

Disposal Plan

As an investigational drug, all this compound waste, including empty containers, contaminated PPE, and unused material, should be treated as hazardous waste.[3][4][5]

Disposal Protocol:

  • Segregation: All this compound-contaminated waste must be segregated from general laboratory waste.

  • Containment: Waste should be collected in clearly labeled, sealed containers suitable for hazardous chemical waste.

  • Removal: The contained waste must be disposed of through a licensed environmental waste management vendor, typically via incineration.[3][5]

  • Documentation: Maintain a record of all disposed investigational drug waste in accordance with institutional and regulatory guidelines.

By implementing these safety and handling protocols, research institutions can ensure a safe working environment for their personnel while advancing important drug development research. Adherence to these guidelines will build a foundation of trust in laboratory safety and chemical handling practices.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celgosivir
Reactant of Route 2
Celgosivir

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.